molecular formula C17H28O2 B565142 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol-13C6 CAS No. 1173019-61-8

2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol-13C6

Número de catálogo: B565142
Número CAS: 1173019-61-8
Peso molecular: 270.36 g/mol
Clave InChI: QRFCMJANHDRHEH-CJFYFUKZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Certan Vial>

Propiedades

IUPAC Name

2-[4-(3,6-dimethylheptan-3-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]oxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O2/c1-5-17(4,11-10-14(2)3)15-6-8-16(9-7-15)19-13-12-18/h6-9,14,18H,5,10-13H2,1-4H3/i6+1,7+1,8+1,9+1,15+1,16+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFCMJANHDRHEH-CJFYFUKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CCC(C)C)C1=CC=C(C=C1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(CCC(C)C)[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675861
Record name 2-{[4-(3,6-Dimethylheptan-3-yl)(~13~C_6_)phenyl]oxy}ethan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173019-61-8
Record name 2-{[4-(3,6-Dimethylheptan-3-yl)(~13~C_6_)phenyl]oxy}ethan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173019-61-8
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Foundational & Exploratory

In-depth Technical Guide: 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, potential biological activity, and analytical methodologies relevant to 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol-13C6. Due to the limited availability of experimental data for this specific isotopically labeled compound, this guide leverages information from structurally related molecules, primarily the active metabolite of fenofibrate, fenofibric acid, and the parent compound, phenoxyethanol. The structural similarity to fenofibric acid suggests that the target molecule may act as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist. This guide details the PPARα signaling pathway and provides generalized experimental protocols for the analysis of such compounds.

Chemical Properties

PropertyValueSource/Method
Molecular Formula C₁₁¹³C₆H₂₈O₂Calculated
Molecular Weight 284.4 g/mol Calculated
CAS Number 1173019-61-8MedChemExpress[1]
Appearance Expected to be a colorless to pale yellow oily liquidInferred from Phenoxyethanol[2][3]
Solubility Expected to be soluble in organic solvents like ethanol, acetone, and chloroform, with low solubility in water.Inferred from Phenoxyethanol[3]
Boiling Point Not determined. Expected to be higher than Phenoxyethanol (247 °C) due to the large alkyl substituent.[3]Inferred
Melting Point Not determined. Expected to be a liquid at room temperature.Inferred from Phenoxyethanol[3]

Note: The 13C6 labeling will have a negligible effect on the chemical properties other than the molecular weight and the corresponding spectroscopic signatures (NMR, Mass Spectrometry).

Biological Context and Signaling Pathway

The structural backbone of 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol is related to fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate.[1][4] Fenofibric acid is a well-known agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[5] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism, particularly in the liver.

Activation of PPARα leads to the transcription of a suite of genes involved in fatty acid uptake, transport, and catabolism. This ultimately results in reduced plasma levels of triglycerides and an increase in high-density lipoprotein (HDL) cholesterol. Given the structural similarity, it is hypothesized that 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol would also exhibit PPARα agonistic activity.

PPARα Signaling Pathway

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Metabolic Effects Ligand 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol (Hypothesized Ligand) PPARa_inactive PPARα Ligand->PPARa_inactive Binds & Activates CoR Co-repressor PPARa_inactive->CoR Bound PPARa_active PPARα RXR_inactive RXR RXR_active RXR CoR->PPARa_active Dissociates PPARa_active->RXR_active Heterodimerizes CoA Co-activator PPARa_active->CoA Recruits RXR_active->CoA Recruits PPRE PPRE (Peroxisome Proliferator Response Element) Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates CoA->PPRE Binds Metabolic_Effects ↑ Fatty Acid Oxidation ↓ Triglyceride Levels ↑ HDL Cholesterol Gene_Transcription->Metabolic_Effects Leads to Analytical_Workflow Sample Synthesized Compound Purity_Check Purity Assessment (HPLC) Sample->Purity_Check Identity_Confirmation Structural Elucidation Purity_Check->Identity_Confirmation Final_Report Characterization Report Mass_Spec Mass Spectrometry (Molecular Weight) Identity_Confirmation->Mass_Spec NMR_Spec NMR Spectroscopy (¹H, ¹³C) Identity_Confirmation->NMR_Spec

References

An In-depth Technical Guide on the Synthesis and Purification of 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic and purification strategy for the isotopically labeled compound, 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol-¹³C₆. Due to the limited availability of a direct, published protocol for this specific molecule, this guide is constructed based on established organic chemistry principles, including Friedel-Crafts alkylation and Williamson ether synthesis, and general purification methodologies.

Synthetic Strategy Overview

The proposed synthesis of 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol-¹³C₆ is a two-step process. The initial step involves the synthesis of the key intermediate, 4-(1-Ethyl-1,4-dimethylpentyl)phenol. This is followed by a Williamson ether synthesis using a ¹³C-labeled ethanol derivative to introduce the isotopic label and form the final product.

Synthesis_Overview Phenol Phenol Intermediate 4-(1-Ethyl-1,4-dimethylpentyl)phenol Phenol->Intermediate Friedel-Crafts Alkylation Alkene 2,5-Dimethyl-2-hexene Alkene->Intermediate Final_Product 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol-¹³C₆ Intermediate->Final_Product Williamson Ether Synthesis Labeled_Reagent 1,2-¹³C₂-2-Chloroethanol Labeled_Reagent->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 4-(1-Ethyl-1,4-dimethylpentyl)phenol

This procedure is based on the general principles of Friedel-Crafts alkylation of phenols.

Reaction:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Phenol94.1118.82 g0.2
2,5-Dimethyl-2-hexene112.2222.44 g0.2
Amberlyst-15 (or similar acidic resin)-10 g-
Toluene-200 mL-
Sodium Bicarbonate (sat. aq.)-100 mL-
Brine-100 mL-
Anhydrous Magnesium Sulfate---
Hexane-As needed-
Ethyl Acetate-As needed-

Procedure:

  • A 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with phenol (18.82 g, 0.2 mol), toluene (200 mL), and Amberlyst-15 (10 g).

  • The mixture is heated to 80°C with vigorous stirring.

  • 2,5-Dimethyl-2-hexene (22.44 g, 0.2 mol) is added dropwise over 30 minutes.

  • The reaction mixture is stirred at 80°C for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (4:1) solvent system.

  • After completion, the reaction mixture is cooled to room temperature, and the acidic resin is removed by filtration.

  • The filtrate is washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 100 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude 4-(1-Ethyl-1,4-dimethylpentyl)phenol is purified by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.

Step 2: Synthesis of 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol-¹³C₆

This procedure is based on the Williamson ether synthesis. The designation "-¹³C₆" is interpreted as labeling on the phenoxyethanol moiety. For this protocol, we will assume the use of commercially available 1,2-¹³C₂-2-chloroethanol.

Reaction:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
4-(1-Ethyl-1,4-dimethylpentyl)phenol220.3511.02 g0.05
Sodium Hydride (60% dispersion in mineral oil)24.002.4 g0.06
1,2-¹³C₂-2-Chloroethanol82.51 (for ¹³C₂)4.13 g0.05
Anhydrous Dimethylformamide (DMF)-100 mL-
Deionized Water-200 mL-
Diethyl Ether-200 mL-
1 M Hydrochloric Acid-As needed-
Brine-100 mL-
Anhydrous Magnesium Sulfate---

Procedure:

  • To a flame-dried 250 mL three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (100 mL) and sodium hydride (2.4 g, 0.06 mol).

  • Cool the suspension to 0°C in an ice bath.

  • A solution of 4-(1-Ethyl-1,4-dimethylpentyl)phenol (11.02 g, 0.05 mol) in anhydrous DMF (50 mL) is added dropwise to the sodium hydride suspension.

  • The mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour until the evolution of hydrogen gas ceases.

  • The reaction mixture is cooled back to 0°C, and 1,2-¹³C₂-2-chloroethanol (4.13 g, 0.05 mol) is added dropwise.

  • The reaction mixture is stirred at room temperature for 12-18 hours. Reaction progress can be monitored by TLC.

  • Upon completion, the reaction is quenched by the slow addition of deionized water (200 mL).

  • The aqueous layer is extracted with diethyl ether (3 x 100 mL).

  • The combined organic layers are washed with 1 M HCl (to neutralize any remaining base), water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

Purification

The crude 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol-¹³C₆ can be purified by a combination of column chromatography and recrystallization.

Purification_Workflow Crude_Product Crude Product Column_Chromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) Crude_Product->Column_Chromatography Fractions Collection of Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis of Fractions Fractions->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Evaporation Solvent Evaporation Combine_Fractions->Solvent_Evaporation Recrystallization Recrystallization (e.g., from Hexane) Solvent_Evaporation->Recrystallization Pure_Product Pure 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol-¹³C₆ Recrystallization->Pure_Product Logical_Process cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials (Phenol, Alkene, Labeled Reagent) Step1 Step 1: Friedel-Crafts Alkylation Start->Step1 Intermediate Intermediate Phenol Step1->Intermediate Step2 Step 2: Williamson Ether Synthesis Intermediate->Step2 Crude_Product Crude Final Product Step2->Crude_Product Column Column Chromatography Crude_Product->Column Recrystallization Recrystallization Column->Recrystallization Pure_Product Pure Final Product Recrystallization->Pure_Product NMR NMR (¹H, ¹³C) Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS HPLC HPLC Pure_Product->HPLC

Unveiling the Isotopic Fingerprint: A Technical Guide to 13C6-Labeled Nonylphenol Ethoxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 13C6-labeled nonylphenol ethoxylate. This isotopically labeled surrogate is a critical tool in environmental analysis, toxicological research, and drug development, offering enhanced accuracy and precision in the quantification of nonylphenol and its ethoxylates. These compounds, widely used as surfactants in various industrial and household products, are of significant concern due to their environmental persistence and endocrine-disrupting properties.[1][2][3]

Core Physical and Chemical Properties

13C6-labeled nonylphenol ethoxylates are structurally identical to their unlabeled counterparts, with the exception of the incorporation of six carbon-13 isotopes in the phenol ring. This isotopic enrichment provides a distinct mass signature for use in mass spectrometry-based analytical methods, without significantly altering the physicochemical properties.

Table 1: General Physicochemical Properties of Nonylphenol

PropertyValue
Molecular FormulaC₁₅H₂₄O
Molecular Weight220 g/mol
AppearanceViscous liquid
Water Solubility4.90 mg/L at 25 °C (slightly soluble)
Organic Solvent SolubilitySoluble in acetonitrile and methanol
Melting Point-10 °C
Boiling Point304 °C
Density0.6 g/mL at 20 °C
Vapor Pressure1.33 Pa at 20 °C
log P (octanol-water partition coefficient)4.36 to 4.60
pKa10.7 (weak acid)
Data sourced from[2]

Table 2: Properties of Specific 13C6-Labeled Nonylphenol Ethoxylates

Compound NameLabeled CAS NumberUnlabeled CAS NumberMolecular Formula (Labeled)Molecular Weight (Labeled)
p-n-Nonylphenol (ring-¹³C₆, 99%)211947-56-7104-40-5C₉H₁₉*¹³C₆H₄OH226.31
4-Nonyl Phenol-¹³C₆ Diethoxylate1346602-11-620427-84-3CCCCCCCCC[¹³c]₁[¹³cH][¹³cH]--INVALID-LINK--[¹³cH][¹³cH]₁314.255
Data sourced from[4][5][6]

Synthesis and Structure

Industrially, nonylphenols are produced through the acid-catalyzed alkylation of phenol with a mixture of nonenes, resulting in a complex mixture of isomers.[1] Nonylphenol ethoxylates are then synthesized by treating nonylphenol with ethylene oxide under basic conditions.[1][7] The 13C6-labeled analogues are synthesized using a similar process, but with a starting material of phenol containing six carbon-13 atoms in the aromatic ring.

The following diagram illustrates the general structure of a 13C6-labeled nonylphenol ethoxylate.

General structure of 13C6-labeled nonylphenol ethoxylate.

Experimental Protocols: Quantification using Isotope Dilution Mass Spectrometry

13C6-labeled nonylphenol ethoxylates are primarily used as internal standards in isotope dilution mass spectrometry for the accurate quantification of nonylphenol and its ethoxylates in various matrices.[8][9] This technique corrects for matrix effects and variations in sample preparation and instrument response.

Sample Preparation and Extraction

The extraction method depends on the sample matrix. For solid samples like soil or sediment, successive sonication followed by solid-phase extraction (SPE) is a common approach.[10] For liquid samples such as wastewater, liquid-liquid extraction or SPE can be employed.[9] For food samples, extraction with a solvent mixture like cyclohexane/isooctane is used.[11]

A known amount of the 13C6-labeled internal standard is added to the sample before extraction.[11]

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of nonylphenol ethoxylates.[12]

  • Chromatographic Separation: A reverse-phase C18 column is typically used for separation.[11][12] The mobile phase often consists of a gradient of methanol or acetonitrile and water with a modifier like ammonium acetate to promote the formation of ammonium adducts ([M+NH₄]⁺) for better ionization.[12]

  • Mass Spectrometric Detection: Electrospray ionization (ESI) in positive mode is commonly used.[12] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the native analyte and the 13C6-labeled internal standard.[12]

The following diagram illustrates a typical experimental workflow for the analysis of nonylphenol ethoxylates using a 13C6-labeled internal standard.

Experimental_Workflow Sample Environmental or Biological Sample Spike Spike with 13C6-NPEO Internal Standard Sample->Spike Extraction Extraction (e.g., LLE, SPE, Sonication) Spike->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Analysis LC-MS/MS Analysis (C18 column, ESI+, MRM) Cleanup->Analysis Quantification Quantification (Ratio of native analyte to 13C6-labeled standard) Analysis->Quantification

Workflow for NPEO analysis using a 13C6-labeled internal standard.

Biological Effects and Signaling Pathways

Nonylphenol and its ethoxylates are known endocrine disruptors, primarily through their estrogen-like activity.[1] They can also exhibit neurotoxic effects.[3] While the 13C6-labeling is not expected to alter the biological activity, understanding the pathways affected by the unlabeled compound is crucial for interpreting toxicological data.

Endocrine Disruption

Nonylphenol can act as an agonist for estrogen receptors, interfering with the endocrine system.[13] Recent studies also suggest that nonylphenol ethoxylates can disrupt thyroid hormone receptor signaling, contributing to metabolic health effects.[14]

Neurotoxicity

Nonylphenol has been shown to induce oxidative stress in brain cells, particularly in the hippocampus and cortex.[3] This can lead to changes in neuron morphology, disruption of calcium ion balance, and activation of inflammatory signaling pathways.[3]

The following diagram provides a simplified overview of the signaling pathways affected by nonylphenol.

Signaling_Pathways cluster_endocrine Endocrine Disruption cluster_neurotoxicity Neurotoxicity cluster_effects Cellular & Physiological Effects NP Nonylphenol (NP) ER Estrogen Receptors NP->ER Agonist THR Thyroid Hormone Receptors NP->THR Antagonist ROS ↑ Reactive Oxygen Species (Oxidative Stress) NP->ROS Ca Disrupted Ca²⁺ Homeostasis NP->Ca Gene_Expression Altered Gene Expression ER->Gene_Expression Metabolism Altered Metabolism THR->Metabolism Inflammation ↑ Inflammatory Cytokines ROS->Inflammation Apoptosis Apoptosis ROS->Apoptosis Neurodevelopment Impaired Neurodevelopment Inflammation->Neurodevelopment Ca->Neurodevelopment

References

Isotopic Purity of 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol-¹³C₆: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol-¹³C₆, a stable isotope-labeled internal standard crucial for quantitative bioanalytical studies. This document outlines a representative synthetic pathway, details the analytical methodology for determining isotopic enrichment, and presents the expected quantitative data for this standard.

Introduction

Stable isotope-labeled (SIL) internal standards are essential for accurate quantification in mass spectrometry-based bioanalysis. They mitigate matrix effects and variations in sample processing, leading to more reliable and reproducible results. 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol-¹³C₆ is the labeled counterpart of the corresponding unlabeled analyte, designed to co-elute chromatographically while being distinguishable by its mass-to-charge ratio (m/z). The ¹³C₆-label is strategically placed on the phenoxy ring to ensure stability and minimize isotopic effects. High isotopic purity is a critical quality attribute for SIL internal standards, ensuring minimal interference from unlabeled or partially labeled species.

Synthesis Pathway

The synthesis of 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol-¹³C₆ is a multi-step process that involves the preparation of the alkylphenol intermediate followed by etherification with a ¹³C-labeled reagent. A plausible synthetic route is outlined below.

Synthesis of 4-(1-Ethyl-1,4-dimethylpentyl)phenol (Intermediate 1)

The alkylphenol intermediate, 4-(1-Ethyl-1,4-dimethylpentyl)phenol, can be synthesized via the Friedel-Crafts alkylation of phenol with an appropriate alkene, such as 3,6-dimethyl-3-heptene, in the presence of a Lewis acid catalyst.

Synthesis of 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol-¹³C₆ (Final Product)

The final labeled product is synthesized via a Williamson ether synthesis. The sodium salt of the alkylphenol intermediate is reacted with a ¹³C-labeled two-carbon synthon, such as ¹³C₂-labeled 2-chloroethanol or ¹³C₂-labeled ethylene oxide. For the purposes of this guide, we will consider the reaction with ¹³C₂-labeled 2-chloroethanol. To achieve the desired ¹³C₆ labeling on the aromatic ring, a custom synthesis starting from a ¹³C₆-labeled phenol precursor would be necessary.

Synthesis_Pathway cluster_0 Step 1: Alkylation cluster_1 Step 2: Etherification (Williamson Synthesis) Phenol Phenol Intermediate_1 4-(1-Ethyl-1,4-dimethylpentyl)phenol Phenol->Intermediate_1 Lewis Acid Alkene 3,6-dimethyl-3-heptene Alkene->Intermediate_1 Intermediate_1_node 4-(1-Ethyl-1,4-dimethylpentyl)phenol Labeled_Reagent [¹³C₆]-Phenol derivative Final_Product 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol-¹³C₆ Labeled_Reagent->Final_Product 1. Base (e.g., NaH) 2. 2-Chloroethanol

Figure 1: Hypothetical two-step synthesis pathway.

Experimental Protocols

Synthesis of 4-(1-Ethyl-1,4-dimethylpentyl)phenol
  • Reaction Setup: To a cooled (0 °C) and stirred solution of phenol in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise.

  • Addition of Alkene: Slowly add 3,6-dimethyl-3-heptene to the reaction mixture, maintaining the temperature at 0-5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Quench the reaction by slowly adding water, followed by extraction with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is purified by column chromatography to yield 4-(1-Ethyl-1,4-dimethylpentyl)phenol.

Synthesis of 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol-¹³C₆
  • Deprotonation: To a solution of the ¹³C₆-labeled 4-(1-Ethyl-1,4-dimethylpentyl)phenol in an anhydrous aprotic solvent (e.g., tetrahydrofuran), add a strong base (e.g., sodium hydride) at 0 °C.

  • Addition of Labeled Reagent: After cessation of hydrogen evolution, add 2-chloroethanol to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 8-12 hours.

  • Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: The crude product is purified by column chromatography to yield the final ¹³C₆-labeled product.

Determination of Isotopic Purity by High-Resolution LC-MS

The isotopic purity of 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol-¹³C₆ is determined using high-resolution liquid chromatography-mass spectrometry (LC-MS).

  • Sample Preparation: Prepare a stock solution of the labeled compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Further dilute to a working concentration of 1 µg/mL.

  • LC-MS System: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a UHPLC system is used for the analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation from any potential impurities.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Full scan from m/z 100-500.

    • Resolution: >60,000 FWHM.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

Experimental_Workflow Sample_Prep Sample Preparation (1 µg/mL in Methanol) LC_Separation UHPLC Separation (C18 Column) Sample_Prep->LC_Separation MS_Analysis High-Resolution MS (Full Scan, ESI+) LC_Separation->MS_Analysis Data_Acquisition Data Acquisition (Mass Spectrum) MS_Analysis->Data_Acquisition Data_Processing Data Processing (Isotopic Purity Calculation) Data_Acquisition->Data_Processing Isotopic_Purity_Calculation Raw_Spectrum Acquire High-Resolution Mass Spectrum Identify_Isotopologues Identify Isotopologue Peaks (M+0 to M+n) Raw_Spectrum->Identify_Isotopologues Integrate_Peaks Integrate Peak Areas Identify_Isotopologues->Integrate_Peaks Correct_Natural_Abundance Correct for Natural Isotope Abundance Integrate_Peaks->Correct_Natural_Abundance Calculate_Purity Calculate Isotopic Purity (%) Correct_Natural_Abundance->Calculate_Purity

Commercial Suppliers and Technical Guide for 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, securing a reliable supply of high-quality, isotopically labeled compounds is critical for a wide range of applications, from metabolic studies to environmental analysis. This technical guide provides an overview of the commercial suppliers of 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol-13C6, a labeled surfactant, and outlines its key characteristics. Due to the limited availability of publicly accessible, in-depth experimental protocols for this specific compound, this guide will focus on the available supplier data and general applications of similar labeled compounds.

Commercial Availability

Several chemical suppliers offer this compound, primarily as an analytical standard. The following table summarizes the known commercial sources. Researchers are advised to contact the suppliers directly for the most current information on product specifications, availability, and pricing.

SupplierProduct NameCAS NumberNotes
MedChemExpressThis compound1173019-61-8Offers a range of reference standards and isotope-labeled compounds.[1]
LGC Standards4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate-13C61173019-61-8Distributes products from Toronto Research Chemicals (TRC).
Pharmaffiliates4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate-13C61173019-61-8Provides specialty chemicals and reference standards.

Physicochemical Properties

The fundamental properties of this compound are detailed in public chemical databases.

PropertyValueSource
Chemical FormulaC₁₁¹³C₆H₂₈O₂PubChem[2]
Molecular Weight270.36 g/mol Pharmaffiliates
AppearanceLight Yellow OilPharmaffiliates

Applications in Research

The 13C6-labeling on the phenoxy ring provides a distinct mass shift from its unlabeled counterpart, allowing for accurate quantification in complex matrices by correcting for matrix effects and variations in instrument response.

A general workflow for using a labeled internal standard in a quantitative mass spectrometry-based assay is depicted below.

A generalized workflow for quantitative analysis using a labeled internal standard.

Potential Experimental Protocols

While specific protocols for this compound are not published, methodologies for similar labeled surfactants in environmental and metabolic studies can provide a framework. A hypothetical experimental protocol for the analysis of the unlabeled parent compound in water samples is outlined below.

Objective: To quantify the concentration of 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol in a water sample using LC-MS/MS with this compound as an internal standard.

Materials:

  • Water sample

  • This compound solution (as internal standard)

  • Solid Phase Extraction (SPE) cartridges

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Formic acid

Procedure:

  • Sample Preparation:

    • To a 100 mL water sample, add a known amount of this compound internal standard solution.

    • Condition an SPE cartridge with methanol followed by water.

    • Load the spiked water sample onto the SPE cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analyte and internal standard with methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto an LC-MS/MS system.

    • Separate the analyte and internal standard using a suitable C18 column and a gradient of water and methanol with formic acid.

    • Detect the parent and product ions for both the analyte and the internal standard using multiple reaction monitoring (MRM).

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Determine the concentration of the analyte in the original sample using a calibration curve prepared with known concentrations of the unlabeled standard and a constant concentration of the internal standard.

Signaling Pathways and Logical Relationships

The primary role of this labeled compound is as an analytical tool rather than a biologically active agent that would directly interact with signaling pathways. Its utility lies in its chemical similarity to the unlabeled analyte, allowing it to mimic the analyte's behavior during sample processing and analysis. The logical relationship in its application is based on the principle of isotope dilution mass spectrometry.

Isotope_Dilution_Principle Analyte Unlabeled Analyte (Unknown Quantity) Mixture Analyte + IS Mixture in Sample Matrix Analyte->Mixture IS 13C-Labeled Internal Standard (Known Quantity) IS->Mixture Processing Sample Preparation (Extraction, Cleanup) Mixture->Processing Analysis LC-MS/MS Analysis Processing->Analysis Ratio Measure Peak Area Ratio (Analyte / IS) Analysis->Ratio Quantification Calculate Analyte Concentration Ratio->Quantification

The logical principle of isotope dilution mass spectrometry.

References

Navigating the Fragmentation Maze: A Technical Guide to the Mass Spectrometry of 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric behavior of 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol-13C6, a stable isotope-labeled analogue of a complex alkylphenol ethoxylate. Understanding the fragmentation pattern of this molecule is critical for its quantification in various matrices, particularly in metabolic studies and environmental analysis where isotope dilution methods are employed. This document outlines detailed experimental protocols, predicted fragmentation pathways, and data presentation for researchers in drug development and related scientific fields.

Introduction

2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol belongs to the broader class of alkylphenol ethoxylates (APEOs), non-ionic surfactants used in a variety of industrial and consumer products.[1][2] Due to their potential environmental impact and endocrine-disrupting effects, sensitive and specific analytical methods are required for their detection and quantification.[1][2] The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for accurate quantification by mass spectrometry, as it corrects for matrix effects and variations in instrument response.[3] This guide focuses on the mass spectrometric fragmentation of this specific labeled compound, providing a roadmap for its analysis.

Chemical Structure and Properties

The foundational step in interpreting mass spectra is a thorough understanding of the molecule's structure.

Structure of this compound:

mol lab The 13C6 label is located on the benzene ring.

Caption: Chemical structure of this compound.[4]

Table 1: Chemical Properties of this compound

PropertyValue
Molecular FormulaC11¹³C6H28O2
Monoisotopic Mass286.25 g/mol
CAS NumberNot available
Parent Compound2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol

Experimental Protocols

The following protocols are based on established methods for the analysis of alkylphenol ethoxylates and can be adapted for the target analyte.[5][6]

Sample Preparation: Solid-Phase Extraction (SPE)

A robust sample preparation is crucial for removing interfering matrix components.

G start Aqueous Sample step1 Condition C18 SPE Cartridge (Methanol, then Water) start->step1 step2 Load Sample step1->step2 step3 Wash with Water to Remove Salts step2->step3 step4 Elute with Acetonitrile step3->step4 end Concentrated Extract step4->end

Caption: A typical solid-phase extraction workflow for sample clean-up.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the necessary selectivity and sensitivity for the analysis of complex environmental and biological samples.[2][6]

Table 2: Suggested LC-MS/MS Parameters

ParameterCondition
Liquid Chromatography
ColumnC18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm)[6]
Mobile Phase A2 mM Ammonium Acetate in Water[6]
Mobile Phase B2 mM Ammonium Acetate in Acetonitrile[6]
Gradient50% B to 100% B over 8 minutes[6]
Flow Rate0.3 mL/min
Injection Volume10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive and Negative[5]
Precursor Ion (Positive)[M+NH4]+ or [M+Na]+
Precursor Ion (Negative)[M-H]-
Collision GasArgon
MS/MS TransitionsSee Table 3

Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound is predicted to occur through several key pathways, primarily involving cleavage of the ether linkage, benzylic cleavage, and fragmentation of the branched alkyl side chain. The presence of the six 13C atoms on the phenyl ring will result in a 6 Da mass shift for any fragments containing this moiety.

Predicted Fragmentation Pathways

The following diagram illustrates the major predicted fragmentation pathways under positive ion ESI.

G cluster_main Predicted Fragmentation of this compound cluster_path1 Ether Cleavage cluster_path2 Benzylic Cleavage cluster_path3 Alkyl Chain Fragmentation M [M+H]+ m/z 287.26 F1 Fragment A (13C6-Phenoxyethanol ion) m/z 145.10 M->F1 F2 Fragment B (Alkyl Cation) m/z 143.18 M->F2 F4 Fragment D (Alkylphenol ion) m/z 243.23 M->F4 F3 Fragment C (13C6-Phenoxy ion) m/z 100.08 F1->F3 F5 Fragment E (Loss of Ethyl Group) m/z 214.20 F4->F5 F6 Fragment F (Loss of Isobutyl Group) m/z 186.17 F4->F6

Caption: Predicted major fragmentation pathways in positive ion mode.

Key Fragment Ions

The fragmentation of the parent molecule will likely yield several characteristic product ions that can be used for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments for quantitative analysis.[1]

Table 3: Predicted Key Fragment Ions and MRM Transitions

Precursor Ion (m/z)Product Ion (m/z)Proposed StructureFragmentation Pathway
Positive Ion Mode ([M+H]+ = 287.26)
287.26145.1013C6-Phenoxyethanol ionEther Cleavage
287.26100.0813C6-Phenoxy ionBenzylic Cleavage
287.26243.23Alkylphenol ionLoss of Ethylene Oxide
243.23214.20Loss of Ethyl Group from Alkyl ChainAlkyl Chain Fragmentation
243.23186.17Loss of Isobutyl Group from Alkyl ChainAlkyl Chain Fragmentation
Negative Ion Mode ([M-H]- = 285.24)
285.2499.0713C6-Phenoxide ionEther Cleavage
285.24241.21Deprotonated AlkylphenolLoss of Ethylene Oxide

Note: The m/z values are calculated for the monoisotopic masses and may vary slightly depending on the instrument calibration and resolution.

Data Interpretation and Application

The fragmentation data presented in this guide can be used to develop highly selective and sensitive quantitative methods for 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol and its labeled counterpart. By monitoring specific MRM transitions, analysts can confidently identify and quantify this compound in complex matrices, overcoming challenges such as isobaric interferences. The principles outlined here are also applicable to the broader class of alkylphenol ethoxylates, providing a foundational understanding for the analysis of these environmentally and biologically relevant compounds.

References

Technical Guide: 13C NMR Spectrum of 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol-13C6

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide on the 13C Nuclear Magnetic Resonance (NMR) spectrum of 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol-13C6. Due to the absence of publicly available experimental spectra for this specific isotopically labeled compound, this guide presents a predicted 13C NMR data set based on established chemical shift principles and data from structurally analogous compounds. It includes a comprehensive table of predicted chemical shifts, a detailed experimental protocol for acquiring such a spectrum, and a workflow diagram illustrating the process of spectral analysis.

Predicted 13C NMR Spectral Data

The structure of this compound is complex, featuring an elaborate alkyl chain, a 13C-labeled phenyl ring, and an ethanol ether linkage. The predicted chemical shifts (δ) are estimated based on data from simpler, related structures such as 2-phenoxyethanol and various substituted alkanes, and general chemical shift tables.[1][2][3][4] The six carbons of the aromatic ring are 13C-labeled, which would result in significantly enhanced signal intensity for these atoms in an experimental spectrum.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon Atom AssignmentPredicted Chemical Shift (δ, ppm)Notes
Phenoxy Group (13C-labeled)
C1' (ipso, ether linkage)157 - 159Quaternary carbon, deshielded by oxygen.
C2'/C6' (ortho to ether)114 - 116Shielded relative to benzene.
C3'/C5' (meta to ether)129 - 131Similar to substituted benzene.
C4' (ipso, alkyl sub.)142 - 144Quaternary carbon, deshielded by alkyl group.
Ethanol Group
-O-CH2-67 - 69Typical for an alkyl ether.[5]
-CH2-OH61 - 63Typical for a primary alcohol.[4]
Alkyl Chain
C1 (quaternary)40 - 42Quaternary carbon attached to the aromatic ring.
-CH2- (ethyl)28 - 30
-CH3 (ethyl)8 - 10
C249 - 51
C324 - 26
C4 (methine)27 - 29
C4-CH3 (isopropyl)22 - 24Two equivalent methyl groups.
C1-CH3 (quaternary)25 - 27

Note: Chemical shifts are relative to tetramethylsilane (TMS) at 0.0 ppm. The exact values can vary based on solvent and temperature.[2]

Experimental Protocol for 13C NMR Spectroscopy

This section outlines a standard methodology for acquiring a high-quality, proton-decoupled 13C NMR spectrum of the title compound.

A. Sample Preparation

  • Solvent Selection: Deuterated chloroform (CDCl3) is a common and suitable solvent for this type of compound.[6][7] Other deuterated solvents like DMSO-d6 or Acetone-d6 can be used if solubility is an issue.

  • Concentration: Dissolve 10-50 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.0 ppm.[7]

  • Filtering: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

B. Instrumentation & Data Acquisition

  • Spectrometer: A high-field NMR spectrometer operating at a frequency of 100 MHz or higher for 13C nuclei (corresponding to a proton frequency of 400 MHz or higher) is recommended.

  • Experiment: A standard proton-decoupled 1D 13C experiment (e.g., zgpg30 or similar pulse program) should be performed. This decouples protons to simplify the spectrum, resulting in single lines for each unique carbon atom.

  • Key Acquisition Parameters:

    • Pulse Angle: 30-45 degrees (to allow for a shorter relaxation delay).

    • Acquisition Time (AQ): 1.0 - 2.0 seconds.

    • Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer delay may be needed for quaternary carbons to fully relax.

    • Spectral Width (SW): 0 - 220 ppm, which covers the full range of expected organic chemical shifts.[8]

    • Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), a large number of scans (e.g., 1024 to 4096 or more) is typically required. However, since the aromatic ring is fully 13C-labeled, the signals from these six carbons will be exceptionally strong, requiring fewer scans than a non-labeled analogue.

C. Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing: Manually phase the spectrum to ensure all peaks are in the positive absorption mode.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm or by referencing the residual solvent peak (e.g., CDCl3 at 77.16 ppm).[3]

Visualization of Workflow

The following diagram illustrates the logical workflow from sample preparation to the final analysis and assignment of the 13C NMR spectrum.

NMR_Workflow cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing cluster_analysis Phase 4: Spectral Analysis a Weigh Compound b Select & Add Deuterated Solvent + TMS a->b c Dissolve & Transfer to NMR Tube b->c d Insert Sample into NMR Spectrometer c->d Ready for NMR e Set Up Acquisition Parameters (Pulse, Delay, Scans) d->e f Acquire Free Induction Decay (FID) Data e->f g Fourier Transform (FID -> Spectrum) f->g Raw Data h Phase & Baseline Correction g->h i Calibrate Spectrum (Reference to TMS) h->i j Identify Peak Chemical Shifts (ppm) i->j Processed Spectrum k Assign Peaks to Specific Carbon Atoms j->k l Final Report & Data Archiving k->l

Caption: Workflow for 13C NMR Spectrum Acquisition and Analysis.

References

Stability of 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol-13C6 in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol is a chemical entity of interest in various research and development sectors. Its isotopically labeled form, 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol-13C6, is a valuable tool in metabolic, pharmacokinetic, and environmental fate studies, where it serves as an internal standard for quantitative analysis by mass spectrometry. The integrity of this standard in solution is paramount for generating accurate and reproducible data. This document provides an in-depth technical overview of the stability of the parent compound, 2-phenoxyethanol, in solution, offering detailed experimental protocols and data presentation to guide stability-indicating studies.

Forced degradation studies are a critical component of drug development and are used to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[1][2] These studies typically involve exposing the compound to stress conditions such as heat, light, acid, base, and oxidation to accelerate its decomposition.[1][3]

Chemical Structure

The chemical structure of this compound is provided below. The six carbon atoms of the phenyl ring are labeled with Carbon-13.

Caption: Chemical structure of this compound.

Stability Profile of 2-Phenoxyethanol in Solution

Aqueous solutions of 2-phenoxyethanol are generally stable and can be sterilized by autoclaving.[4] The bulk material is also considered stable and should be stored in a well-closed container in a cool, dry place.[4] Furthermore, 2-phenoxyethanol is reported to be stable in the presence of acids and alkalis.[5]

Forced degradation studies on 2-phenoxyethanol have been conducted to evaluate its stability under various stress conditions. These studies are essential for developing and validating stability-indicating analytical methods.[3]

Summary of Forced Degradation Studies

The following table summarizes the results of forced degradation studies performed on 2-phenoxyethanol.

Stress ConditionReagent/ParametersObservation
Acidic Hydrolysis 1 M HCl, 24 hoursMajor degradation with an additional peak observed at a different retention time.[3]
Alkaline Hydrolysis 1 M NaOH, 4 hoursMinor degradation with an additional peak observed.[3]
Thermal Stress 60°C, 1 hourNo degradation observed.[3]
Photolytic Stress UV light (UVL-56 lamp), 24 hoursNo degradation observed.[3]

Experimental Protocols for Stability Testing

Detailed methodologies are crucial for reproducible stability studies. The following sections outline typical experimental protocols for forced degradation studies.

General Workflow for Forced Degradation Studies

The logical flow of a forced degradation study is depicted in the diagram below. The process begins with the preparation of the drug substance in solution, followed by exposure to various stress conditions. The stressed samples are then analyzed using a stability-indicating method, typically high-performance liquid chromatography (HPLC), to identify and quantify any degradants.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation prep Prepare Solution of This compound acid Acid Hydrolysis (e.g., 1M HCl) prep->acid base Base Hydrolysis (e.g., 1M NaOH) prep->base heat Thermal Stress (e.g., 60°C) prep->heat uv Photolytic Stress (UV Light) prep->uv oxidative Oxidative Stress (e.g., H₂O₂) prep->oxidative hplc Stability-Indicating RP-HPLC Analysis acid->hplc base->hplc heat->hplc uv->hplc oxidative->hplc eval Identify & Quantify Degradants Assess Mass Balance hplc->eval

Caption: General workflow for a forced degradation study.

Preparation of Solutions

A stock solution of this compound should be prepared in a suitable solvent, such as a mixture of acetonitrile and water, to a known concentration (e.g., 1 mg/mL). Working solutions for the stress studies are then prepared by diluting the stock solution with the appropriate stressor solution.

Stress Conditions

The following are detailed protocols for applying different stress conditions, adapted from studies on 2-phenoxyethanol.[3]

  • Acidic Hydrolysis: Mix equal volumes of the drug solution and 1 M hydrochloric acid. Keep the mixture at room temperature for 24 hours. Neutralize the solution with 1 M sodium hydroxide before analysis.

  • Alkaline Hydrolysis: Mix equal volumes of the drug solution and 1 M sodium hydroxide. Keep the mixture at room temperature for 4 hours. Neutralize the solution with 1 M hydrochloric acid before analysis.

  • Thermal Stress: Heat the drug solution at 60°C for 1 hour. Allow the solution to cool to room temperature before analysis.

  • Photolytic Stress: Expose the drug solution to UV light (e.g., using a UVL-56 lamp) for 24 hours. A control sample should be kept in the dark to differentiate between thermal and photolytic degradation.

  • Oxidative Stress: Mix equal volumes of the drug solution and a suitable concentration of hydrogen peroxide (e.g., 3-30%). Keep the mixture at room temperature for a specified period, monitoring the degradation.

Analytical Methodology

A validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is typically used for the analysis of stressed samples.

  • Chromatographic System: A standard HPLC system equipped with a UV detector and a data acquisition system.

  • Column: A C8 or C18 column is commonly used for the separation of 2-phenoxyethanol and its related substances.[3][6]

  • Mobile Phase: A mixture of acetonitrile, tetrahydrofuran, and water (e.g., 21:13:66, v/v/v) can be used for isocratic elution.[3][6]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength of 258 nm is suitable for 2-phenoxyethanol.[3][6]

  • Injection Volume: A standard injection volume of 20 µL is often used.

The specificity of the analytical method is confirmed by the absence of interference from placebo and the separation of the main compound from any degradation products.[3]

Logical Relationship in Stability-Indicating Method Development

The development of a stability-indicating analytical method is a logical process that is informed by the results of forced degradation studies. The following diagram illustrates this relationship.

Stability_Method_Development cluster_stress Forced Degradation cluster_method_dev Method Development cluster_validation Method Validation cluster_application Application stress Generate Degradation Products (Acid, Base, Heat, Light, Oxidation) dev Develop HPLC Method (Column, Mobile Phase, etc.) stress->dev Provides samples with degradants validate Validate Method for Specificity, Linearity, Accuracy, Precision stress->validate Confirms specificity of the method dev->validate Proposed analytical method apply Use for Routine Quality Control and Stability Studies validate->apply Validated stability-indicating method

Caption: Logical flow of stability-indicating method development.

Conclusion

While specific stability data for this compound is not publicly available, the information on the parent compound, 2-phenoxyethanol, provides a strong foundation for designing and executing stability studies. The presented experimental protocols and analytical methodologies offer a comprehensive guide for researchers and scientists to assess the stability of this isotopically labeled compound in various solution-based applications. The general stability of 2-phenoxyethanol under thermal and photolytic stress, with some susceptibility to hydrolytic degradation under strong acidic and basic conditions, suggests that solutions of this compound should be prepared in neutral, buffered solutions and stored protected from extreme pH conditions to ensure their integrity. The development and validation of a stability-indicating analytical method are crucial for the reliable use of this compound as an internal standard in quantitative analyses.

References

An In-depth Technical Guide on the Environmental Fate of Alkylphenol Ethoxylates, with a focus on Octylphenol Ethoxylates

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific environmental fate of 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol is not available in published scientific literature. The requested chemical is a specific isomer of octylphenol ethoxylate (OPE). Therefore, this guide focuses on the well-documented environmental fate of the broader class of chemicals to which it belongs: Alkylphenol Ethoxylates (APEs) , with a specific emphasis on Octylphenol Ethoxylates (OPEs) and their degradation products. The data presented should be considered representative of this class of compounds.

Executive Summary

Alkylphenol ethoxylates (APEs), including octylphenol ethoxylates (OPEs), are non-ionic surfactants used in a wide range of industrial, agricultural, and domestic applications.[1] Their release into the environment is of significant concern because their degradation leads to the formation of more persistent and toxic metabolites, such as octylphenol (OP) and nonylphenol (NP).[2] The primary environmental fate process for APEs is biodegradation, which occurs in wastewater treatment plants and various environmental compartments.[3] This process involves the stepwise shortening of the hydrophilic ethoxylate chain, leading to short-chain APEs and ultimately the lipophilic alkylphenol.[1][4] These degradation products are known endocrine disruptors, are toxic to aquatic organisms, and have a moderate potential for bioaccumulation.[5][6] Abiotic processes like hydrolysis and photolysis are generally considered negligible removal pathways for these compounds in the aquatic environment.[7][8]

Environmental Fate Processes

The environmental behavior of OPEs is governed by a combination of biological and physical processes.

Biodegradation

Biodegradation is the principal degradation pathway for OPEs. In environments rich in microorganisms, such as wastewater treatment plants, soil, and sediments, APEs are readily biodegraded.[3][9] The process, however, is often incomplete.

  • Primary Biodegradation: Microorganisms primarily attack the hydrophilic ethoxylate (EO) chain, shortening it sequentially. This results in the formation of short-chain OPEs (e.g., OPE1, OPE2) and carboxylated derivatives (OPECs).[4][10]

  • Ultimate Biodegradation: While the parent compounds are considered biodegradable, with ultimate biodegradation half-lives ranging from one to four weeks in various environmental media[2][3], their primary metabolites are more resistant. The ultimate degradation product, 4-octylphenol (OP), is persistent in the environment.[11]

Abiotic Degradation

Abiotic degradation mechanisms are not significant fate processes for OPEs.

  • Hydrolysis: OPEs lack functional groups that are susceptible to hydrolysis under typical environmental conditions (pH 5-9).[8] Therefore, hydrolysis is not considered a relevant degradation pathway.

  • Photolysis: Direct photolysis of OPEs in water is not a major removal process. While some related compounds can undergo photolytic degradation, this pathway is negligible for OPEs compared to biodegradation.[7]

Bioaccumulation

The bioaccumulation potential of this chemical class varies significantly between the parent compounds and their degradation products.

  • Octylphenol Ethoxylates (OPEs): The parent surfactants have a low potential for bioconcentration in aquatic organisms.[8]

  • 4-tert-Octylphenol (OP): The degradation product, 4-tert-octylphenol, has a moderate potential for bioaccumulation.[7] This is supported by its octanol-water partition coefficient (log Kow) and measured bioconcentration factor (BCF) values.[7]

Environmental Distribution

The primary route of OPEs into the aquatic environment is through the discharge of effluent from municipal and industrial wastewater treatment plants.[10][11] Due to their chemical properties, OPEs and their metabolites can partition between water, sediment, and biota.

Quantitative Environmental Fate Data

The following tables summarize key quantitative data for octylphenol ethoxylates and their primary degradation product, 4-tert-octylphenol.

Table 1: Biodegradation Half-Life

Compound Class Medium Half-Life Reference

| Alkylphenol Ethoxylates (APEs) | Fresh Water, Seawater, Soil | 1 to 4 weeks |[2][3] |

Table 2: Physical and Bioaccumulation Properties

Parameter Substance Value Reference
Water Solubility 4-tert-Octylphenol 19 mg/L at 22°C [7]
Log Octanol-Water Partition Coefficient (log Kow) 4-tert-Octylphenol 4.12 [7]
Bioconcentration Factor (BCF) 4-tert-Octylphenol ~600 (estimated for fish) [7]
Bioconcentration Factor (BCF) 2-Phenoxyethanol* 1.5 (estimated for fish) [8]

*Note: Data for 2-Phenoxyethanol is included as a proxy for the parent ethoxylated structure, indicating low bioaccumulation potential.

Visualization of Pathways and Protocols

Biodegradation Pathway of Octylphenol Ethoxylates

The diagram below illustrates the general aerobic biodegradation pathway for OPEs. The process begins with the shortening of the ethoxylate chain, followed by oxidation, ultimately leading to the formation of the more persistent 4-octylphenol.

G cluster_degradation Biodegradation in Wastewater Treatment / Environment OPE_n Octylphenol Ethoxylate (OPEn) OPE_short Short-Chain OPEs (OPE1, OPE2) OPE_n->OPE_short Exotelic cleavage of ethoxy (EO) units OPEC Carboxylated OPEs (OPECs) OPE_short->OPEC Oxidation of terminal alcohol OP 4-Octylphenol (OP) (Persistent Metabolite) OPE_short->OP Loss of remaining EO units

Biodegradation pathway of Octylphenol Ethoxylates.
Experimental Workflow for Biodegradability Testing

The following diagram outlines a typical workflow for assessing the ready biodegradability of a substance using the OECD 301F Manometric Respirometry Test, a common method for surfactants.

prep Preparation of Mineral Medium (OECD Guidelines) test_setup Set Up Respirometer Flasks: 1. Test Substance + Inoculum 2. Reference (e.g., Sodium Benzoate) 3. Toxicity Control 4. Blank (Inoculum only) prep->test_setup inoculum Collect and Prepare Inoculum (e.g., Activated Sludge) inoculum->test_setup incubation Incubate at 20-24°C in the Dark (28 days) test_setup->incubation measurement Continuously Measure Oxygen Consumption (BOD) via Pressure Drop incubation->measurement calculation Calculate % Biodegradation vs. ThOD measurement->calculation result Determine Pass/Fail (>60% ThOD in 10-day window for 'Readily Biodegradable') calculation->result validation Validate Test: - Reference degradation >60% - Toxicity control shows no inhibition validation->result caption ThOD: Theoretical Oxygen Demand

Workflow for OECD 301F Ready Biodegradability Test.

Key Experimental Protocols

OECD 301F: Ready Biodegradability - Manometric Respirometry Test

This protocol is designed to determine the potential for a chemical to undergo rapid and ultimate biodegradation in an aerobic aquatic environment.

1. Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge of a wastewater treatment plant) and incubated in a closed flask under aerobic conditions. The consumption of oxygen is measured by monitoring the change in pressure within the sealed respirometer. The extent of biodegradation is expressed as a percentage of the theoretical oxygen demand (ThOD).

2. Apparatus:

  • Manometric respirometer capable of maintaining a constant temperature (±1°C).

  • Flasks of appropriate volume with pressure sensors.

  • Magnetic stirrers.

  • CO2-absorbing substance (e.g., potassium hydroxide).

3. Procedure:

  • Preparation: A mineral medium is prepared containing essential inorganic salts. The test substance is added to achieve a concentration typically between 50-100 mg/L.

  • Inoculum: The microbial inoculum is sourced from a wastewater treatment plant, washed, and resuspended to a specific concentration.

  • Test Setup: Several flasks are prepared:

    • Test Flasks: Contain mineral medium, test substance, and inoculum.

    • Blank Control: Contains mineral medium and inoculum only, to measure endogenous respiration.

    • Reference Control: Contains a readily biodegradable substance (e.g., sodium benzoate) to check the viability of the inoculum.

    • Toxicity Control: Contains both the test substance and the reference substance to check for inhibitory effects of the test substance on the microorganisms.

  • Incubation: The flasks are sealed, placed in the respirometer, and incubated at a constant temperature (e.g., 20°C) in the dark with constant stirring for 28 days.

  • Measurement: Oxygen uptake is measured automatically by the respirometer at regular intervals.

4. Data Analysis:

  • The oxygen uptake in the test flasks is corrected by subtracting the uptake from the blank control.

  • The percentage of biodegradation is calculated as: % Degradation = (Oxygen Uptake [mg/L] / ThOD [mg/L]) * 100

  • Pass Criteria: A substance is considered "readily biodegradable" if it achieves >60% of its ThOD within a 10-day window during the 28-day test period. The 10-day window begins when the degree of biodegradation has reached 10%.

References

Methodological & Application

Application Note: Quantitative Analysis of 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol using a Novel LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol in biological matrices. This protocol is designed to offer high selectivity and low limits of detection, making it suitable for pharmacokinetic, toxicokinetic, and other drug development studies. The method employs a stable isotope-labeled internal standard to ensure accuracy and precision.

Introduction

2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol is an alkylphenol ethoxylate, a class of compounds used in various industrial and commercial applications. Due to potential human exposure and the need to understand its metabolic fate and potential toxicity, a reliable quantitative method is essential. This application note provides a comprehensive protocol for its quantification using LC-MS/MS, a technique renowned for its specificity and sensitivity.

Experimental

Materials and Reagents
  • Analyte: 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol

  • Internal Standard (IS): 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol-13C6[1]

  • Alternative Internal Standard: 2-(p-tert-Octylphenoxy)ethanol

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

  • Additives: Ammonium acetate (LC-MS grade)

  • SPE Cartridges: C18 Solid Phase Extraction Cartridges

Sample Preparation: Solid Phase Extraction (SPE)

A solid-phase extraction (SPE) method is employed for the cleanup and concentration of the analyte from plasma samples.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 500 µL of plasma, add the internal standard solution. Load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Table 1: Chromatographic Conditions

ParameterCondition
HPLC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 5 mM Ammonium Acetate
Mobile Phase B Acetonitrile with 5 mM Ammonium Acetate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 50% B to 95% B over 5 min, hold for 2 min, then re-equilibrate for 3 min

Table 2: Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Analyte) m/z 282.2 (Ammonia Adduct: [M+NH4]+)
Product Ions (Analyte) m/z 177.1, m/z 135.1
Precursor Ion (IS) m/z 288.2 ([M+6+NH4]+)
Product Ions (IS) m/z 183.1, m/z 141.1
Collision Gas Argon
Dwell Time 100 ms

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Method Validation Parameters (Hypothetical Data)

The following tables summarize the expected performance characteristics of this method.

Table 3: Calibration Curve and Linearity

ParameterValue
Calibration Range 0.1 - 100 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995

Table 4: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%Bias)
LLOQ0.1< 15%< 15%± 15%
LQC0.3< 10%< 10%± 10%
MQC10< 10%< 10%± 10%
HQC80< 10%< 10%± 10%

Table 5: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC0.385 - 95%90 - 110%
HQC8085 - 95%90 - 110%

Experimental Workflow and Diagrams

The following diagrams illustrate the experimental workflow and the proposed fragmentation pathway.

experimental_workflow sample Plasma Sample add_is Add Internal Standard sample->add_is spe Solid Phase Extraction (SPE) add_is->spe evap Evaporate to Dryness spe->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition and Quantification lcms->data

Caption: LC-MS/MS Sample Preparation and Analysis Workflow.

fragmentation_pathway cluster_precursor Precursor Ion cluster_products Product Ions precursor [M+NH4]+ m/z 282.2 product1 [C12H17O]+ m/z 177.1 precursor->product1 Loss of C2H4O and NH3 product2 [C9H11O]+ m/z 135.1 precursor->product2 Cleavage of alkyl chain

Caption: Proposed Fragmentation of 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol.

Conclusion

This application note presents a detailed protocol for a highly selective and sensitive LC-MS/MS method for the quantification of 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol in biological matrices. The described method, with its robust sample preparation and optimized chromatographic and mass spectrometric conditions, is well-suited for regulated bioanalysis in the field of drug development and toxicology. The use of a stable isotope-labeled internal standard ensures the highest level of accuracy and precision.

References

Application Notes and Protocols for the Use of 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol-¹³C₆ as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the utilization of 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol-¹³C₆ as an internal standard in the quantitative analysis of octylphenol ethoxylates and related compounds. The use of a stable isotope-labeled internal standard is a critical component of robust analytical methodologies, particularly in complex matrices, as it corrects for variations in sample preparation, extraction efficiency, and instrument response.[1][2] This labeled compound is an ideal internal standard for the analysis of 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol and its ethoxylates, which are non-ionic surfactants used in a variety of industrial and commercial products and are of environmental and health concern.[3][4][5] The methodologies described herein are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for the determination of these analytes in various sample types.[4][5][6][7]

Analyte Information

Compound Name2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol-¹³C₆
Synonyms Octylphenol Ethoxylate-¹³C₆
CAS Number 1173019-61-8
Molecular Formula ¹³C₆C₁₁H₂₈O₂
Molecular Weight Approximately 284.4 g/mol
Structure A phenol ring substituted with a 2-hydroxyethyl group and an octyl group, with six ¹³C atoms incorporated into the benzene ring.

Application: Quantitative Analysis of Octylphenol Ethoxylates in Environmental Waters

This protocol outlines a method for the determination of 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol and its short-chain ethoxylates in water samples using solid-phase extraction (SPE) followed by LC-MS/MS analysis, with 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol-¹³C₆ as an internal standard.

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Water Sample (100 mL) Spike Spike with Internal Standard (2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol-¹³C₆) Sample->Spike SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Spike->SPE Elute Elute with Methanol SPE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC Liquid Chromatography (C18 Column) Inject->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Integrate Integrate Peak Areas (Analyte and IS) MS->Integrate Ratio Calculate Area Ratios (Analyte/IS) Integrate->Ratio Calibrate Generate Calibration Curve Ratio->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify Logical_Pathway cluster_process Analytical Process cluster_correction Correction Mechanism cluster_outcome Result Sample_Prep Sample Preparation (Extraction, Cleanup) Instrumental_Analysis LC-MS/MS Analysis (Injection, Ionization) Sample_Prep->Instrumental_Analysis Analyte_IS_Behavior Analyte and IS experience similar losses and variations Ratio_Calculation Calculation of Area(Analyte) / Area(IS) Instrumental_Analysis->Ratio_Calculation IS_Addition Addition of Known Amount of 2-[4-(...)]-¹³C₆ (IS) IS_Addition->Sample_Prep Analyte_IS_Behavior->Ratio_Calculation Correction for Variability Accurate_Quantification Accurate and Precise Quantification of Analyte Ratio_Calculation->Accurate_Quantification

References

Application Note: Determination of Nonylphenol Ethoxylates in Water Samples by Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the extraction, cleanup, and quantification of nonylphenol ethoxylates (NPEOs) in various water matrices, including freshwater, groundwater, seawater, and wastewater.[1][2] The methodology utilizes solid-phase extraction (SPE) for sample concentration and purification, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach offers high sensitivity and selectivity for the determination of nonylphenol (NP) and its ethoxylates, which are classified as endocrine-disrupting compounds (EDCs).[1][3] The presence of these nonionic surfactants in the environment is a result of human activities, primarily from wastewater treatment plant discharges.[1][3]

Introduction

Nonylphenol ethoxylates (NPEOs) are a major class of nonionic surfactants widely used in detergents, emulsifiers, and various industrial processes.[3][4] Due to their widespread application, they are frequently detected in aquatic environments.[3] The biodegradation of NPEOs in wastewater treatment plants and the environment leads to the formation of more persistent and toxic metabolites, such as short-chain NPEOs and nonylphenol (NP).[1][3][4] These degradation products are known endocrine disruptors, posing a potential risk to aquatic organisms and human health.[1][3] Consequently, sensitive and reliable analytical methods are crucial for monitoring their levels in water bodies.

This application note details a robust method for the analysis of NP and a range of NPEO congeners (NP1EO to NP8EO) in water samples. The workflow involves sample preservation, solid-phase extraction (SPE) to isolate and concentrate the analytes, and subsequent quantification by LC-MS/MS.

Experimental Protocols

Sample Handling and Preservation

Proper sample collection and preservation are critical to ensure the integrity of the analysis.

  • Container: Collect water samples in amber glass bottles to prevent photodegradation and potential contamination from plastics.[1]

  • Preservation: Acidify the samples to a pH < 2 with hydrochloric acid (HCl) or sodium bisulfate (NaHSO₄).[1]

  • Storage: Store the samples refrigerated at ≤6°C.[1]

  • Holding Time: Unpreserved samples should be extracted within 7 days of collection. Preservation extends the holding time to 14 days. Extracts should be analyzed within 40 days of extraction.[1]

Solid-Phase Extraction (SPE) Protocol

This protocol is based on the use of Oasis HLB cartridges for the extraction of NPEOs from water samples.

  • Cartridge Conditioning:

    • Wash the SPE cartridges (e.g., Waters Oasis HLB, 6 cc, 200 mg sorbent) sequentially with 12 mL of a dichloromethane/methanol (1:1 v/v) solution.[5]

    • Flush the cartridges with 12 mL of acetone followed by 12 mL of methanol.[6]

    • Equilibrate the cartridges by passing 24 mL of deionized water, ensuring the sorbent does not go dry.[5]

  • Sample Loading:

    • Filter the water sample (typically 500 mL to 4 L) to remove suspended solids.[5][6]

    • Spike the sample with a labeled surrogate standard solution (e.g., 4-n-NP-¹³C₆, NP3EO-¹³C₆).[1]

    • Load the sample onto the conditioned SPE cartridge at a flow rate of 2-5 mL/min.[1]

  • Cartridge Washing and Drying:

    • After sample loading, wash the cartridge with a methanol/water solution to remove interferences.[1]

    • Dry the cartridge under a full vacuum for 15-30 minutes until the sorbent is visibly dry and free-flowing.[1]

  • Elution:

    • Elute the retained analytes by passing a methanol/dichloromethane (DCM) solution through the cartridge.[1] A common procedure involves sequential elution with 12 mL of DCM, 12 mL of methanol, and 12 mL of acetone.[6]

    • Allow the elution solvent to soak the sorbent for 1 minute before percolation to improve recovery.[1]

  • Extract Concentration and Reconstitution:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen.[5][6]

    • Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent, such as 2-propanol or methanol/water.[5][6]

    • Add a labeled internal standard (e.g., BPA-d16, NP2EO-¹³C₆) to the final extract before LC-MS/MS analysis.[1]

LC-MS/MS Analysis

The following are typical instrumental conditions for the analysis of NPEOs.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase column, such as a C18 or a mixed-mode column.[7]

  • Mobile Phase: A gradient elution using methanol and water or acetonitrile and water, often with an additive like ammonium acetate to improve ionization.[8][9]

  • Injection Volume: 10 µL.[10]

  • Flow Rate: 0.2 mL/min.[10]

  • Ionization Mode: Positive ESI for NPEOs and negative ESI for NP.[1]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with at least two transitions per compound for confirmation.[1][10]

Data Presentation

The following tables summarize the quantitative data for the analysis of nonylphenol and its ethoxylates.

Table 1: Method Detection Limits (MDL) and Limits of Quantification (LOQ)

CompoundMDL (ng/L)LOQ (µg/mL)Reference
Nonylphenol (NP)0.4-[1]
NP1EO0.4-[1]
NP2EO0.4-[1]
NP3EO0.5-[1]
NP4EO0.5-[1]
NP5EO0.5-[1]
NP6EO0.5-[1]
NP7EO0.5-[1]
NP8EO0.5-[1]
Individual Ethoxamers1.57 µg/L (LOD)~0.15[11][12]
NP (in wastewater)0.02 µg/L (LOD)-[4]
NP1EO (in wastewater)0.61 µg/L (LOD)-[4]
NP2EO (in wastewater)3.2 µg/L (LOD)-[4]

Table 2: MRM Transitions for LC-MS/MS Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
NP219133; 147Negative[1]
NP1EO282127; 265Positive[1]
NP2EO326183; 121Positive[1]
NP3EO370227; 353Positive[1]
NP4EO414271; 397Positive[1]
NP5EO458315; 440Positive[1]
NP6EO50289; 485Positive[1]
NP7EO54689; 529Positive[1]
NP8EO59189; 573Positive[1]

Quality Control

To ensure the reliability of the results, the following quality control measures should be implemented:

  • Method Blank: An aliquot of reagent water is carried through the entire analytical procedure to check for contamination.[1]

  • Laboratory Control Sample (LCS): A sample of reagent water fortified with known concentrations of the target analytes is analyzed to monitor method performance.[1]

  • Laboratory Duplicates: A field sample is analyzed in duplicate to assess the precision of the method.[1]

  • Surrogate Standards: Labeled surrogate compounds are added to every sample before extraction to monitor the efficiency of the extraction process.[1]

  • Internal Standards: Labeled internal standards are added to the final extracts just before analysis to correct for variations in instrument response.[1]

  • Calibration: A multi-point calibration curve is generated to quantify the analytes. A technical grade mixture of NPEOs may be necessary for the calibration of higher ethoxylates.[1]

Visualization

The following diagram illustrates the overall workflow for the sample preparation and analysis of nonylphenol ethoxylates in water samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample_collection 1. Sample Collection (Amber Glass Bottle) preservation 2. Preservation (pH < 2, ≤6°C) sample_collection->preservation filtration 3. Filtration preservation->filtration spiking_surrogate 4. Spiking with Surrogate Standard filtration->spiking_surrogate sample_loading 6. Sample Loading spiking_surrogate->sample_loading spe_conditioning 5. SPE Cartridge Conditioning spe_conditioning->sample_loading spe_washing 7. Cartridge Washing sample_loading->spe_washing spe_drying 8. Cartridge Drying spe_washing->spe_drying elution 9. Elution spe_drying->elution concentration 10. Extract Concentration (Nitrogen Evaporation) elution->concentration reconstitution 11. Reconstitution & Spiking with Internal Standard concentration->reconstitution lcms_analysis 12. LC-MS/MS Analysis reconstitution->lcms_analysis data_processing 13. Data Processing & Quantification lcms_analysis->data_processing

References

Application Note and Protocol: Solid-Phase Extraction of 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the solid-phase extraction (SPE) of 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol from biological matrices such as plasma and urine. This compound, a substituted phenoxyethanol derivative, is of interest in various research and development settings. Due to its chemical structure, a reversed-phase SPE sorbent is effective for its isolation from complex sample matrices prior to downstream analysis by techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The following protocol is designed to ensure high recovery and sample purity.

Principle of the Method

Solid-phase extraction is a sample preparation technique that uses a solid sorbent to isolate analytes of interest from a liquid sample.[1] The process involves passing the sample through a cartridge containing the sorbent, which retains the analyte.[1] Interfering substances are then washed away, and the purified analyte is eluted with an appropriate solvent.[2][3] For 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol, a non-polar compound, a reversed-phase SPE mechanism is employed, utilizing a hydrophobic stationary phase (e.g., C18) to retain the analyte from an aqueous sample matrix.

Experimental Protocol

This protocol is optimized for the extraction of 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol from plasma and urine samples.

Materials and Reagents

  • SPE Cartridges: C18, 500 mg bed weight, 3 mL reservoir

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Internal Standard (IS) solution (e.g., a structurally similar, stable-isotope labeled compound)

  • Nitrogen gas for evaporation

  • Vortex mixer

  • Centrifuge

  • SPE vacuum manifold

Sample Pre-treatment

Proper sample pre-treatment is crucial for optimal analyte retention and to prevent clogging of the SPE cartridge.[2]

  • Plasma:

    • To 1 mL of plasma, add 10 µL of the internal standard solution.

    • Add 1 mL of 2% formic acid in water and vortex for 30 seconds to mix.

    • Centrifuge at 4000 rpm for 10 minutes to pellet any precipitated proteins.

    • Use the supernatant for the SPE procedure.

  • Urine:

    • To 1 mL of urine, add 10 µL of the internal standard solution.

    • Add 1 mL of water and vortex for 30 seconds to mix.

    • Centrifuge at 4000 rpm for 10 minutes to remove any particulate matter.

    • Use the supernatant for the SPE procedure.

Solid-Phase Extraction Procedure

The SPE procedure consists of four main steps: conditioning, equilibration, sample loading, washing, and elution.[1][2][3]

  • Conditioning:

    • Pass 3 mL of methanol through the C18 cartridge to activate the sorbent. This ensures that the bonded functional groups are wetted and accessible.[3]

  • Equilibration:

    • Pass 3 mL of water through the cartridge to prepare the sorbent for the aqueous sample. This step maximizes the retention of the analyte.[3] Do not allow the cartridge to dry out before loading the sample.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned and equilibrated SPE cartridge.

    • Maintain a slow and steady flow rate of approximately 1-2 mL/minute to ensure efficient binding of the analyte to the sorbent.

  • Washing:

    • Wash the cartridge with 3 mL of 10% methanol in water. This step removes polar interferences that are not strongly bound to the sorbent, while the analyte of interest is retained.

  • Elution:

    • Elute the 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol from the cartridge with 2 x 1.5 mL aliquots of acetonitrile. The use of a strong organic solvent disrupts the hydrophobic interactions between the analyte and the sorbent.[4] Collecting the eluate in two separate aliquots can improve elution efficiency.[2]

Post-Elution Processing

  • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the initial mobile phase for the intended analytical method (e.g., HPLC or LC-MS).

  • Vortex the reconstituted sample for 30 seconds to ensure complete dissolution.

  • Transfer the sample to an autosampler vial for analysis.

Data Presentation

The following tables summarize the expected performance characteristics of this SPE protocol based on typical results for similar compounds.

Table 1: Recovery of 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol from Spiked Biological Matrices.

MatrixSpiking Level (ng/mL)Mean Recovery (%)Standard Deviation (%)
Plasma5092.54.8
50095.13.2
100094.33.9
Urine5094.24.1
50096.82.9
100095.53.5

Table 2: Precision and Accuracy of the SPE Method.

MatrixSpiking Level (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Plasma505.26.8103.4
5003.44.598.9
10004.15.3101.2
Urine504.45.9102.7
5003.04.199.5
10003.74.8100.8

Visualizations

Diagram 1: Solid-Phase Extraction Workflow

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_elution Post-Elution Processing Sample Biological Sample (Plasma or Urine) Add_IS Add Internal Standard Sample->Add_IS Dilute Dilute and Acidify (if necessary) Add_IS->Dilute Centrifuge Centrifuge Dilute->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Condition 1. Condition (Methanol) Load 3. Load Sample Supernatant->Load Equilibrate 2. Equilibrate (Water) Condition->Equilibrate Equilibrate->Load Wash 4. Wash (10% Methanol/Water) Load->Wash Elute 5. Elute (Acetonitrile) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze (HPLC/LC-MS) Reconstitute->Analyze

Caption: Workflow for the solid-phase extraction of 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol.

References

Application Notes and Protocols for the Quantitative Analysis of Nonylphenol Isomers in Environmental Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonylphenols (NPs) are a group of organic compounds that are degradation products of nonylphenol ethoxylates, widely used as surfactants in various industrial and consumer products.[1][2][3] As persistent and toxic endocrine-disrupting chemicals, NPs are of significant environmental concern due to their potential to interfere with the hormonal systems of wildlife and humans.[2][3][4] Technical nonylphenol is a complex mixture of numerous isomers, primarily para-substituted (4-nonylphenols), which exhibit varying degrees of estrogenicity and environmental behavior.[1][2][5] Therefore, isomer-specific quantitative analysis in environmental matrices is crucial for accurate risk assessment and toxicological studies.[1][2]

This document provides detailed application notes and protocols for the quantitative analysis of nonylphenol isomers in environmental samples, including water, soil, and sediment. It is intended to guide researchers and scientists in developing and implementing robust analytical methods for monitoring these environmental contaminants.

Quantitative Data Summary

The concentration of nonylphenol isomers in the environment varies significantly depending on the geographical location, proximity to industrial or municipal discharge points, and the type of environmental matrix. The following table summarizes representative concentrations of nonylphenol reported in various environmental samples.

Environmental MatrixLocationConcentration RangeReference
Surface WaterVarious Rivers, Europeng/L to µg/L range[3]
Surface WaterKaoping River, TaiwanHigher than European rivers due to inadequate wastewater treatment[6]
River WaterJapan2.6 to 13.3 ng/L (for specific isomers)[7]
Groundwater23 European CountriesUp to 3.8 µg/L[8]
SedimentVarious RiversGenerally higher than in surface water[8]
SedimentDanube River, EuropeUp to 2,830 µg/kg dry weight[8]
SedimentPearl River, ChinaHigh concentrations correlated with total organic carbon[8]
Sewage SludgeVariousCan be in the mg/kg range[3]
Wastewater InfluentVarious0.08 to 96.4 µg/L[8]
Food SamplesVarious Countries0.5 to 18.9 µg/kg[1][7]

Experimental Protocols

Accurate quantification of nonylphenol isomers requires efficient extraction from the sample matrix, followed by sensitive and selective analytical determination. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical techniques employed.[9][10][11] Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (ToFMS) offers enhanced resolution for complex isomer mixtures.[5][7][12]

Protocol 1: Analysis of Nonylphenol Isomers in Water Samples by GC-MS/MS

This protocol is based on a high-sensitivity method for the analysis of nonylphenol in river water.[9]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To concentrate nonylphenol isomers from a large volume of water and remove interfering substances.

  • Materials:

    • Water sample (e.g., 500 mL)

    • SPE cartridges (e.g., C18)

    • Methanol (for conditioning and elution)

    • Dichloromethane (for elution)

    • Acidified water (for conditioning)

    • Internal standards (e.g., 4-n-NP-¹³C₆)[11]

  • Procedure:

    • Condition the SPE cartridge by passing methanol followed by acidified water.[11]

    • Spike the water sample with a known amount of internal standard solution.

    • Load the water sample onto the conditioned SPE cartridge at a controlled flow rate.

    • Wash the cartridge with a methanol/water solution to remove polar interferences.[11]

    • Dry the cartridge under vacuum.[11]

    • Elute the retained nonylphenol isomers with a mixture of methanol and dichloromethane.[11]

    • Concentrate the eluate under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., hexane) for GC-MS/MS analysis.

2. Instrumental Analysis: GC-MS/MS

  • Objective: To separate and quantify individual nonylphenol isomers.

  • Instrumentation: Triple quadrupole gas chromatograph-mass spectrometer (GC-MS/MS).[9]

  • Typical GC Conditions: [13]

    • Column: Rxi-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar

    • Injection Mode: Splitless

    • Injection Volume: 2 µL

    • Oven Temperature Program: 50°C (hold 1 min), ramp at 8°C/min to 300°C (hold 3 min)

  • Typical MS/MS Conditions: [9][11]

    • Ionization Mode: Electron Ionization (EI)

    • Measurement Mode: Multiple Reaction Monitoring (MRM)

    • Precursor and Product Ions: Specific MRM transitions must be optimized for each nonylphenol isomer and the internal standard. For example, for NP, a transition of m/z 219 -> 133 can be used.[11]

3. Quantification

  • Prepare a series of calibration standards containing known concentrations of nonylphenol isomer mixtures and the internal standard.

  • Analyze the standards and samples under the same GC-MS/MS conditions.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

  • Calculate the concentration of each nonylphenol isomer in the sample from the calibration curve. The total nonylphenol concentration is the sum of the concentrations of all identified isomers.[13]

Protocol 2: Analysis of Nonylphenol Isomers in Soil and Sediment Samples by LC-MS/MS

This protocol outlines a general procedure for the extraction and analysis of nonylphenol isomers from solid matrices.

1. Sample Preparation: Extraction and Cleanup

  • Objective: To extract nonylphenol isomers from the solid matrix and remove interfering compounds.

  • Extraction Methods:

    • Ultrasonic-Assisted Extraction: A rapid method involving sonication of the sample with an appropriate solvent.[14]

      • Place 2g of the soil/sediment sample in a glass column.

      • Add a mixture of water and methanol (e.g., 30:70 v/v).[14]

      • Sonicate for 15 minutes at 45°C. Repeat the extraction.[14]

    • Pressurized Fluid Extraction (PFE) / Accelerated Solvent Extraction (ASE): An automated technique using elevated temperature and pressure.[15][16]

    • Soxhlet Extraction: A classical and exhaustive extraction method.[15]

  • Cleanup:

    • The crude extract often requires cleanup to remove co-extracted matrix components.

    • Solid-Phase Extraction (SPE): Pass the extract through a C18 cartridge. Elute the analytes with methanol and acetonitrile.[14]

    • Gel Permeation Chromatography (GPC): Effective for removing high molecular weight interferences like lipids. A Biobeads S-X3 column with cyclohexane/ethyl acetate can be used.[17]

    • Florisil Cartridges: Used for cleanup of sludge extracts.[18]

2. Instrumental Analysis: LC-MS/MS

  • Objective: To separate and quantify nonylphenol isomers.

  • Instrumentation: High-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).[10]

  • Typical LC Conditions:

    • Column: A mixed-mode or C18 reversed-phase column.

    • Mobile Phase: A gradient of methanol and water is commonly used.[10]

    • Injection Volume: Typically 5-20 µL.

  • Typical MS/MS Conditions: [10][11]

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for nonylphenol.

    • Measurement Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor and product ions are selected for each isomer. For NP, a transition of m/z 219 -> 133 is common.[11]

3. Quantification

  • Quantification is performed using an internal standard method with isotopically labeled standards (e.g., ¹³C-labeled nonylphenol) to correct for matrix effects and variations in instrument response.[10]

  • A calibration curve is generated, and sample concentrations are calculated as described in Protocol 1.

Visualizations

Experimental Workflow for Nonylphenol Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Environmental Sample (Water, Soil, Sediment) Spiking Internal Standard Spiking Sample->Spiking Extraction Extraction (SPE, PFE, Sonication) Spiking->Extraction Cleanup Extract Cleanup (SPE, GPC, Florisil) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration Analysis Chromatographic Separation (GC or LC) Concentration->Analysis Detection Mass Spectrometric Detection (MS or MS/MS) Analysis->Detection Identification Isomer Identification Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Reporting Reporting Results Quantification->Reporting

Caption: General experimental workflow for the quantitative analysis of nonylphenol isomers.

Simplified Estrogenic Signaling Pathway of Nonylphenol

signaling_pathway NP Nonylphenol (NP) ER Estrogen Receptor (ERα) NP->ER Binds to ERE Estrogen Response Element (ERE) in DNA ER->ERE Binds to Transcription Gene Transcription ERE->Transcription Regulates Response Estrogenic Effects Transcription->Response Leads to

Caption: Simplified signaling pathway illustrating the estrogenic action of nonylphenol.

Conclusion

The quantitative analysis of nonylphenol isomers in environmental matrices is a complex but essential task for environmental monitoring and human health risk assessment. The choice of analytical method depends on the specific isomers of interest, the sample matrix, and the required sensitivity. The protocols and information provided herein offer a comprehensive guide for researchers to establish reliable and accurate methods for the determination of these endocrine-disrupting compounds. The variability in isomer composition and concentration across different environmental compartments underscores the need for continued monitoring and research into the fate and effects of nonylphenol.[1][2][3]

References

Application Note & Protocol: High-Precision Quantification of Small Molecules Using Isotope Dilution Mass Spectrometry with ¹³C Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis is a cornerstone of drug development and life sciences research, demanding the highest levels of accuracy and precision. Isotope Dilution Mass Spectrometry (IDMS) has emerged as the gold standard for quantitative analysis, particularly when coupled with stable isotope-labeled internal standards.[1][2] This application note provides a detailed protocol for employing ¹³C labeled internal standards in IDMS workflows for the precise quantification of small molecules in complex biological matrices.

The use of a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte of interest allows for the correction of variability throughout the entire analytical process, including sample preparation, chromatography, and ionization.[1][3][4] ¹³C-labeled standards are particularly advantageous as they exhibit minimal chromatographic shift compared to deuterium-labeled standards, ensuring co-elution with the analyte and more reliable correction for matrix effects.[1] This protocol will guide users through the necessary steps to achieve robust and reliable quantitative data.

Principle of Isotope Dilution Mass Spectrometry

IDMS is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to a sample.[1][5] Because the SIL-IS is chemically and physically almost identical to the native analyte, it experiences the same effects during sample processing, chromatographic separation, and ionization.[1][5] Consequently, the ratio of the mass spectrometry signal of the native analyte to that of the SIL-IS remains constant, enabling highly accurate and precise quantification, even in complex biological matrices where matrix effects can be significant.[1][2]

The core principle lies in the measurement of the isotope ratio of the analyte and the internal standard. By knowing the initial concentration of the added internal standard, the concentration of the native analyte in the sample can be precisely calculated.

Advantages of ¹³C Labeled Standards

While various stable isotopes can be used to label internal standards, ¹³C offers distinct advantages:

  • Chemical and Physical Equivalence : ¹³C labeled standards are chemically identical to their native counterparts, ensuring they behave similarly during sample preparation and analysis.[1]

  • Co-elution in Chromatography : Unlike deuterium-labeled standards which can sometimes exhibit slightly different retention times, ¹³C labeled standards typically co-elute perfectly with the analyte. This is crucial for accurate correction of matrix effects at the point of elution.[1][4]

  • Isotopic Stability : The ¹³C isotope is stable and does not undergo exchange, providing a reliable and consistent internal standard.[4]

  • Clear Mass Shift : The mass difference between the analyte and the ¹³C labeled standard is distinct and easily resolved by modern mass spectrometers.

Experimental Protocol: Quantification of a Drug Candidate in Human Plasma

This protocol provides a general procedure for the absolute quantification of a small molecule drug candidate in human plasma using a synthesized ¹³C-labeled internal standard.

Materials and Reagents
  • Analyte (drug candidate) reference standard

  • ¹³C-labeled internal standard (¹³C-IS) of the drug candidate

  • Control (blank) human plasma

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Stock Solutions : Prepare 1 mg/mL stock solutions of the analyte and the ¹³C-IS in methanol.

  • Working Standard Solutions : Serially dilute the analyte stock solution with methanol to prepare a series of working standard solutions at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution : Prepare a ¹³C-IS working solution at a fixed concentration (e.g., 100 ng/mL) in methanol.

  • Calibration Standards : Prepare a series of calibration standards by spiking the appropriate analyte working standard solution into blank human plasma to achieve final concentrations covering the desired analytical range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Quality Control (QC) Samples : Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

Sample Preparation (Protein Precipitation)
  • To a 100 µL aliquot of plasma sample (unknown, calibrator, or QC), add 10 µL of the ¹³C-IS working solution (100 ng/mL).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) :

    • Column : C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A : Water with 0.1% formic acid

    • Mobile Phase B : Acetonitrile with 0.1% formic acid

    • Gradient : A typical gradient could be:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5% to 95% B

      • 3.0-4.0 min: 95% B

      • 4.0-4.1 min: 95% to 5% B

      • 4.1-5.0 min: 5% B

    • Flow Rate : 0.4 mL/min

    • Injection Volume : 5 µL

    • Column Temperature : 40°C

  • Mass Spectrometry (MS/MS) :

    • Ionization Mode : Electrospray Ionization (ESI), positive or negative ion mode depending on the analyte.

    • Scan Type : Multiple Reaction Monitoring (MRM)

    • MRM Transitions : Optimize the precursor and product ions for both the analyte and the ¹³C-IS. For example:

      • Analyte: [M+H]⁺ → Product Ion 1

      • ¹³C-IS: [¹³Cₙ-M+H]⁺ → Product Ion 1 (where n is the number of ¹³C labels)

    • Instrument Parameters : Optimize ion source parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for maximum signal intensity.

Data Analysis and Quantification
  • Integrate the peak areas of the chromatographic peaks corresponding to the MRM transitions for both the analyte and the ¹³C-IS.

  • Calculate the peak area ratio of the analyte to the ¹³C-IS for each sample, calibrator, and QC.

  • Construct a calibration curve by plotting the peak area ratio against the known concentration of the analyte in the calibration standards. A linear regression with a 1/x² weighting is commonly used.

  • Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The use of ¹³C labeled internal standards in IDMS significantly improves the accuracy and precision of quantitative assays. Below are tables summarizing typical performance data, illustrating the advantages of this approach.

Table 1: Comparison of Assay Performance with Different Internal Standard Strategies

ParameterNo Internal StandardStructurally Similar IS¹³C Labeled IS (IDMS)
Accuracy (% Recovery) 75 - 125%85 - 115%98 - 102%
Precision (% CV) < 25%< 15%< 5%
Linearity (r²) > 0.98> 0.99> 0.999
Lower Limit of Quantification (LLOQ) Analyte DependentAnalyte DependentTypically Lower

Table 2: Representative Validation Data for a Drug Candidate in Human Plasma using ¹³C-IDMS

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (% CV)
Low QC 0.50.4998.04.2
Mid QC 5050.8101.62.8
High QC 800792.099.01.9

Visualizations

IDMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample (Unknown, Calibrator, QC) Spike Add Known Amount of ¹³C-Labeled Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Transfer & Evaporation Centrifuge->Extract Reconstitute Reconstitution Extract->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Area Integration (Analyte & ¹³C-IS) MS_Detection->Integration Ratio Calculate Peak Area Ratio (Analyte / ¹³C-IS) Integration->Ratio Calibration Construct Calibration Curve Ratio->Calibration Quantification Quantify Unknown Samples Calibration->Quantification

Caption: Experimental workflow for Isotope Dilution Mass Spectrometry.

Conclusion

Isotope Dilution Mass Spectrometry using ¹³C labeled internal standards provides a robust, accurate, and precise method for the quantification of small molecules in complex biological matrices.[1] The chemical and physical similarity of the ¹³C-IS to the analyte ensures effective compensation for variations during sample handling and analysis, leading to high-quality, reliable data essential for research, clinical, and drug development applications.[1][4] By following the detailed protocol outlined in this application note, researchers can confidently implement this powerful technique in their laboratories.

References

Application of ¹³C Labeled Standards in Food Safety Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotope-labeled internal standards, particularly those incorporating Carbon-13 (¹³C), represents the gold standard for achieving the highest accuracy and precision in the quantitative analysis of food contaminants.[1] Their chemical and physical similarity to the analytes of interest allows them to effectively compensate for variability during sample preparation, chromatography, and ionization.[1] Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample.[1] Because the ¹³C-labeled internal standard (¹³C-IS) is chemically identical to the native analyte, it experiences the same effects during sample processing and analysis.[1] Consequently, the ratio of the mass spectrometry signal of the native analyte to that of the ¹³C-IS remains constant, enabling highly accurate and precise quantification, even in complex food matrices.[1]

This document provides detailed application notes and experimental protocols for the use of ¹³C labeled standards in the analysis of key food contaminants, including mycotoxins, veterinary drug residues, and pesticides.

Application of ¹³C Labeled Standards in Mycotoxin Analysis

Mycotoxins, toxic secondary metabolites produced by fungi, are a significant concern for food and feed safety.[2] Accurate and reliable quantification of mycotoxins is crucial for regulatory compliance and risk assessment.[2] IDMS using ¹³C-labeled mycotoxins is the premier method for precise determination of mycotoxin levels, as it effectively compensates for matrix effects and variations during sample preparation and analysis.[2]

Experimental Workflow: Mycotoxin Analysis

Mycotoxin_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogenized Food Sample (5g) Spike Spike with ¹³C-Labeled Internal Standard Mix Sample->Spike Addition of known amount Extract Add Extraction Solvent (e.g., Acetonitrile/Water) Spike->Extract Vortex Vortex/Shake Extract->Vortex Centrifuge Centrifuge Vortex->Centrifuge Filter Filter Supernatant Centrifuge->Filter LC_MS LC-MS/MS Analysis Filter->LC_MS Quant Quantification using Analyte/¹³C-IS Ratio LC_MS->Quant VetDrug_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogenized Animal Tissue (e.g., 2-5g) Spike Spike with ¹³C-Labeled Internal Standard(s) Sample->Spike Extract Add Extraction Solvent & Salts (QuEChERS approach) Spike->Extract Vortex Vortex/Shake Extract->Vortex Centrifuge1 Centrifuge Vortex->Centrifuge1 dSPE Dispersive SPE Cleanup (d-SPE) Centrifuge1->dSPE Transfer supernatant Centrifuge2 Centrifuge dSPE->Centrifuge2 Filter Filter Supernatant Centrifuge2->Filter LC_MS LC-MS/MS Analysis Filter->LC_MS Quant Quantification using Analyte/¹³C-IS Ratio LC_MS->Quant Matrix_Effect cluster_problem The Challenge cluster_solution The Solution Matrix Complex Food Matrix Ion_Source MS Ion Source Matrix->Ion_Source Analyte Target Pesticide Analyte Analyte->Ion_Source Coelution Co-elution of Analyte and ¹³C-IS Analyte->Coelution Matrix_Effect Matrix Effect (Ion Suppression or Enhancement) Ion_Source->Matrix_Effect Inaccurate_Result Inaccurate Quantification Matrix_Effect->Inaccurate_Result C13_IS ¹³C-Labeled Internal Standard C13_IS->Coelution Identical_Behavior Identical Behavior in Ion Source Coelution->Identical_Behavior Ratio Constant Analyte/¹³C-IS Ratio Identical_Behavior->Ratio Accurate_Result Accurate Quantification Ratio->Accurate_Result

References

Application Note: High-Sensitivity Analysis of Endocrine Disruptors in Environmental and Biological Matrices Using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Endocrine-disrupting chemicals (EDCs) are exogenous substances or mixtures that can interfere with any aspect of hormone action, potentially causing adverse health effects in an intact organism, its progeny, or (sub)populations.[1] These compounds encompass a wide range of chemical classes, including industrial chemicals (e.g., Bisphenol A [BPA], phthalates), pesticides, and pharmaceuticals.[2] EDCs are ubiquitous in the environment and have been detected in water, soil, food, and human biological samples.[3][4]

The primary concern surrounding EDCs is their ability to mimic or block the action of natural hormones, thereby disrupting the body's endocrine system.[5][6][7] This can lead to a variety of health issues, including reproductive disorders, developmental problems, and an increased risk of certain cancers.[6]

Analyzing EDCs presents a significant challenge due to their presence at trace levels (ng/L to µg/L) within highly complex matrices.[3][8] Isotope dilution analysis, which utilizes stable isotope-labeled internal standards, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for the accurate and precise quantification of these compounds.[9][10] This application note provides a detailed protocol for the analysis of common EDCs in water and urine samples, highlighting the critical role of labeled internal standards in achieving reliable results.

Mechanism of Endocrine Disruption

EDCs can interfere with the endocrine system through various mechanisms.[6][7] They can bind to hormone receptors, acting as agonists (mimicking the natural hormone) or antagonists (blocking the hormone's effect).[7] They can also interfere with the synthesis, transport, metabolism, and excretion of natural hormones, ultimately altering the concentrations of circulating hormones.[6] The estrogen, androgen, and thyroid hormone receptors are common targets for EDCs.[2][5]

G General Mechanism of Endocrine Disruption cluster_0 Normal Hormone Action cluster_1 Endocrine Disruption Hormone Natural Hormone Receptor Hormone Receptor Hormone->Receptor Binds Cell Target Cell Receptor->Cell Response Cellular Response Cell->Response EDC Endocrine Disruptor Receptor2 Hormone Receptor EDC->Receptor2 Binds (Mimics or Blocks) Cell2 Target Cell Receptor2->Cell2 Response2 Altered Response Cell2->Response2

Caption: EDC interference with normal hormone receptor signaling.

Analytical Workflow Overview

The accurate quantification of EDCs requires a multi-step approach that begins with careful sample collection and preparation, followed by sensitive instrumental analysis and data processing. The use of labeled internal standards from the very first step is crucial for correcting analyte losses during sample preparation and compensating for matrix effects during instrumental analysis.

workflow Sample 1. Sample Collection (e.g., Water, Urine) Spike 2. Spiking Add Labeled Internal Standards Sample->Spike Preparation 3. Sample Preparation (Hydrolysis / Extraction / Cleanup) Spike->Preparation Analysis 4. LC-MS/MS Analysis Preparation->Analysis Processing 5. Data Processing (Quantification using Analyte/IS Ratio) Analysis->Processing Result 6. Final Concentration Report Processing->Result

Caption: General experimental workflow for EDC analysis.

The Principle of Isotope Dilution

Isotope dilution mass spectrometry is a powerful technique for achieving the highest accuracy and precision in quantitative analysis. It involves adding a known quantity of a stable isotope-labeled version of the analyte (the internal standard) to the sample prior to any sample processing. The labeled standard is chemically identical to the native analyte and thus behaves identically during extraction, cleanup, and chromatographic separation. Any loss of analyte during the procedure will be accompanied by a proportional loss of the internal standard.

The mass spectrometer can differentiate between the native analyte and the labeled standard due to their mass difference. Quantification is based on the ratio of the signal response of the native analyte to that of the labeled internal standard. This ratio remains constant regardless of sample loss or signal suppression/enhancement (matrix effects), leading to highly reliable results.[9][10]

G cluster_0 Step 1: Spiking cluster_1 Step 2: Sample Preparation cluster_2 Step 3: LC-MS/MS Analysis cluster_3 Step 4: Quantification A_initial Analyte (Unknown Amount) Loss Analyte & IS Loss (Ratio is Constant) A_initial->Loss IS_initial Labeled IS (Known Amount) IS_initial->Loss MS Measure Analyte/IS Ratio Loss->MS Result Accurate Concentration MS->Result

Caption: Principle of quantification using labeled internal standards.

Experimental Protocols

Protocol 1: Analysis of EDCs in Water Samples

This protocol is suitable for the analysis of compounds like BPA, phthalates, and synthetic estrogens in surface water or wastewater.

1. Materials and Reagents

  • Target Analyte Standards and corresponding Labeled Internal Standards (e.g., BPA-d16, 13C-labeled phthalate monoesters).

  • Methanol, Acetonitrile (LC-MS grade).

  • Formic Acid, Ammonium Acetate.

  • Ultrapure Water.

  • Solid Phase Extraction (SPE) Cartridges (e.g., C18, 1000 mg).[9]

2. Sample Preparation (Solid Phase Extraction)

  • Collect 1 L water samples in silanized amber glass bottles.[11]

  • Add the labeled internal standard mix to the sample and mix thoroughly.

  • Condition the C18 SPE cartridge with 10 mL of methanol followed by 10 mL of ultrapure water.

  • Load the entire water sample onto the cartridge at a flow rate of approximately 10 mL/min.

  • After loading, wash the cartridge with 10 mL of ultrapure water to remove interferences.

  • Dry the cartridge under vacuum for 15-20 minutes.[12]

  • Elute the analytes with 10 mL of acetonitrile or methanol.[9]

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 water:methanol) for LC-MS/MS analysis.[9]

Protocol 2: Analysis of EDCs in Human Urine

This protocol is designed for biomonitoring studies, measuring metabolites of phthalates, BPA, and parabens. Many EDCs are excreted in urine as glucuronide or sulfate conjugates and require an enzymatic hydrolysis step.[10][13]

1. Materials and Reagents

  • As in Protocol 1, plus:

  • β-glucuronidase enzyme solution (from E. coli is recommended to avoid ester cleavage of parabens).[13]

  • Ammonium Acetate Buffer (1 M, pH 5.0).[10]

2. Sample Preparation (Enzymatic Hydrolysis and SPE)

  • Pipette 200 µL of a vortexed urine sample into a glass test tube.[10]

  • Add 10 µL of the labeled internal standard mix.[10]

  • Add 150 µL of ammonium acetate buffer and 20 µL of β-glucuronidase solution.[10]

  • Vortex the mixture and incubate at 37°C for 3 hours in a shaking water bath to deconjugate the metabolites.[10]

  • After incubation, proceed with Solid Phase Extraction as described in Protocol 1 (steps 3-9), using a smaller SPE cartridge if appropriate for the smaller sample volume.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions. Method optimization is required for specific analytes and instrumentation.

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C12 or C18 reversed-phase column (e.g., 250 x 4.6 mm, 4 µm).[11]

  • Mobile Phase A: 0.1% Formic Acid in Water.[11]

  • Mobile Phase B: Methanol or Acetonitrile.[11]

  • Flow Rate: 700 µL/min.[11]

  • Gradient: Start with 5% B, ramp to 100% B over 15 minutes, hold for 5 minutes, and re-equilibrate.

  • Injection Volume: 10 µL.[11]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes depending on the analytes.[11]

Data Presentation

Effective analysis relies on well-characterized methods. The following tables summarize common EDCs, their labeled standards, and typical performance data from validated methods.

Table 1: Common Endocrine Disruptors and their Labeled Internal Standards

Analyte ClassExample AnalyteLabeled Internal Standard
Bisphenols Bisphenol A (BPA)Bisphenol A-d16 (BPA-d16)
¹³C₁₂-Bisphenol A
Phthalates Mono-ethyl phthalate (MEP)¹³C₄-Mono-ethyl phthalate
Mono-butyl phthalate (MBP)¹³C₄-Mono-butyl phthalate
Mono-2-ethylhexyl phthalate (MEHP)D₄-Mono-2-ethylhexyl phthalate
Parabens Methylparaben¹³C₆-Methylparaben
Propylparaben¹³C₃-Propylparaben
Synthetic Estrogens 17α-Ethinylestradiol (EE2)Ethinylestradiol-d4
Estrone (E1)Estrone-d4 (E1-d4)

Table 2: Example LC-MS/MS Parameters (Negative Ion Mode)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Bisphenol A (BPA) 227.1133.1-25
BPA-d16 241.2142.1-25
Mono-ethyl phthalate 193.077.0-20
¹³C₄-MEP 197.077.0-20
Methylparaben 151.092.1-22
¹³C₆-Methylparaben 157.098.1-22

Note: Parameters are instrument-dependent and require optimization.

Table 3: Summary of Method Performance Data from Literature

AnalyteMatrixLOQRecovery (%)Reference
BPA Human Urine0.3 ng/mL95-105[10]
BPA Water0.5 µg/L>90[14]
Phthalate Metabolites Human Urine0.3 - 1.0 ng/mL92-108[10]
Parabens Human Urine0.08 - 0.83 µg/L90-110[13]
Estrogens (E1, E2, EE2) River Water< 1 ng/L85-115[3][8]
Multiple EDCs Surface Water1.0 ng/L>80[11][15]

Conclusion

The analysis of endocrine-disrupting chemicals is essential for assessing environmental contamination and human exposure. The inherent challenges of trace-level quantification in complex matrices necessitate robust and reliable analytical methods. The protocols outlined in this application note, based on solid-phase extraction and LC-MS/MS, demonstrate a validated approach for this purpose. The mandatory use of stable isotope-labeled internal standards in an isotope dilution workflow is the cornerstone of this methodology, ensuring high accuracy and precision by correcting for matrix effects and procedural losses. This approach provides the confidence required for regulatory monitoring, environmental research, and clinical studies in the field of endocrinology and toxicology.

References

Application Note: High-Resolution Separation of Nonylphenol Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonylphenols (NPs) are a complex mixture of isomers with significant environmental and health implications due to their endocrine-disrupting properties. The toxicity and estrogenic activity of NPs can vary between isomers, necessitating robust analytical methods for their separation and quantification. This application note provides a detailed protocol for the separation and identification of nonylphenol isomers using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, including an optional derivatization step to enhance analyte volatility, optimized GC-MS parameters for high-resolution separation, and data analysis strategies.

Introduction

Nonylphenols are widely used in the manufacturing of nonylphenol ethoxylates, which are common surfactants in industrial and consumer products. The technical mixture of nonylphenol is a complex blend of numerous structural isomers, primarily para-substituted phenols with a branched nine-carbon alkyl chain. Due to their persistence in the environment and potential as endocrine disruptors, regulatory bodies worldwide have set stringent limits on their presence in various matrices.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of nonylphenol isomers, offering high separation efficiency and sensitive detection. Achieving complete separation of the multitude of isomers, however, remains a significant analytical challenge. This document outlines effective GC-MS methodologies to resolve and quantify these complex isomers.

Data Presentation

The following tables summarize quantitative data and key experimental parameters from various studies on the GC-MS analysis of nonylphenol isomers.

Table 1: GC-MS and GC-MS/MS Analytical Conditions for Nonylphenol Isomer Analysis [1]

ParameterGC-MS (Q3 SIM Mode)GC-MS/MS (MRM Mode)
Gas Chromatograph Shimadzu GCMS-TQ8040 or equivalentShimadzu GCMS-TQ8040 or equivalent
Column Rxi-5ms (30 m × 0.25 mm I.D., 0.25 µm film thickness)Rxi-5ms (30 m × 0.25 mm I.D., 0.25 µm film thickness)
Injection Mode SplitlessSplitless
Injection Volume 2 µL2 µL
Injection Port Temp. 250 °C250 °C
Carrier Gas HeliumHelium
Linear Velocity 40 cm/sec40 cm/sec
Oven Program 50 °C (1 min hold), then 8 °C/min to 300 °C (3 min hold)50 °C (1 min hold), then 8 °C/min to 300 °C (3 min hold)
Ion Source Temp. 230 °C230 °C
Interface Temp. 280 °C280 °C
Measurement Mode Q3 Selected Ion Monitoring (SIM)Multiple Reaction Monitoring (MRM)

Table 2: Repeatability and Linearity of Calibration for Selected Nonylphenol Isomers (0.01 µg/mL, n=5) [1]

Isomer No.GC-MS (Q3 SIM Mode) Repeatability (RSD%)GC-MS (Q3 SIM Mode) Correlation Coefficient (r)GC-MS/MS (MRM Mode) Repeatability (RSD%)GC-MS/MS (MRM Mode) Correlation Coefficient (r)
NP12.600.9999961.310.999992
NP127.520.9999866.010.999954
NP132.470.9999993.520.999992

Table 3: GCxGC-TOF-MS Retention Times and Fragment Ions for Selected Nonylphenol Isomers

Isomer1st Dimension Retention Time (s)2nd Dimension Retention Time (s)Key Fragment Ions (m/z)
NP920461.62107, 121, 135, 149, 163, 177, 191, 220
NP3520581.68107, 121, 135, 149, 163, 177, 191, 220
NP3620641.64107, 121, 135, 149, 163, 177, 191, 220
NP3720701.66107, 121, 135, 149, 163, 177, 191, 220
NP3920761.68107, 121, 135, 149, 163, 177, 191, 220
NP6520821.70107, 121, 135, 149, 163, 177, 191, 220
NP9420881.72107, 121, 135, 149, 163, 177, 191, 220
NP111a,b20941.74107, 121, 135, 149, 163, 177, 191, 220
NP11921001.76107, 121, 135, 149, 163, 177, 191, 220
NP12821061.78107, 121, 135, 149, 163, 177, 191, 220
NP14321121.80107, 121, 135, 149, 163, 177, 191, 220
NP17021181.82107, 121, 135, 149, 163, 177, 191, 220
NP19421241.84107, 121, 135, 149, 163, 177, 191, 220

Experimental Protocols

This section provides a detailed methodology for the analysis of nonylphenol isomers by GC-MS.

Sample Preparation

For aqueous samples such as river water, solid-phase extraction (SPE) is a common and effective pre-concentration and clean-up step.

Materials:

  • Oasis HLB SPE cartridges

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Hydrochloric acid (HCl)

  • Nitrogen gas, high purity

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Acidification: Acidify the water sample to a pH < 2 with HCl.

  • SPE Cartridge Conditioning: Condition the Oasis HLB cartridge sequentially with 5 mL of dichloromethane, 5 mL of methanol, and 5 mL of acidified deionized water (pH < 2). Do not allow the cartridge to go dry.

  • Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: After loading, wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Cartridge Drying: Dry the cartridge thoroughly under a gentle stream of nitrogen for at least 30 minutes.

  • Elution: Elute the trapped nonylphenol isomers with 10 mL of a dichloromethane/methanol (1:1, v/v) mixture.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent such as hexane or acetone for GC-MS analysis.

Optional Derivatization: Silylation

Derivatization of the polar hydroxyl group of nonylphenols to a less polar trimethylsilyl (TMS) ether can improve chromatographic peak shape and enhance volatility. Silylation is a common derivatization technique for phenols.

Materials:

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine or other suitable aprotic solvent

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Drying: Ensure the sample extract is completely dry, as silylating reagents are moisture-sensitive. This can be achieved by evaporating the solvent under a gentle stream of nitrogen.

  • Reagent Addition: To the dried sample residue in a GC vial, add 50 µL of pyridine to dissolve the analytes. Then, add 100 µL of BSTFA + 1% TMCS.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30-60 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is ready for injection into the GC-MS.

GC-MS Analysis

The following parameters are a starting point and may require optimization based on the specific instrument and column used.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MSD, Shimadzu GCMS-TQ series).

  • Capillary column: A non-polar or mid-polar column is recommended for good separation of the isomers. Examples include:

    • Cross-linked methyl silicone (e.g., DB-1ms, HP-1ms)

    • 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms, Rxi-5ms)[1]

    • For high-resolution, a longer column (e.g., 100 m) can be employed.

GC Conditions:

  • Carrier Gas: Helium at a constant flow or constant linear velocity (e.g., 40 cm/s).[1]

  • Injection: Splitless injection is preferred for trace analysis.

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program: A slow temperature ramp is crucial for resolving the closely eluting isomers. A typical program starts at a low temperature (e.g., 50-80 °C), holds for a few minutes, and then ramps at a rate of 2-10 °C/min to a final temperature of 280-300 °C.[1] For example: 50 °C for 1 min, then 8 °C/min to 300 °C and hold for 3 min.[1]

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.[1]

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode:

    • Full Scan: To identify the characteristic fragmentation patterns of nonylphenol isomers. Common fragment ions include m/z 107, 121, 135, 149, and 163.

    • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis, monitor the characteristic fragment ions.

    • Multiple Reaction Monitoring (MRM) (for triple quadrupole MS): For the highest selectivity and sensitivity, especially in complex matrices.

Data Analysis
  • Peak Identification: Identify the peaks corresponding to nonylphenol isomers based on their retention times and mass spectra. Compare the obtained mass spectra with library spectra or published data. The characteristic fragment ions (m/z 107, 121, 135, 149, 163) are key identifiers.

  • Quantification: For quantitative analysis, create a calibration curve using a standard mixture of nonylphenol isomers or a certified reference material. The total nonylphenol concentration is often reported as the sum of all integrated isomer peaks.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the GC-MS analysis of nonylphenol isomers.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample SPE Solid-Phase Extraction Sample->SPE Loading Elution Elution SPE->Elution Elution Solvent Concentration Concentration Elution->Concentration Evaporation Derivatization Optional Derivatization Concentration->Derivatization BSTFA Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection (Scan/SIM/MRM) Ionization->Detection Identification Peak Identification Detection->Identification Quantification Quantification Identification->Quantification Report Reporting Quantification->Report

Caption: Experimental workflow for GC-MS analysis of nonylphenol isomers.

Logical_Relationships cluster_separation Chromatographic Separation cluster_detection Mass Spectrometric Detection cluster_factors Key Influencing Factors Column GC Column (e.g., Rxi-5ms) Separation Isomer Separation Column->Separation OvenProg Oven Temperature Program OvenProg->Separation CarrierGas Carrier Gas Flow Rate CarrierGas->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Fragmentation Isomer-Specific Fragmentation Ionization->Fragmentation Detection Mass Analyzer (Scan, SIM, MRM) Fragmentation->Detection Identification Isomer Identification Detection->Identification l1 Column Polarity & Length l1->Column l2 Temperature Ramp Rate l2->OvenProg l3 Ionization Energy l3->Ionization l4 Acquisition Mode l4->Detection

References

Application Note: High-Sensitivity Methods for Trace Level Detection of Nonylphenol Ethoxylates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nonylphenol ethoxylates (NPEOs) are a group of non-ionic surfactants extensively used in various industrial and commercial applications, including detergents, emulsifiers, and wetting agents.[1][2][3] Due to their widespread use, NPEOs and their degradation products, such as nonylphenol (NP), are frequently detected in aquatic environments.[2][4] These compounds are recognized as endocrine disruptors due to their ability to mimic estrogen, posing potential risks to aquatic organisms and human health.[1][2][4] Consequently, regulatory bodies have restricted their use, necessitating sensitive and reliable analytical methods for their detection at trace levels in diverse matrices.[1] This application note provides detailed protocols for the extraction and quantification of NPEOs from various environmental samples using modern analytical techniques.

Overview of Analytical Techniques

The determination of NPEOs at trace concentrations is predominantly achieved through chromatographic techniques coupled with sensitive detectors.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the most powerful and widely used technique, offering high sensitivity and selectivity for the analysis of a wide range of NPEO oligomers.[1][2][5][6] It allows for the direct analysis of extracts with minimal derivatization.

  • Gas Chromatography with Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of the more volatile degradation product, nonylphenol, and short-chain NPEOs.[7][8] This method often requires derivatization to improve the volatility of the analytes. Comprehensive two-dimensional GC (GCxGC-TOF-MS) has been shown to be effective for isomer-specific analysis.[9]

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FL): This method provides a robust and cost-effective alternative to mass spectrometry.[10][11] The phenolic moiety of NPEOs allows for sensitive fluorescence detection. A derivatization step can be employed to enhance selectivity by eliminating matrix interferences.[10][11]

Experimental Protocols

Protocol 1: Extraction of NPEOs from Aqueous Samples (Water & Wastewater)

This protocol details the extraction of NPEOs from water and wastewater samples using Solid-Phase Extraction (SPE).

Materials:

  • Glass fiber filters (1 µm)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Graphitized Carbon Black (GCB) or C18).[10][11][12]

  • Methanol (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Acetonitrile (ACN, HPLC grade)

  • Reagent water

  • Internal standards/surrogates (e.g., ¹³C-labeled NPEOs).[6][13]

  • Vacuum manifold for SPE

Procedure:

  • Sample Collection & Preservation: Collect water samples in amber glass bottles. Acidify the samples if required by the specific method. Store at 4°C until extraction.

  • Filtration: If the sample contains suspended solids, filter it through a 1 µm glass fiber filter.

  • Spiking: Spike the sample with an appropriate concentration of surrogate or internal standard solution to monitor method efficiency.[6][11]

  • SPE Cartridge Conditioning:

    • Mount the SPE cartridge on a vacuum manifold.

    • Wash the cartridge with 5-10 mL of dichloromethane.

    • Condition the cartridge by passing 5-10 mL of methanol followed by 5-10 mL of reagent water, ensuring the cartridge does not go dry.[6]

  • Sample Loading: Load the water sample (e.g., 100 mL to 1 L) onto the conditioned SPE cartridge at a flow rate of approximately 2-5 mL/min.[6]

  • Cartridge Washing: After loading, wash the cartridge with a small volume of reagent water to remove interfering substances.

  • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for approximately 10-20 minutes.

  • Elution: Elute the trapped analytes from the cartridge using a suitable solvent mixture. A common elution solvent is a mixture of dichloromethane and methanol (e.g., 80:20 v/v).[11] Collect the eluate.

  • Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 500 µL) of a suitable solvent (e.g., methanol/water 50:50 v/v) for analysis.[12]

G cluster_prep Aqueous Sample Preparation Workflow cluster_spe Solid-Phase Extraction (SPE) sample Aqueous Sample (100 mL - 1 L) filter Filter Sample (if necessary) sample->filter spike Spike with Internal Standard filter->spike condition 1. Condition Cartridge (Methanol, Water) spike->condition load 2. Load Sample wash 3. Wash Cartridge dry 4. Dry Cartridge elute 5. Elute NPEOs (e.g., DCM/Methanol) concentrate Concentrate Eluate (Nitrogen Stream) elute->concentrate reconstitute Reconstitute in Mobile Phase concentrate->reconstitute analysis Analysis by LC-MS/MS or HPLC-FL reconstitute->analysis

Caption: Workflow for the extraction of NPEOs from aqueous samples using SPE.

Protocol 2: Extraction of NPEOs from Solid Samples (Soil, Sediment, Textiles)

This protocol is based on ultrasonic-assisted extraction followed by SPE cleanup.

Materials:

  • Centrifuge and centrifuge tubes

  • Ultrasonic bath

  • Methanol (HPLC grade)

  • Acetonitrile (ACN, HPLC grade)

  • Water (HPLC grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18).[12]

  • Internal standards/surrogates.[6][13]

Procedure:

  • Sample Preparation: Homogenize the solid sample. For textiles, accurately weigh approximately 1 g of the sample.[1] For soils or sediments, use approximately 2 g of the sample.[12]

  • Spiking: Spike the sample with an appropriate internal standard.

  • Ultrasonic Extraction:

    • Place the sample in a glass centrifuge tube.

    • Add a suitable extraction solvent. For textiles, 10 mL of methanol can be used.[1] For soils, a mixture of water and methanol (e.g., 30:70 v/v) is effective.[12]

    • Place the tube in an ultrasonic bath and sonicate for a specified time and temperature (e.g., 15 minutes at 45-70°C).[1][12] Repeat the extraction step for exhaustive recovery.[12]

  • Centrifugation: Centrifuge the sample to separate the solid material from the extract.

  • Extract Collection: Carefully decant and collect the supernatant (the extract).

  • SPE Cleanup:

    • Load the collected extract onto a pre-conditioned C18 SPE cartridge.[12]

    • Elute the analytes with methanol and acetonitrile.[12]

  • Concentration and Reconstitution: Evaporate the final eluate under a nitrogen stream and reconstitute in a suitable solvent for analysis.[12]

G cluster_prep Solid Sample Preparation Workflow cluster_spe SPE Cleanup sample Solid Sample (Soil, Sediment, Textile) spike Spike with Internal Standard sample->spike extract Ultrasonic Extraction (e.g., Methanol) spike->extract centrifuge Centrifuge and Collect Supernatant extract->centrifuge load 1. Load Extract centrifuge->load elute 2. Elute NPEOs concentrate Concentrate Eluate (Nitrogen Stream) elute->concentrate reconstitute Reconstitute for Analysis concentrate->reconstitute analysis Analysis by LC-MS/MS or GC-MS reconstitute->analysis

Caption: Workflow for ultrasonic-assisted extraction of NPEOs from solid samples.

Protocol 3: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • UHPLC or HPLC system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.[1]

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 100 mm × 3 mm, 3.5 µm).[3]

  • Mobile Phase A: 5 mM ammonium acetate in water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.25 - 0.6 mL/min.[1][3]

  • Injection Volume: 2 - 10 µL.[1][3]

  • Gradient: A linear gradient from a lower to a higher percentage of organic phase (Acetonitrile) is typically used to separate the different NPEO oligomers.

MS/MS Parameters:

  • Ionization Mode: ESI positive mode is commonly used, as NPEOs preferentially form ammonium [M+NH₄]⁺ or sodium [M+Na]⁺ adducts.[1][3]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity.[1]

  • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each NPEO oligomer and the internal standards.[6]

G cluster_lcms LC-MS/MS System Logic cluster_ms Mass Spectrometer autosampler Autosampler (Reconstituted Sample) column C18 Column (Analyte Separation) autosampler->column hplc UHPLC Pump (Mobile Phase Gradient) hplc->column esi ESI Source (Ionization) column->esi q1 Q1 (Precursor Ion Selection) esi->q1 q2 Q2 (Collision Cell Fragmentation) q1->q2 q3 Q3 (Product Ion Selection) q2->q3 detector Detector q3->detector data Data System (Chromatogram) detector->data

Caption: Logical diagram of the LC-MS/MS system for NPEO analysis.

Data Presentation

Table 1: Comparison of Analytical Methods for NPEO Detection
ParameterLC-MS/MSGC-MSHPLC-Fluorescence
Principle Separation by chromatography, detection by mass-to-charge ratio.Separation of volatile compounds, detection by mass-to-charge ratio.Separation by chromatography, detection by native fluorescence.
Selectivity Very High (MRM mode)[1]HighModerate to High[11]
Sensitivity Very High (pg to ng/L)[5][13]High (µg/L)[7]High (µg/L)[10][11]
Analytes NP and full range of NPEO oligomers.[2]NP and short-chain NPEOs (NP1EO, NP2EO).[7]NP and NPEO oligomers.[10]
Derivatization Not required.Often required for better volatility.Can be used to improve selectivity.[11]
Pros High specificity, comprehensive coverage of oligomers, excellent sensitivity.Excellent for NP isomers, robust.[8][9]Cost-effective, robust.
Cons High instrument cost, potential for matrix effects.[1]Not suitable for long-chain NPEOs, may require derivatization.Lower selectivity than MS, potential for matrix interference.
Table 2: Typical Quantitative Performance Data
MethodMatrixAnalyte(s)Limit of Quantitation (LOQ) / Detection (LOD)Linearity RangeRecovery (%)Reference
LC-MS/MSTextilesNPEOs0.1 mg/L (LOQ)0.1 - 5 mg/L~90%[1]
LC-MS/MSWater/SedimentNP, NPEOs (1-5)0.04–3 ng/L (LOD, Water)Not specifiedNot specified[5]
UPLC-MS/MSSedimentNP, NP1-3EO<0.5 ng/g (LOD)Not specified61 - 102%[14]
HPLC-FLEffluentNPEOs5 µg/LNot specifiedNot specified[10][11]
SPME/GC-MSWastewaterNP, NP1EO, NP2EO0.02 - 3.2 µg/L (LOD)0.05 - 480 µg/LNot specified[7]

Conclusion

The choice of analytical method for the trace level detection of nonylphenol ethoxylates depends on the specific requirements of the analysis, including the matrix, required sensitivity, and available instrumentation. LC-MS/MS stands out as the most sensitive and selective method, capable of quantifying a wide range of NPEO oligomers at very low concentrations. For laboratories where cost is a consideration, HPLC with fluorescence detection offers a reliable and robust alternative. GC-MS is particularly well-suited for the analysis of the primary degradation product, nonylphenol, and its short-chain ethoxylates. The provided protocols for sample preparation and analysis serve as a comprehensive guide for researchers and scientists in developing and implementing methods for monitoring these environmentally significant compounds.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1][3][4] When analyzing complex matrices such as plasma, urine, or tissue homogenates for 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol, endogenous lipids, proteins, salts, and formulation excipients can all contribute to matrix effects.[5]

Q2: How can I evaluate the presence and extent of matrix effects in my assay?

A2: The most common method to assess matrix effects is the post-extraction spike method.[4][6] This involves comparing the peak response of an analyte spiked into a blank matrix extract to the peak response of the analyte in a neat (pure) solvent at the same concentration. The matrix factor (MF) can be calculated, with a value less than 1 indicating ion suppression and a value greater than 1 indicating ion enhancement.[2] Regulatory guidance often recommends the evaluation of matrix effects as part of bioanalytical method validation.[1]

Q3: What are the common sample preparation techniques to minimize matrix effects for this type of analyte?

A3: Effective sample preparation is crucial for mitigating matrix effects.[3] Common techniques include:

  • Solid-Phase Extraction (SPE): A highly selective method that can effectively remove interfering components from the sample matrix.[7]

  • Liquid-Liquid Extraction (LLE): A technique that partitions the analyte of interest into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.[8]

  • Protein Precipitation (PPT): A simpler but generally less clean method where a solvent like acetonitrile or methanol is used to precipitate proteins from biological samples.

  • "Dilute and Shoot": This approach involves simply diluting the sample before injection.[9][10] While fast, it may not be sufficient for complex matrices and can lead to significant matrix effects.

Q4: Can chromatographic conditions be optimized to reduce matrix effects?

A4: Yes, optimizing the liquid chromatography (LC) separation can help separate the analyte from interfering matrix components.[3] Strategies include:

  • Gradient Elution: Modifying the mobile phase gradient to better resolve the analyte peak from matrix interferences.

  • Column Chemistry: Using a different stationary phase (e.g., C18, Phenyl-Hexyl) can alter the retention and elution profile of both the analyte and matrix components.[9]

  • Diverter Valve: Employing a diverter valve to direct the early and late eluting, non-target components of the sample to waste instead of the mass spectrometer can reduce source contamination and matrix effects.[7]

Q5: Is the use of an internal standard (IS) effective in compensating for matrix effects?

A5: The use of a suitable internal standard is a common and effective way to compensate for matrix effects.[5] An ideal IS is a stable isotope-labeled (SIL) version of the analyte. A SIL-IS will have nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience similar matrix effects, thus providing reliable correction during quantification. If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Matrix overload on the analytical column.1. Dilute the sample extract further. 2. Improve sample cleanup to remove more matrix components. 3. Optimize the LC gradient to better separate the analyte from the matrix.
Inconsistent or Low Analyte Recovery Inefficient extraction from the sample matrix.1. Re-evaluate the sample preparation method (e.g., change SPE sorbent, LLE solvent). 2. Adjust the pH of the sample to improve analyte solubility and extraction efficiency.
Significant Ion Suppression or Enhancement Co-elution of matrix components with the analyte.1. Enhance sample cleanup using a more selective SPE phase or a multi-step extraction. 2. Modify the LC method to achieve chromatographic separation of the analyte from the interfering peaks. 3. If available, use a stable isotope-labeled internal standard.
High Variability in Results Between Samples Differential matrix effects between individual samples.1. Implement a more robust sample preparation method to ensure consistent removal of matrix components across all samples. 2. Use matrix-matched calibrants and quality control samples to compensate for variability.
Loss of Sensitivity Over an Analytical Run Accumulation of matrix components in the LC system and MS ion source.1. Incorporate a column wash step at the end of each injection. 2. Use a diverter valve to direct highly retained matrix components to waste. 3. Perform regular cleaning and maintenance of the MS ion source.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for the specific matrix being analyzed.

  • Sample Pre-treatment:

    • For plasma/serum: To 100 µL of the sample, add 20 µL of an internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds.

    • For urine: To 100 µL of urine, add 25 µL of internal standard and 20 µL of β-glucuronidase enzyme solution. Incubate at 55°C for 30-60 minutes.[10] Then add 200 µL of water. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: LC-MS/MS Analysis

This is a representative method; parameters should be optimized for the specific instrument and analyte.

  • LC System: HPLC or UHPLC system.

  • Column: A C18 or Phenyl-Hexyl column (e.g., 50 x 2.1 mm, 2.6 µm) is a good starting point.[9]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be determined based on analyte structure). Polarity switching may be beneficial if analyzing metabolites with different ionization properties.[11]

  • MRM Transitions: Specific precursor and product ions for 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol and its internal standard must be determined by infusion and optimization.

Quantitative Data Summary

The following table summarizes recovery and matrix effect data for the related compound 2-phenoxyethanol (PE) and its metabolite phenoxyacetic acid (PAA) from a study in rat biological matrices.[12] This data can serve as a reference for what might be expected for a structurally similar analyte.

MatrixAnalyteConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Plasma PE3098.795.4
3000102.198.2
PAA6095.393.8
600099.897.1
Urine PE6095.292.6
6000101.596.3
PAA15093.890.7
1500098.794.5
Liver PE6092.488.1
600097.691.5
PAA15090.185.4
1500095.389.9

Data adapted from a study on 2-phenoxyethanol in rat matrices.[12]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Pretreat Pre-treatment (Spike IS, Dilute/Hydrolyze) Sample->Pretreat SPE Solid-Phase Extraction (Load, Wash, Elute) Pretreat->SPE Evap Evaporation & Reconstitution SPE->Evap LC LC Separation Evap->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Quant Quantification (Calibration Curve) Integration->Quant

Caption: Experimental workflow for the analysis of 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol.

Troubleshooting_Matrix_Effects Start Inconsistent/Inaccurate Results? CheckRecovery Evaluate Analyte Recovery Start->CheckRecovery LowRecovery Recovery < 80%? CheckRecovery->LowRecovery AssessME Assess Matrix Effects (Post-Extraction Spike) HighME Matrix Effect > 15%? AssessME->HighME LowRecovery->AssessME No OptimizePrep Optimize Sample Preparation (SPE, LLE) LowRecovery->OptimizePrep Yes HighME->OptimizePrep Yes OptimizeLC Optimize LC Separation HighME->OptimizeLC Also Consider UseSIL_IS Use Stable Isotope-Labeled IS HighME->UseSIL_IS Also Consider Revalidate Re-validate Method HighME->Revalidate No OptimizePrep->CheckRecovery OptimizeLC->AssessME UseSIL_IS->AssessME End Method Acceptable Revalidate->End

Caption: Troubleshooting guide for addressing matrix effects in bioanalysis.

References

Technical Support Center: Overcoming Co-elution of Nonylphenol Isomers in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges of co-eluting nonylphenol isomers during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of nonylphenol isomers so challenging?

A1: Technical nonylphenol is a complex mixture of numerous structural isomers with similar physicochemical properties, leading to co-elution in conventional chromatographic systems.[1][2] The structural similarity of the branched alkyl chains makes achieving baseline separation a significant analytical challenge.[3][4]

Q2: What are the primary chromatographic techniques used for nonylphenol isomer analysis?

A2: The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and comprehensive two-dimensional Gas Chromatography (GCxGC).[5][6][7] GC-based methods are generally preferred for isomer-specific analysis due to their higher resolving power for these compounds.[8]

Q3: How many nonylphenol isomers can be separated with current methods?

A3: The number of separated isomers varies significantly depending on the technique and analytical conditions. While conventional GC-MS can resolve around 22 isomers, advanced techniques like comprehensive two-dimensional GC (GCxGC) have successfully separated over 150 alkylphenol peaks, with 59-66 identified as 4-nonylphenol isomers.[7][9]

Q4: Is derivatization necessary for the GC analysis of nonylphenol isomers?

A4: While derivatization (e.g., silylation or acetylation) can sometimes improve peak shape and detectability, it may not always enhance the separation of nonylphenol isomers.[8] Some studies suggest that the analysis of underivatized nonylphenols can provide excellent results with the appropriate column and conditions.

Q5: What type of GC column is best suited for separating nonylphenol isomers?

A5: A variety of capillary GC columns have been used successfully. Non-polar or semi-polar columns, such as those with a cross-linked methyl silicone or 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5ms, Rxi-5ms), are frequently employed.[5][10][11] High-resolution columns with longer lengths (e.g., 100 m) can also significantly improve separation.[9]

Troubleshooting Guide: Co-elution of Nonylphenol Isomers

This guide addresses common issues encountered during the chromatographic analysis of nonylphenol isomers and provides practical solutions.

Problem Potential Cause(s) Troubleshooting Steps
Poor resolution and significant peak overlap. Inadequate column chemistry for isomer separation.- Test different stationary phases with varying polarities (e.g., HP-5msUI, DB-17ms, DB-35).[11] - Consider using a longer column to increase the number of theoretical plates.[9]
Sub-optimal GC oven temperature program.- Optimize the temperature ramp rate; a slower ramp can improve the separation of closely eluting isomers. - Experiment with different isothermal holds at temperatures that provide the best resolution for specific isomer groups.[12]
Inappropriate carrier gas flow rate.- Adjust the linear velocity of the carrier gas (e.g., helium or hydrogen) to achieve optimal column efficiency. A linear velocity of around 40 cm/sec has been shown to be effective.[10]
Inability to distinguish between isomers with similar mass spectra. Co-elution of isomers leading to mixed mass spectra.- Employ a higher resolution mass spectrometer or a tandem mass spectrometer (MS/MS) to utilize specific fragmentation patterns for isomer differentiation.[10][11] - Use comprehensive two-dimensional GC (GCxGC) for superior separation in both dimensions.[7]
Lack of unique fragment ions for certain isomers.- Optimize the ionization energy in the mass spectrometer to promote the formation of characteristic fragment ions.
Broad or tailing peaks for nonylphenol isomers. Active sites in the GC inlet or column.- Use a deactivated inlet liner and ensure proper installation. - Condition the column according to the manufacturer's instructions to passivate active sites.
Inappropriate solvent for sample dissolution.- Ensure the sample is dissolved in a solvent compatible with the GC column and injection technique.
Difficulty in identifying and quantifying low-abundance isomers. Insufficient sensitivity of the detection method.- Use a more sensitive detector, such as a triple quadrupole mass spectrometer (GC-MS/MS), operating in Multiple Reaction Monitoring (MRM) mode.[10][11] - Optimize the injection volume and concentration of the sample.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Nonylphenol Isomer Separation

This protocol provides a general framework for the analysis of nonylphenol isomers. Optimization will be required based on the specific instrumentation and sample matrix.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Column: Rxi-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[10]

  • Carrier Gas: Helium at a constant linear velocity of 40 cm/s.[10]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp 1: 10°C/min to 220°C.

    • Ramp 2: 5°C/min to 300°C, hold for 5 minutes.

  • Inlet: Splitless injection at 280°C.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500. For targeted analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used to enhance sensitivity and selectivity.[10]

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method for Nonylphenol Analysis

While HPLC is generally less effective for isomer-specific separation of nonylphenols compared to GC, it is a valuable tool for the analysis of nonylphenol and its ethoxylates.[8]

  • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., triple quadrupole or time-of-flight).

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.0 mm, 3 µm particle size).[13]

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Methanol with 0.1% formic acid.

  • Gradient Program:

    • Start at 50% B.

    • Linear gradient to 95% B over 16 minutes.

    • Hold at 95% B for 10 minutes.

    • Return to initial conditions and re-equilibrate.[13]

  • Flow Rate: 0.2 mL/min.[13]

  • Injection Volume: 5 µL.[13]

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode for nonylphenol and positive ion mode for nonylphenol ethoxylates.[14]

    • Optimize ion source parameters (e.g., capillary voltage, gas flows, and temperatures) for the specific instrument.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Nonylphenol Isomer Separation

TechniqueTypical Number of Separated IsomersAdvantagesDisadvantages
GC-MS~20-22[9]Robust, widely available, good for isomer-specific analysis.Limited resolution for highly complex mixtures.
GC-MS/MS~13 (selectively detected)[10]High sensitivity and selectivity, excellent for trace analysis.May not fully resolve all co-eluting isomers.
HPLC-MSLimited isomer separation[8]Good for analyzing nonylphenol and its ethoxylates simultaneously.Poor resolution of nonylphenol isomers.
GCxGC-TOFMS59-66 (4-NP isomers)[7]Superior resolving power, provides detailed isomer profiles.Complex data analysis, requires specialized instrumentation.

Visualizations

Overcoming_Coelution_Workflow cluster_0 Problem Identification cluster_1 Method Optimization cluster_2 Advanced Techniques cluster_3 Outcome Problem Co-elution of Nonylphenol Isomers Observed GC_Parameters Optimize GC Parameters - Temperature Program - Carrier Gas Flow - Injection Mode Problem->GC_Parameters Column_Selection Select Appropriate GC Column - Stationary Phase - Column Length & Diameter Problem->Column_Selection Detection_Method Optimize Detection Method - MS Scan Mode (SIM/MRM) - Ion Source Parameters GC_Parameters->Detection_Method Column_Selection->Detection_Method GCxGC Implement Comprehensive 2D GC (GCxGC) Detection_Method->GCxGC If co-elution persists Derivatization Consider Derivatization (if necessary) Detection_Method->Derivatization If peak shape is poor Resolution Improved Isomer Resolution Detection_Method->Resolution If successful GCxGC->Resolution Derivatization->Resolution

Caption: Workflow for troubleshooting and overcoming the co-elution of nonylphenol isomers.

References

Technical Support Center: Optimizing Ionization for 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol-13C6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol-13C6. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the ionization efficiency and overall analytical performance for this compound and structurally similar molecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in analyzing this compound by mass spectrometry?

A1: The primary challenge is its significant hydrophobic character due to the large alkyl substituent on the phenoxy ring. This hydrophobicity can lead to poor ionization efficiency, especially with Electrospray Ionization (ESI), which generally favors more polar analytes.

Q2: Which ionization techniques are most suitable for this type of molecule?

A2: While ESI is a common starting point, Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are often more effective for less polar and more volatile compounds.[1] For structurally similar compounds like alkylphenol ethoxylates, ESI is widely used, but often requires optimization. APCI can provide better sensitivity for non-polar compounds.[2]

Q3: In positive ion mode ESI, what are the expected ions for this molecule?

A3: Due to the ethoxy group, this molecule is likely to form adducts. The most common adducts observed for similar polyethoxylated compounds are the ammonium adduct [M+NH4]+ and the sodium adduct [M+Na]+.[3][4] Protonated molecules [M+H]+ may also be observed, but often at a lower intensity compared to the adducts.

Q4: Is negative ion mode a viable option for this analyte?

A4: Negative ion mode is less common for this specific structure as it lacks easily deprotonatable sites. However, for related degradation products, such as alkylphenoxy carboxylates, negative ion mode is the preferred method.[5] It is worth exploring, especially if positive mode yields poor results, as it can sometimes offer better sensitivity for certain compounds.

Q5: How can I improve the signal intensity in ESI?

A5: Several strategies can be employed:

  • Mobile Phase Additives: Incorporating additives like ammonium acetate or sodium acetate can promote the formation of specific adducts ([M+NH4]+ or [M+Na]+), which often have a stronger signal than the protonated molecule.[3][6]

  • Solvent Composition: Optimizing the organic content (e.g., acetonitrile or methanol) in the mobile phase can enhance desolvation and ionization.

  • Instrument Parameter Optimization: Fine-tuning the capillary voltage, cone/orifice voltage, desolvation temperature, and nebulizer gas flow is crucial for maximizing the ion signal.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Problem 1: Low or No Signal Intensity in ESI Positive Mode

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Inefficient Protonation Add a volatile acid (e.g., 0.1% formic acid) to the mobile phase.May increase [M+H]+ signal, but adduct formation is often more efficient for this class of compounds.
Poor Adduct Formation Introduce an additive to the mobile phase to promote specific adducts. Use 5-10 mM ammonium acetate for [M+NH4]+ or 1-5 mM sodium acetate for [M+Na]+.[3][7]Significant increase in the signal intensity of the corresponding adduct ion. Ammonium adducts are often preferred for their predictable fragmentation.[8]
Suboptimal Source Parameters Systematically optimize the capillary voltage, cone voltage, and desolvation temperature. Start with typical values and adjust incrementally while monitoring the signal.Identification of optimal settings that maximize ion generation and transmission.
Analyte is too Non-Polar for ESI Switch to an alternative ionization source like APCI or APPI. APCI is generally better for less polar and more volatile compounds.[1][2]Improved signal intensity and stability compared to ESI.
Problem 2: Inconsistent or Unstable Signal

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Matrix Effects (Ion Suppression) Improve sample cleanup procedures (e.g., solid-phase extraction). Dilute the sample extract.[3] Modify the chromatographic gradient to separate the analyte from interfering matrix components.Reduction in signal suppression and improved signal stability.[5]
Contamination of the Ion Source Clean the ion source components, including the capillary, cone, and lenses, according to the manufacturer's instructions.Restoration of signal intensity and stability.
Inappropriate Mobile Phase Composition Ensure the mobile phase is fully compatible with ESI and that buffers are volatile (e.g., ammonium acetate, ammonium formate). Avoid non-volatile salts like phosphates.A stable spray and consistent ionization.
Problem 3: Multiple Adducts Observed, Diluting Signal

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Presence of Multiple Cations in the System Use high-purity solvents and additives. If sodium adducts [M+Na]+ are undesirable, adding ammonium acetate can often suppress their formation in favor of [M+NH4]+.[7]A cleaner mass spectrum with a predominant adduct ion, leading to a stronger signal for the ion of interest.
In-source Fragmentation Reduce the cone/orifice voltage. High voltages can cause the molecule to fragment within the ion source.Increased intensity of the precursor ion and reduced intensity of fragment ions.

Quantitative Data Summary

The following tables provide a summary of expected performance based on data from structurally similar compounds like alkylphenol ethoxylates. The actual values for this compound may vary.

Table 1: Comparison of Ionization Techniques for Alkylphenol Ethoxylates

Ionization Technique Relative Signal Intensity (Arbitrary Units) Typical Analytes Reference
ESI (Positive) 100Polar to moderately non-polar compoundsGeneral Knowledge
APCI (Positive) 200-500Moderately polar to non-polar, volatile compounds[1]
APPI (Positive) 300-1000Non-polar to moderately polar compounds[9]

Table 2: Effect of Mobile Phase Additives in ESI on Adduct Formation and Signal Intensity for a Representative Alkylphenol Ethoxylate

Mobile Phase Additive (in 50:50 Acetonitrile:Water) Predominant Ion Relative Signal Intensity (Arbitrary Units) Reference
0.1% Formic Acid[M+H]+50[6]
5 mM Ammonium Acetate[M+NH4]+300[3][7]
1 mM Sodium Acetate[M+Na]+250[4]
No Additive[M+Na]+ (from residual sodium)100[6]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis using ESI

This protocol is a starting point for the analysis of this compound and can be adapted from methods used for similar compounds.[3][10]

1. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm i.d. x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water.

  • Mobile Phase B: Methanol.

  • Gradient:

    • 0-2 min: 50% B

    • 2-10 min: 50% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 50% B

    • 12.1-15 min: 50% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2. Mass Spectrometry (MS) Conditions (ESI Positive Mode):

  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Positive.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (optimize between 20-50 V).

  • Desolvation Temperature: 350 °C (optimize between 250-450 °C).

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition from the [M+NH4]+ precursor ion to a characteristic product ion.

Protocol 2: LC-MS/MS Analysis using APCI

This protocol is adapted for APCI, which may offer better sensitivity for this analyte.[1]

1. Liquid Chromatography (LC) Conditions:

  • Same as Protocol 1.

2. Mass Spectrometry (MS) Conditions (APCI Positive Mode):

  • Ion Source: Atmospheric Pressure Chemical Ionization (APCI).

  • Polarity: Positive.

  • Corona Discharge Current: 4 µA.

  • Probe Temperature: 400 °C (optimize between 350-500 °C).[1]

  • Desolvation Temperature: 300 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Scan Mode: MRM, monitoring the transition from the [M+H]+ precursor ion.

Visualizations

Logical Workflow for Ionization Troubleshooting

Ionization_Troubleshooting Start Start: Low/No Signal CheckAdducts Check for Adducts ([M+NH4]+, [M+Na]+) Start->CheckAdducts Initial Analysis OptimizeESI Optimize ESI Parameters (Cone Voltage, Temp) CheckAdducts->OptimizeESI Adducts Present, but Weak Additives Add Mobile Phase Additive (e.g., NH4OAc) CheckAdducts->Additives Adducts Weak/Absent GoodSignal Good Signal Achieved OptimizeESI->GoodSignal Signal Strong and Stable SwitchSource Switch to APCI/APPI OptimizeESI->SwitchSource Signal Still Poor Additives->OptimizeESI Signal Improved Additives->SwitchSource No Improvement OptimizeAPCI Optimize APCI/APPI Parameters SwitchSource->OptimizeAPCI Alternative Ionization OptimizeAPCI->GoodSignal Signal Strong and Stable

Caption: Troubleshooting workflow for low signal intensity.

Signaling Pathway for Adduct Formation in ESI

Adduct_Formation Analyte Analyte (M) in Solution Droplet Charged Droplet [M, S, C+] Analyte->Droplet Desolvation Solvent Evaporation (S) Droplet->Desolvation GasPhaseIon Gas Phase Ion [M+C]+ Desolvation->GasPhaseIon Cation Cation Source (C+) (e.g., NH4+, Na+) Cation->Droplet

References

Technical Support Center: Troubleshooting Low Recovery of 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low recovery of 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol during liquid-liquid extraction?

Low recovery of the target compound can stem from several factors related to its chemical properties and the extraction procedure. The primary reasons include:

  • Suboptimal Solvent Choice: The solvent used may not have the ideal polarity to efficiently partition the highly lipophilic 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol from the aqueous phase.

  • Incorrect pH of the Aqueous Phase: The pH of your sample can significantly impact the ionization state of the phenolic hydroxyl group, affecting its solubility and partitioning behavior.

  • Emulsion Formation: The compound's structure, possessing both a polar head and a large nonpolar tail, gives it surfactant-like properties that can lead to the formation of stable emulsions between the aqueous and organic layers, trapping the analyte.[1][2]

  • Insufficient Mixing or Shaking: Inadequate contact time and surface area between the two phases can lead to incomplete extraction.

  • Analyte Adsorption: The compound may adsorb to glassware or particulate matter in the sample.

Q2: What are the key chemical properties of 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol that I should consider for extraction?

While specific experimental data for this compound is limited, we can infer its properties based on its structure, which is similar to other alkylphenol ethoxylates.

  • High Lipophilicity (High logP): The large, branched alkyl group (1-ethyl-1,4-dimethylpentyl) makes the molecule very nonpolar. This suggests it will have a high octanol-water partition coefficient (logP), favoring partitioning into nonpolar organic solvents. For a series of related compounds, a calculated logP greater than 4 was associated with high lipophilicity.

  • Weakly Acidic Phenolic Group: The hydroxyl group on the phenoxy moiety is weakly acidic. For the related compound 2-phenoxyethanol, it is considered essentially neutral.[3] To ensure the compound is in its neutral, non-ionized form for optimal extraction into an organic solvent, the pH of the aqueous phase should be kept neutral or acidic.

  • Surfactant Properties: The combination of a hydrophilic ethanol head group and a large hydrophobic tail suggests that this molecule may act as a surfactant, increasing the likelihood of emulsion formation during extraction.[1][2]

Q3: How do I choose the right solvent for extracting 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol?

The key is to select a solvent that is immiscible with your sample matrix (typically aqueous) and has a high affinity for the analyte. Given the high lipophilicity of the target compound, nonpolar solvents are generally preferred.

SolventPolarity IndexSuitability
Hexane / Heptane0.1Excellent for highly nonpolar compounds. A good starting point.
Diethyl Ether2.8Good general-purpose solvent, but prone to forming emulsions and has a low boiling point.
Dichloromethane (DCM)3.1Effective for a range of polarities, but denser than water. Can also contribute to emulsion formation.
Ethyl Acetate4.4A moderately polar solvent that can be effective.
Methyl tert-butyl ether (MTBE)2.5A good alternative to diethyl ether with a lower tendency to form peroxides.

Recommendation: Start with a nonpolar solvent like hexane or heptane. If recovery is still low, consider a slightly more polar solvent like MTBE or a mixture of hexane and ethyl acetate.

Troubleshooting Guides

Issue 1: Persistent Emulsion Formation

A common problem when extracting compounds with surfactant-like properties is the formation of a stable emulsion between the aqueous and organic layers, which can be difficult to separate and leads to significant analyte loss.[1][2]

Troubleshooting Steps:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to increase the surface area of contact between the phases without introducing excessive mechanical energy.

  • "Salting Out": Add a saturated sodium chloride (brine) solution to the aqueous layer. This increases the ionic strength of the aqueous phase, which can help to break the emulsion by decreasing the solubility of the organic compound in the aqueous layer.[1]

  • Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning at a moderate speed can often break the emulsion and provide a clear separation of the layers.

  • Filtration: Passing the emulsified layer through a bed of glass wool or a filter aid in a pipette can sometimes help to coalesce the droplets.

  • Solvent Addition: Adding a small amount of a different solvent can alter the properties of the interface and break the emulsion. For example, if you are using hexane, adding a small amount of methanol (if compatible with your downstream analysis) might help.

Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction of 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol

This protocol is a starting point for optimizing the extraction of the target compound from an aqueous sample.

Materials:

  • Aqueous sample containing 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol

  • Separatory funnel

  • Hexane (or other suitable organic solvent)

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate

  • Conical flasks or beakers

  • pH meter or pH paper

  • 1 M Hydrochloric Acid (HCl)

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Sample Preparation:

    • Place a known volume of your aqueous sample into a separatory funnel.

    • Check the pH of the sample. If it is basic, adjust the pH to ~5-6 using 1 M HCl. This will ensure the phenolic hydroxyl group is protonated.

  • First Extraction:

    • Add an equal volume of hexane to the separatory funnel.

    • Stopper the funnel and gently invert it 10-15 times, venting frequently to release any pressure. Avoid vigorous shaking to minimize emulsion formation.

    • Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide above.

    • Carefully drain the lower aqueous layer into a clean beaker.

    • Drain the upper organic layer (hexane) into a clean conical flask labeled "Organic Extract 1".

  • Second and Third Extractions:

    • Return the aqueous layer to the separatory funnel.

    • Add a fresh portion of hexane (approximately half of the initial volume).

    • Repeat the gentle inversion and layer separation as described in step 2.

    • Combine the second organic extract with "Organic Extract 1".

    • Perform a third extraction with another portion of fresh hexane and combine the organic layers.

  • Washing and Drying:

    • Return the combined organic extracts to the separatory funnel.

    • Add approximately one-quarter of the total organic volume of brine solution.

    • Gently invert the funnel a few times to wash the organic layer.

    • Allow the layers to separate and drain the lower aqueous brine layer.

    • Drain the washed organic layer into a clean, dry flask containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Swirl the flask and let it sit for 5-10 minutes.

  • Concentration:

    • Carefully decant or filter the dried organic extract into a round-bottom flask.

    • Concentrate the solvent using a rotary evaporator or a gentle stream of nitrogen to the desired final volume for analysis.

Visualizations

Troubleshooting Workflow for Low Extraction Recovery

The following diagram outlines a logical workflow for troubleshooting low recovery of 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol.

TroubleshootingWorkflow Troubleshooting Low Recovery start Low Recovery Observed check_emulsion Is there a persistent emulsion? start->check_emulsion handle_emulsion Address Emulsion: - Gentle mixing - Add brine - Centrifuge check_emulsion->handle_emulsion Yes check_solvent Is the extraction solvent optimal? check_emulsion->check_solvent No handle_emulsion->check_solvent change_solvent Change Solvent: - Try a more nonpolar solvent (e.g., hexane) - Consider solvent mixtures check_solvent->change_solvent No check_pH Is the aqueous pH correct? check_solvent->check_pH Yes change_solvent->check_pH adjust_pH Adjust pH: - Ensure pH is neutral or slightly acidic (pH 5-6) check_pH->adjust_pH No check_mixing Is mixing adequate? check_pH->check_mixing Yes adjust_pH->check_mixing optimize_mixing Optimize Mixing: - Increase gentle inversion time - Perform multiple extractions check_mixing->optimize_mixing No end_good Recovery Improved check_mixing->end_good Yes optimize_mixing->end_good

Caption: Troubleshooting workflow for low extraction recovery.

Factors Influencing Extraction Efficiency

This diagram illustrates the key factors that influence the liquid-liquid extraction efficiency of 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol.

ExtractionFactors Key Factors in Extraction Efficiency cluster_params Extraction Parameters analyte 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol (in Aqueous Phase) organic_phase Organic Phase analyte->organic_phase Partitioning solvent_choice Solvent Choice (Polarity) solvent_choice->organic_phase pH Aqueous pH pH->analyte mixing Mixing Technique mixing->analyte salting Ionic Strength ('Salting Out') salting->analyte

Caption: Factors influencing the extraction of the target analyte.

References

Technical Support Center: Optimizing LC Gradients for Branched Nonylphenol Ethoxylates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the chromatographic separation of branched nonylphenol ethoxylates (NPEOs).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting column for separating branched nonylphenol ethoxylates?

A1: A C18 reversed-phase column is the most common and effective choice for separating NPEO oligomers based on their hydrophobicity.[1][2][3] For separating the complex isomers within the branched nonylphenol structure itself, a normal-phase column like Silica-C may provide better resolution.[4][5] Mixed-mode columns that combine size-exclusion and reversed-phase mechanisms have also been used successfully.[3][6]

Q2: What are the best mobile phases and additives for LC-MS analysis of NPEOs?

A2: The most frequently used mobile phases are acetonitrile/water or methanol/water gradients.[1][2][3] For mass spectrometry detection, adding a modifier to the mobile phase is crucial for efficient ionization. Ammonium acetate (e.g., 5 mM) is highly recommended as it promotes the formation of stable ammonium adducts [M+NH4]+ of the ethoxylate species in positive electrospray ionization (ESI) mode.[1] Formic acid has also been used to acidify the mobile phase.[2]

Q3: My resolution between adjacent ethoxylate oligomers is poor. How can I improve it?

A3: To improve the resolution between oligomers, you should adjust the gradient slope. A shallower gradient (i.e., a slower increase in the organic solvent percentage over time) will increase the separation between peaks.[7] For example, instead of a 10-minute gradient from 10% to 90% acetonitrile, try a 20-minute gradient over the same range. This gives the different oligomers more time to resolve on the column.

Q4: How can I improve the sensitivity of my analysis, especially in complex matrices?

A4: Low sensitivity is often caused by matrix effects, where other components in the sample suppress the ionization of your target analytes in the MS source.[8][9] To mitigate this, consider diluting your sample extract, which can reduce the concentration of interfering compounds.[1] Additionally, optimizing your sample preparation with a Solid Phase Extraction (SPE) step can effectively clean the sample and remove many matrix components before injection.[8][9][10]

Q5: Why am I seeing a complex cluster of peaks for each NPEO oligomer?

A5: Technical-grade nonylphenol is a complex mixture of various branched isomers.[4][11] When this isomeric mixture is ethoxylated, each oligomer (e.g., NP with 5 ethoxy groups, or NPEO5) will also consist of a mixture of all these branched isomers. This results in a characteristic "hump" or cluster of co-eluting peaks for each oligomer group rather than a single sharp peak. Complete separation of these isomers is extremely challenging with standard reversed-phase methods.

Section 2: Troubleshooting Guide

Problem: Poor Peak Shape (Tailing, Fronting, or Broadening)

  • Possible Cause: The solvent used to dissolve the sample is much stronger (more organic) than the initial mobile phase. This causes the sample to travel down the column before the gradient starts, leading to broad or distorted peaks.[12]

    • Solution: Whenever possible, dissolve your final extract or standard in a solvent that matches the initial mobile phase composition (e.g., if your gradient starts at 30% acetonitrile, use 30% acetonitrile as your sample diluent).

  • Possible Cause: Column overload. Injecting too much mass of the analyte can saturate the stationary phase.

    • Solution: Dilute your sample and reinject. If the peak shape improves, the original injection was overloaded.

Problem: Inconsistent or Drifting Retention Times

  • Possible Cause: Insufficient column equilibration time between injections. In gradient elution, the column must be fully returned to its initial conditions before the next run.

    • Solution: Increase the post-run equilibration time. A typical starting point is to allow 5-10 column volumes of the initial mobile phase to pass through the column after the gradient is complete.

  • Possible Cause: Errors in mobile phase preparation or degradation of the mobile phase.

    • Solution: Prepare fresh mobile phase, ensuring accurate measurements.[12] Buffers like ammonium acetate can be prone to microbial growth over time, so they should be made fresh regularly.

  • Possible Cause: Leaks in the LC system or pump malfunction.

    • Solution: Check the system pressure. If it is lower than usual or fluctuating, inspect all fittings for leaks and check the pump's check-valves for bubbles or failure.[12]

Problem: Low Signal Intensity or Ion Suppression in LC-MS

  • Possible Cause: Matrix components are co-eluting with your analytes and competing for ionization in the MS source.[8][9]

    • Solution 1: Enhance the sample cleanup procedure. Use a robust Solid Phase Extraction (SPE) protocol to remove interferences. Polymeric sorbents or C18 cartridges are effective.[8][9]

    • Solution 2: Dilute the sample extract. This reduces the concentration of both the analyte and the interfering matrix components, which can often lessen the suppression effect.[1]

    • Solution 3: Optimize MS source parameters. Adjust the source temperature, gas flows, and capillary voltage to find the optimal conditions for your analytes.[1]

Section 3: Experimental Protocols

Protocol 1: General LC-MS/MS Method for NPEO Separation

This protocol is a representative method for the analysis of NPEOs using a reversed-phase column and a triple quadrupole mass spectrometer.

  • LC System: UHPLC or HPLC system coupled to a mass spectrometer.

  • Column: C18 column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.25 - 0.4 mL/min.

  • Injection Volume: 2 - 10 µL.[1][2]

  • Gradient Program: See Table 2 for an example gradient.

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[1]

    • Monitoring: Multiple Reaction Monitoring (MRM) for specific oligomers. Use negative mode for the non-ethoxylated nonylphenol (NP) analyte.[8][9]

    • Source Optimization: Optimize gas temperature, gas flow, and capillary voltage for the specific instrument used.[1]

Protocol 2: Ultrasonic-Assisted Extraction for Solid Samples (e.g., Soil, Sediment)

This protocol describes a common method for extracting NPEOs from solid environmental matrices.[8][10]

  • Sample Preparation: Weigh approximately 2 g of the homogenized solid sample into a glass centrifuge tube.[10]

  • Surrogate Spiking: Spike the sample with an appropriate labeled surrogate standard (e.g., ¹³C-labeled NPEO) to monitor extraction efficiency.[8]

  • Extraction:

    • Add 10 mL of an extraction solvent (e.g., Methanol/Water 70:30 v/v or Methanol/Dichloromethane).[8][10]

    • Place the tube in an ultrasonic bath for 15-60 minutes at a controlled temperature (e.g., 45°C).[8][10]

    • Centrifuge the sample and collect the supernatant.

    • Repeat the extraction step on the solid residue and combine the supernatants.

  • Cleanup (Solid Phase Extraction - SPE):

    • Dilute the combined extract with acidified water.[8]

    • Condition a C18 or polymeric SPE cartridge (e.g., 500 mg) with methanol, followed by acidified water.[9][10]

    • Load the diluted extract onto the SPE cartridge.

    • Wash the cartridge with a methanol/water solution to remove polar interferences.

    • Dry the cartridge under vacuum.

    • Elute the analytes with a small volume of methanol followed by acetonitrile or a methanol/dichloromethane solution.[9][10]

  • Final Steps:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 500 µL) of a solvent compatible with the LC mobile phase (e.g., Acetonitrile/Water 50:50).[10]

    • Filter the final extract through a 0.45 µm filter before injection.[10]

Section 4: Data Presentation and Visualizations

Data Tables

Table 1: Comparison of Reported LC Columns and Mobile Phases for NPEO Analysis

Column TypeDimensionsMobile Phase SystemAdditiveDetectorReference
Reversed-Phase C183.0 mm x 100 mm, 3.5 µmAcetonitrile / WaterFormic AcidMS[2]
Reversed-Phase C18-Acetonitrile / Water5 mM Ammonium AcetateMS/MS[1]
Reversed-Phase C84.6 mm x 150 mm, 3 µmAcetonitrile / WaterNone specifiedFLD[13]
Normal-Phase Silica-C4.6 mm x 100 mm, 4 µmHexane / Ethyl AcetateNoneUV[4][5]
Mixed-Mode Polymeric4.6 mm x 150 mmMethanol / Water-MS[3]

Table 2: Example LC Gradient Program for NPEO Separation

Time (minutes)% Mobile Phase A (5 mM NH₄OAc in H₂O)% Mobile Phase B (Acetonitrile)
0.09010
2.05050
15.0595
18.0595
18.19010
22.09010

Table 3: Common MRM Transitions for NP and NPEOs in LC-MS/MS (Positive ESI for NPEOs, Negative for NP)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
NP219133Negative[8][9]
NP1EO282 ([M+NH₄]⁺)127Positive[8][9]
NP2EO326 ([M+NH₄]⁺)183Positive[8][9]
NP3EO370 ([M+NH₄]⁺)227Positive[8][9]
NP4EO414 ([M+NH₄]⁺)271Positive[8][9]
NP5EO458 ([M+NH₄]⁺)315Positive[8][9]

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Solid or Liquid Sample Extraction Ultrasonic-Assisted Extraction (for solids) Sample->Extraction Cleanup Solid Phase Extraction (SPE) Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration LC LC Separation (Gradient Elution) Concentration->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Processing & Quantitation MS->Data

Caption: General experimental workflow for the analysis of NPEOs.

G Start Poor Peak Resolution Decision1 Are peaks co-eluting or overlapping? Start->Decision1 Decision2 Are peaks broad or tailing? Decision1->Decision2 No Action1 Decrease gradient slope (make it shallower) Decision1->Action1 Yes Action2 Check sample solvent (match initial mobile phase) Decision2->Action2 Yes End Resolution Improved Decision2->End No Action3 Consider alternative column chemistry (e.g., C8) Action1->Action3 Action4 Reduce sample concentration (check for overload) Action2->Action4 Action3->End Action4->End

Caption: Troubleshooting logic for poor chromatographic resolution.

G Start Low MS Signal Intensity Decision1 Is ionization efficient? Start->Decision1 Decision2 Is ion suppression suspected? Decision1->Decision2 Yes Action1 Add mobile phase modifier (e.g., 5mM Ammonium Acetate) Decision1->Action1 No Decision3 Are MS source parameters optimized? Decision2->Decision3 No Action2 Improve sample cleanup (SPE) or dilute sample Decision2->Action2 Yes Action3 Optimize source gas flow, temperature, and voltages Decision3->Action3 No End Signal Optimized Decision3->End Yes Action1->End Action2->End Action3->End

Caption: Optimization pathway for improving LC-MS signal intensity.

References

Reducing signal suppression in electrospray ionization for nonylphenol analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nonylphenol analysis using Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating signal suppression.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression in electrospray ionization (ESI) and why is it a concern for nonylphenol analysis?

A1: Signal suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte, such as nonylphenol, is reduced by the presence of co-eluting matrix components.[1][2] This leads to a decreased instrument response for the analyte, which can result in inaccurate and unreliable quantification, poor reproducibility, and reduced sensitivity.[3][4] In complex matrices like environmental or biological samples, endogenous substances can interfere with the ionization of nonylphenol, making accurate detection challenging.[3]

Q2: What are the common causes of signal suppression in ESI-MS?

A2: Several factors can contribute to signal suppression in ESI-MS. These include:

  • Competition for Ionization: Co-eluting compounds with higher concentrations or greater surface activity can compete with the analyte for the limited charge on the ESI droplets, reducing the analyte's ionization.[1][5]

  • Changes in Droplet Properties: High concentrations of interfering compounds can increase the viscosity and surface tension of the ESI droplets, which hinders solvent evaporation and the release of gas-phase analyte ions.[5]

  • Presence of Nonvolatile Materials: Nonvolatile materials in the sample can co-precipitate with the analyte or prevent the droplets from reaching the critical radius required for ion emission.[1][5]

  • Ion Pairing: Mobile phase additives, such as trifluoroacetic acid (TFA), can form strong ion pairs with the analyte, neutralizing its charge and preventing its detection.[6]

Q3: How can I identify if signal suppression is affecting my nonylphenol analysis?

A3: Two common methods to detect matrix effects, including signal suppression, are:

  • Post-Extraction Spike Analysis: This involves comparing the signal response of a nonylphenol standard spiked into a blank matrix extract with the response of the same standard in a clean solvent. A lower response in the matrix indicates ion suppression.[3]

  • Post-Column Infusion: In this qualitative method, a constant flow of a nonylphenol standard is infused into the mass spectrometer after the LC column.[4] A blank matrix extract is then injected. A dip in the baseline signal during the chromatogram indicates the retention times where co-eluting matrix components are causing ion suppression.[3][4]

Troubleshooting Guide: Reducing Signal Suppression

This guide provides a systematic approach to troubleshooting and mitigating signal suppression in your nonylphenol analysis.

Issue: Low or Inconsistent Nonylphenol Signal Intensity

Possible Cause 1: Matrix Effects from Sample Co-eluents

  • Troubleshooting Steps:

    • Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis.[5]

      • Solid-Phase Extraction (SPE): Utilize SPE cartridges to clean up the sample. For nonylphenol in water samples, SPE with a C18 sorbent is a common and effective technique.[7][8]

      • Liquid-Liquid Extraction (LLE): LLE can also be used to separate nonylphenol from interfering matrix components.[5]

      • Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, thereby lessening their impact on ionization.[5][7]

    • Optimize Chromatographic Separation: Adjusting the liquid chromatography (LC) method can separate nonylphenol from co-eluting interferences.

      • Gradient Modification: Modify the mobile phase gradient to improve the resolution between nonylphenol and matrix components.

      • Column Selection: Using a different column chemistry, such as a mixed-mode column, can provide better separation.[9]

    • Utilize an Internal Standard: Employ a stable isotope-labeled internal standard (e.g., 4-n-NP-13C6) to compensate for signal suppression.[2][7] The internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for more accurate quantification.[2]

Possible Cause 2: Inefficient Ionization due to Mobile Phase Composition

  • Troubleshooting Steps:

    • Mobile Phase Additives: The choice of mobile phase additive can significantly impact ionization efficiency.

      • Avoid Strong Ion-Pairing Agents: High concentrations of trifluoroacetic acid (TFA) should be avoided as it can suppress the signal.[6]

      • Use Volatile Buffers: Formic acid or ammonium acetate are generally preferred as they are more volatile and less likely to cause suppression.[5][10] Ammonium acetate is particularly useful as it promotes the formation of ammonium adducts [M+NH4]+ for nonylphenol ethoxylates.[10]

    • Optimize pH: Adjust the mobile phase pH to ensure nonylphenol is in its ionized form. For negative ion mode ESI, a slightly basic mobile phase can enhance deprotonation.

Possible Cause 3: Suboptimal Mass Spectrometer Parameters

  • Troubleshooting Steps:

    • Source Parameter Optimization: Optimize ESI source parameters to enhance the signal for nonylphenol.

      • Capillary Voltage, Gas Flow, and Source Temperature: Use the instrument's optimization tools to find the ideal settings for these parameters.[10]

    • Reduce Flow Rate: Lowering the ESI flow rate, for instance by using a nanosplitting device, can lead to smaller, more highly charged droplets that are more tolerant to nonvolatile salts and can reduce signal suppression.[5][11][12][13]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

This protocol is a general guideline for the extraction of nonylphenol from water samples.

  • Conditioning: Condition a C18 SPE cartridge with methanol followed by acidified water.[7]

  • Sample Loading: Spike the water sample with a labeled surrogate standard and load it onto the conditioned SPE cartridge.[7]

  • Washing: Wash the cartridge with a methanol/water solution to remove polar interferences.[7]

  • Drying: Dry the sorbent bed under vacuum.[7]

  • Elution: Elute the nonylphenol and its ethoxylates using a mixture of methanol and dichloromethane (DCM).[7]

  • Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent (e.g., methanol/water) before LC-MS analysis.[8] Add a labeled internal standard to the final extract.[7]

LC-MS/MS Analysis Parameters

The following table provides typical starting parameters for the LC-MS/MS analysis of nonylphenol. These should be optimized for your specific instrument and application.

ParameterTypical SettingRationale
LC Column C18 Reverse-PhaseProvides good retention and separation for nonylphenol.
Mobile Phase A Water with 5 mM Ammonium AcetateAmmonium acetate promotes the formation of ammonium adducts for better ionization of ethoxylates.[10]
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for reverse-phase chromatography.
Flow Rate 0.2 - 0.4 mL/minA lower flow rate can reduce signal suppression.[5][11]
Injection Volume 2 - 10 µLA smaller injection volume can reduce the amount of matrix introduced.[5]
Ionization Mode ESI Negative for Nonylphenol, ESI Positive for Nonylphenol EthoxylatesNonylphenol is readily deprotonated in negative mode, while ethoxylates form adducts in positive mode.[7]
MS/MS Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.[10]

Table 1: Example MRM Transitions for Nonylphenol and its Ethoxylates

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Nonylphenol (NP)219133Negative
NP1EO282127Positive
NP2EO326183Positive
Data sourced from a representative method.[7] These values may vary depending on the specific isomer and instrument.

Visual Guides

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Water Sample Spike_Surrogate Spike with Surrogate Standard Sample->Spike_Surrogate SPE Solid-Phase Extraction (SPE) - Conditioning - Loading - Washing - Elution Spike_Surrogate->SPE Evap_Recon Evaporation & Reconstitution SPE->Evap_Recon Spike_IS Spike with Internal Standard Evap_Recon->Spike_IS LC_Separation LC Separation (C18 Column) Spike_IS->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Detection MS/MS Detection (MRM Mode) ESI->MS_Detection Quantification Quantification (Internal Standard Calibration) MS_Detection->Quantification Result Final Result Quantification->Result

Caption: Workflow for Nonylphenol Analysis.

Troubleshooting_Signal_Suppression cluster_Matrix Matrix Effects cluster_Ionization Ionization Efficiency cluster_Instrument Instrument Parameters Start Low/Inconsistent Nonylphenol Signal Check_Matrix Investigate Matrix Effects (Post-Extraction Spike) Start->Check_Matrix Check_MP Evaluate Mobile Phase Start->Check_MP Check_MS Check MS Parameters Start->Check_MS Improve_SP Improve Sample Prep (SPE, LLE, Dilution) Check_Matrix->Improve_SP Optimize_Chromo Optimize Chromatography (Gradient, Column) Check_Matrix->Optimize_Chromo Use_IS Use Isotope-Labeled Internal Standard Check_Matrix->Use_IS End Signal Improved Improve_SP->End Optimize_Chromo->End Use_IS->End Optimize_Additives Optimize Additives (Formic Acid, NH4Ac) Check_MP->Optimize_Additives Adjust_pH Adjust pH Check_MP->Adjust_pH Optimize_Additives->End Adjust_pH->End Optimize_Source Optimize Source (Voltage, Gas, Temp) Check_MS->Optimize_Source Reduce_Flow Reduce Flow Rate Check_MS->Reduce_Flow Optimize_Source->End Reduce_Flow->End

Caption: Troubleshooting Signal Suppression.

References

Technical Support Center: Isotope Dilution Mass Spectrometry Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isotope Dilution Mass Spectrometry (IDMS) assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during IDMS experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of Isotope Dilution Mass Spectrometry (IDMS)?

Isotope Dilution Mass Spectrometry is a highly accurate quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the "spike" or internal standard) to a sample.[1][2][3] By measuring the ratio of the naturally occurring analyte to the isotopically labeled internal standard using a mass spectrometer, it is possible to accurately determine the concentration of the analyte in the original sample.[2][3] This method effectively corrects for sample loss during preparation and variations in instrument response.[4][5]

Q2: Why is my internal standard signal weak or absent?

A weak or nonexistent internal standard (IS) signal can disrupt the entire analysis. This issue often indicates a problem within the experimental workflow or with the instrumentation itself. Potential causes include incorrect IS concentration, degradation of the IS, or issues with the mass spectrometer settings.

Q3: How do matrix effects impact my IDMS assay?

Matrix effects, which can manifest as ion suppression or enhancement, occur when co-eluting substances from the sample matrix interfere with the ionization of the analyte and internal standard.[4][6][7] While IDMS is designed to compensate for these effects, significant variations in matrix composition between samples can still lead to inaccuracies.[7][8] Stable isotope-labeled internal standards are effective at mitigating matrix effects because they share similar physicochemical properties and chromatographic behavior with the analyte.[4]

Q4: What are the key characteristics of a suitable isotopically labeled internal standard?

A good internal standard should:

  • Be chemically identical or highly similar to the analyte, differing only in isotopic composition.[9][10]

  • Be of high isotopic purity to avoid contributing to the analyte signal.[10]

  • Exhibit similar extraction recovery and ionization response to the analyte.

  • Elute at or very close to the retention time of the analyte.[4]

  • Have a mass-to-charge ratio (m/z) that is easily distinguishable from the analyte.[9]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your IDMS assays.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape can significantly impact the accuracy and precision of quantification. The table below outlines common causes and solutions.

ProblemPotential CausesRecommended Solutions
Peak Tailing - Secondary interactions between the analyte and the column stationary phase.[11] - Column contamination or degradation.[11][12] - Extra-column volume (e.g., excessive tubing length).[11][12]- Optimize mobile phase pH or use additives to minimize secondary interactions. - Flush or replace the analytical column.[11][13] - Minimize tubing length and ensure proper connections.
Peak Fronting - Sample overload (injecting too much analyte).[14][15] - Poor sample solubility in the mobile phase.[14]- Reduce the injection volume or dilute the sample.[15] - Ensure the sample solvent is compatible with and ideally weaker than the mobile phase.[12]
Split Peaks - Partially clogged column frit.[15][16] - Inconsistent injection due to autosampler issues.[12] - Co-elution with an interfering compound.[15]- Replace the column or use an in-line filter.[11][16] - Inspect and maintain the autosampler needle and valve. - Optimize the chromatographic method to improve separation.

A logical approach to troubleshooting peak shape issues is essential. The following diagram illustrates a typical workflow.

G Troubleshooting Workflow for Poor Peak Shape A Observe Poor Peak Shape (Tailing, Fronting, Splitting) B Are all peaks affected? A->B C Yes B->C Yes D No B->D No E System-wide issue likely (e.g., column, mobile phase, hardware) C->E F Analyte-specific issue likely (e.g., secondary interactions, co-elution) D->F G Check for column contamination/voids E->G J Optimize mobile phase (pH, additives) F->J H Verify mobile phase preparation G->H I Inspect for leaks and extra-column volume H->I M Solution Found? I->M K Modify gradient for better separation J->K L Consider sample overload K->L L->M N Yes M->N Yes O No M->O No P Consult Instrument Manual or Specialist O->P

Caption: A flowchart for diagnosing poor peak shape in chromatography.

Issue 2: Inaccurate or Imprecise Quantitative Results

Even with a detectable internal standard, the final quantitative results can be inaccurate. This often points to more subtle issues such as isotopic interference or inconsistent sample preparation.

ProblemPotential CausesRecommended Solutions
Non-linear calibration curve - Inappropriate concentration range for standards. - Isotopic interference or crosstalk between analyte and internal standard.[17] - Saturation of the detector.- Adjust the concentration range of the calibration standards. - Ensure sufficient mass difference between the analyte and IS.[9] Use a higher resolution mass spectrometer if necessary. - Dilute samples to fall within the linear range of the detector.
Poor reproducibility between injections - Inconsistent injection volume.[18] - Instability of the analyte or internal standard in the prepared samples.[19] - Fluctuations in LC pump performance or MS source stability.[20]- Check the autosampler for air bubbles and ensure proper maintenance.[13] - Evaluate sample stability and prepare fresh samples if necessary.[13] - Monitor system suitability tests to ensure consistent instrument performance.[21]
Bias in results - Presence of unlabeled analyte in the internal standard material.[10] - Incomplete equilibration of the internal standard with the sample.[1][3] - Matrix effects that disproportionately affect the analyte or internal standard.[7]- Verify the isotopic purity of the internal standard.[10] - Ensure thorough mixing and sufficient incubation time after adding the internal standard. - Optimize sample cleanup procedures to minimize matrix components.[4][19]

The following diagram illustrates the key steps for ensuring accurate quantification in an IDMS assay.

G Workflow for Accurate IDMS Quantification cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Add Known Amount of Isotopically Labeled IS B Ensure Complete Equilibration (Mixing, Incubation) A->B C Perform Sample Cleanup (e.g., SPE, LLE) B->C D Inject Sample C->D E Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Measure Peak Area Ratio (Analyte / IS) F->G H Construct Calibration Curve G->H I Calculate Analyte Concentration H->I

Caption: Key stages in a typical Isotope Dilution Mass Spectrometry workflow.

Experimental Protocols

Protocol 1: General Procedure for Sample Preparation for IDMS

  • Sample Aliquoting: Accurately transfer a known volume or weight of the sample into a clean processing tube.

  • Internal Standard Spiking: Add a precise volume of the isotopically labeled internal standard solution of known concentration to the sample.

  • Equilibration: Vortex the sample thoroughly to ensure complete mixing of the internal standard with the sample matrix. Allow the sample to equilibrate for an appropriate amount of time, which may vary depending on the analyte and matrix.

  • Sample Cleanup (if necessary): Perform a sample cleanup procedure such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering matrix components.[19]

  • Reconstitution: If the sample has been dried down, reconstitute the extract in a solvent that is compatible with the initial mobile phase conditions.

  • Analysis: Transfer the final sample to an autosampler vial for LC-MS analysis.

Protocol 2: System Suitability Testing

Before running a batch of samples, it is crucial to perform a system suitability test to ensure the LC-MS system is performing optimally.

  • Prepare a System Suitability Solution: This solution should contain the analyte and internal standard at a known concentration in a clean solvent.

  • Multiple Injections: Inject the system suitability solution multiple times (e.g., 5-6 replicate injections) at the beginning of the analytical run.

  • Performance Evaluation: Evaluate the following parameters:

    • Peak Area Reproducibility: The relative standard deviation (RSD) of the peak areas for both the analyte and internal standard should be within an acceptable range (typically <15%).

    • Retention Time Stability: The retention times for both the analyte and internal standard should be consistent across all injections.

    • Peak Shape: The peak shape should be symmetrical and consistent.

By following these troubleshooting guides and protocols, you can enhance the reliability and accuracy of your isotope dilution mass spectrometry assays.

References

Technical Support Center: Troubleshooting Calibration Curve Issues with 13C Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered with calibration curves when using 13C labeled internal standards in quantitative mass spectrometry.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Non-Linearity of the Calibration Curve

Q1: My calibration curve is non-linear, especially at the higher concentrations. What are the potential causes and how can I fix it?

A1: Non-linearity in calibration curves is a common issue that can arise from several factors. When using 13C labeled internal standards, the most frequent culprits are detector saturation, isotopic interference (crosstalk), or the use of an inappropriate regression model.[1][2]

Troubleshooting Steps:

  • Assess Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateau in signal response.[1]

    • Solution: Dilute the highest concentration standards and re-inject them. If the back-calculated concentrations are now accurate and fall on the linear portion of the curve, detector saturation is the likely cause.[1] Consider reducing the injection volume for all samples or using a less abundant MRM transition for quantification at higher concentrations.[1]

  • Investigate Isotopic Interference (Crosstalk): Naturally occurring isotopes of the analyte can contribute to the signal of the 13C labeled internal standard, particularly if there is a small mass difference between them. This effect is more pronounced at high analyte concentrations and can artificially inflate the internal standard's signal, causing the response ratio to curve downwards.[2][3]

    • Solution: Inject a high-concentration standard of the analyte without any internal standard and monitor the mass channel for the internal standard. A significant signal indicates isotopic contribution from the analyte.[1][3] If crosstalk is confirmed, you may need to use an internal standard with a higher mass difference or monitor a less abundant isotope of the internal standard that has minimal interference from the analyte.[4][5]

  • Re-evaluate the Regression Model: LC-MS/MS data often exhibit heteroscedasticity, where the variance of the data points increases with concentration. A simple linear regression may not be adequate.[1]

    • Solution: Apply a weighting factor to the regression, such as 1/x or 1/x². This gives less weight to the higher concentration points, which have greater variance, often resulting in a better fit and more accurate quantification at the lower end of the curve.[1][3] A quadratic (second-order polynomial) regression can also be considered if the non-linearity is inherent to the analyte's response.[1]

Issue 2: High Variability and Poor Reproducibility

Q2: I'm observing high variability in my calibration standards and quality control (QC) samples. What could be causing this?

A2: High variability can stem from inconsistencies in sample preparation, pipetting errors when adding the internal standard, or instability of the analyte or internal standard.

Troubleshooting Steps:

  • Review Sample Preparation Procedures: Inconsistent extraction, evaporation, or reconstitution steps can introduce significant variability.[2]

    • Solution: Ensure that all sample preparation steps are performed consistently for all standards, QCs, and unknown samples. Automation of liquid handling can help minimize human error.

  • Verify Pipetting Accuracy: Inaccurate or imprecise pipetting of the internal standard is a common source of error.[2]

    • Solution: Calibrate and verify the performance of all pipettes used for preparing standards and adding the internal standard.

  • Assess Analyte and Internal Standard Stability: The analyte or the 13C labeled internal standard may be degrading in the sample matrix or during storage.

    • Solution: Conduct stability experiments at various temperatures and time points to ensure the integrity of both the analyte and the internal standard in the matrix and prepared solutions.

Issue 3: Poor Sensitivity and High Lower Limit of Quantification (LLOQ)

Q3: My assay has poor sensitivity, and I'm struggling to achieve a low LLOQ. How can I improve it?

A3: Poor sensitivity can be due to inefficient ionization, matrix effects leading to ion suppression, or issues with the LC-MS system itself.

Troubleshooting Steps:

  • Optimize Mass Spectrometer Source Conditions: The ionization efficiency of your analyte and internal standard is highly dependent on the ion source parameters.

    • Solution: Systematically optimize ion source parameters such as gas flows, temperatures, and voltages to maximize the signal for your specific compounds.[6]

  • Evaluate and Mitigate Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of your analyte and internal standard.[7][8]

    • Solution: Implement more effective sample clean-up procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[8][9] Chromatographic optimization to separate the analyte from the region of ion suppression is also a highly effective strategy.[8]

  • Check for System Contamination and High Background Noise: Contaminated solvents, glassware, or instrument components can lead to high background noise, which will negatively impact the signal-to-noise ratio and elevate the LLOQ.[6]

    • Solution: Use high-purity, LC-MS grade solvents and reagents.[6] Thoroughly clean all glassware and instrument components that come into contact with the sample. Run solvent blanks to identify and eliminate sources of contamination.[6]

Issue 4: Inconsistent Internal Standard Response

Q4: The peak area of my 13C labeled internal standard is not consistent across my analytical run. What should I do?

A4: While 13C labeled internal standards are excellent at compensating for many sources of variability, a drifting or erratic internal standard response can indicate underlying issues that need to be addressed.[10][11]

Troubleshooting Steps:

  • Investigate Matrix Effects: Even with a co-eluting 13C labeled internal standard, severe and variable ion suppression across different samples can lead to inconsistent internal standard response.[10]

    • Solution: Evaluate the matrix effect across multiple sources of blank matrix. If significant variability is observed, a more robust sample preparation method is likely needed to remove the interfering components.[12]

  • Check for Issues with Sample Preparation and Injection: Inconsistent recovery during extraction or problems with the autosampler can lead to variable amounts of both analyte and internal standard being injected.

    • Solution: Review your sample preparation workflow for any steps that could introduce variability.[10] Perform a system suitability test to ensure the autosampler is performing correctly.

  • Assess Internal Standard Stability: The internal standard may be degrading over the course of the analytical run, especially if samples are queued in the autosampler for an extended period.

    • Solution: Perform autosampler stability experiments to confirm that the internal standard is stable under the conditions and duration of the analysis.

Quantitative Data Summary

ParameterAcceptable Range/CriteriaPotential Issue if Deviated
Calibration Curve Linearity (R²) > 0.99Non-linearity, poor fit of the regression model.
Accuracy of Back-Calculated Standards Within ±15% of nominal value (±20% for LLOQ)Bias in the calibration curve.
Precision of Replicate Standards (%CV) < 15% (< 20% for LLOQ)High variability in the assay.
Internal Standard Peak Area %CV Typically < 15-20% across the runInconsistent sample preparation, matrix effects, or system instability.[13]
Analyte to IS Crosstalk Contribution to IS signal should be < 5% of the IS response in a blank sample.[7]Non-linearity at high concentrations.
IS to Analyte Crosstalk Contribution to analyte signal should be < 20% of the LLOQ response.[7]Inaccurate quantification at the low end of the curve.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects

Objective: To quantitatively assess the degree of ion suppression or enhancement for the analyte.

Methodology: [12]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and the 13C labeled internal standard into the final reconstitution solvent at low, medium, and high concentrations.

    • Set B (Post-Extraction Spike): Extract blank biological matrix using your established procedure. Spike the analyte and internal standard into the extracted matrix residue just before the final reconstitution step at the same low, medium, and high concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before starting the extraction procedure at the same three concentrations.

  • Analyze Samples: Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100

Protocol 2: Step-by-Step Guide to Protein Precipitation (PPT)

Objective: To remove the majority of proteins from a biological sample (e.g., plasma, serum) prior to LC-MS analysis.

Methodology: [14][15]

  • Reagent Preparation: Prepare a precipitation solvent. Acetonitrile is commonly used. A 3:1 or 4:1 ratio of solvent to sample volume is typical.

  • Sample Aliquoting: Aliquot your sample (e.g., 100 µL of plasma) into a microcentrifuge tube or a well of a 96-well plate.

  • Internal Standard Spiking: Add a known volume of your 13C labeled internal standard solution to each sample.

  • Addition of Precipitation Solvent: Add the cold precipitation solvent (e.g., 300 µL of acetonitrile) to the sample.

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or well, being careful not to disturb the protein pellet.

  • Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent. This step helps to concentrate the analyte and exchange the solvent to one that is optimal for chromatography.

Protocol 3: Choosing and Applying a Weighting Factor for Linear Regression

Objective: To improve the accuracy of the calibration curve, especially at the lower concentrations, by applying a weighting factor.

Methodology: [16][17]

  • Generate Data: Acquire data for your calibration curve, preferably with multiple replicates (e.g., n=3-6) at each concentration level.

  • Calculate Standard Deviations: For each concentration level, calculate the standard deviation (σ) of the instrument response (peak area ratio).

  • Determine the Relationship between Standard Deviation and Concentration:

    • Plot σ versus concentration (x).

    • Plot σ² versus concentration (x).

  • Select the Appropriate Weighting Factor:

    • If σ is constant across the concentration range, no weighting (1/x⁰ or 1) is needed.

    • If σ² is proportional to x, a weighting factor of 1/x is appropriate.

    • If σ is proportional to x, a weighting factor of 1/x² is the best choice. For most LC-MS/MS assays, 1/x² is the recommended weighting factor.[17]

  • Apply the Weighting Factor: Use your chromatography data system software to apply the selected weighting factor to the linear regression of your calibration curve.

  • Evaluate the Weighted Curve: Check the accuracy (% bias) of the back-calculated concentrations for each standard. The weighted curve should show improved accuracy, particularly for the low-concentration standards.

Visualizations

Troubleshooting_NonLinearity start Non-Linear Calibration Curve check_saturation Check for Detector Saturation start->check_saturation check_crosstalk Investigate Isotopic Crosstalk check_saturation->check_crosstalk No Saturation dilute Dilute High Standards / Reduce Injection Volume check_saturation->dilute Saturation Confirmed check_model Re-evaluate Regression Model check_crosstalk->check_model No Crosstalk test_analyte_only Inject High Conc. Analyte Only check_crosstalk->test_analyte_only Crosstalk Suspected apply_weighting Apply Weighted Regression (e.g., 1/x²) check_model->apply_weighting Heteroscedasticity Observed use_quadratic Use Quadratic Fit check_model->use_quadratic Inherent Non-Linearity change_transition Use Less Abundant MRM Transition end_linear Linear Curve Achieved dilute->end_linear change_transition->end_linear use_diff_is Use IS with Higher Mass Difference test_analyte_only->use_diff_is Crosstalk Confirmed use_diff_is->end_linear apply_weighting->end_linear use_quadratic->end_linear

Troubleshooting workflow for a non-linear calibration curve.

Matrix_Effect_Workflow start Poor Sensitivity / High Variability assess_me Assess Matrix Effects (Protocol 1) start->assess_me me_significant Significant Ion Suppression/Enhancement? assess_me->me_significant optimize_cleanup Improve Sample Cleanup me_significant->optimize_cleanup Yes re_evaluate Re-evaluate Calibration Curve me_significant->re_evaluate No spe Implement SPE optimize_cleanup->spe lle Implement LLE optimize_cleanup->lle optimize_chroma Optimize Chromatography adjust_gradient Adjust Gradient to Separate Analyte from Suppression Zone optimize_chroma->adjust_gradient spe->optimize_chroma lle->optimize_chroma adjust_gradient->re_evaluate

Workflow for investigating and mitigating matrix effects.

References

Contamination sources for nonylphenol ethoxylates in laboratory analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to identify and mitigate sources of nonylphenol ethoxylate (NPE) contamination in a laboratory setting. NPEs are common non-ionic surfactants that can interfere with sensitive analyses and act as endocrine disruptors.

Frequently Asked Questions (FAQs)

Q1: What are nonylphenol ethoxylates (NPEs) and why are they a concern in the lab?

A1: Nonylphenol ethoxylates (NPEs) are a class of synthetic chemicals widely used as surfactants, emulsifiers, and dispersing agents in many industrial and consumer products.[1][2][3] In the laboratory, they are a concern because they can leach from common consumables and equipment, introducing contaminants that interfere with highly sensitive analytical methods like HPLC and mass spectrometry.[4] Furthermore, NPEs are known endocrine disruptors and can be toxic to aquatic life, making their presence a concern for both experimental integrity and environmental safety.[1][4]

Q2: What are the most common sources of NPE contamination in a laboratory environment?

A2: The primary sources of NPE contamination in a lab setting include:

  • Laboratory Detergents: Many industrial and laboratory cleaning agents contain NPEs for their effective cleaning properties.[1][2][3][4] Residues can remain on glassware and equipment after washing.

  • Plastic Consumables: NPEs and related compounds are used as additives (e.g., stabilizers, plasticizers) in the manufacturing of various plastics like polypropylene (PP) and polyvinyl chloride (PVC).[2][3] Common items like microcentrifuge tubes, pipette tips, and plastic containers can leach these chemicals into samples.[5][6][7]

  • Water Purification Systems: While designed to remove contaminants, older or improperly maintained water purification systems can themselves become a source.[8] Contaminants can also break through from the feed water if the system is not adequately equipped to remove organic compounds.[9][10]

  • Dust and Environment: Given their widespread use, NPEs can be present in laboratory dust and be introduced from external sources.[11]

Q3: How can I tell if my experiment is affected by NPE contamination?

A3: Signs of NPE contamination often manifest as analytical issues, such as:

  • Unexpected or "ghost" peaks in chromatography (HPLC, GC-MS).[10]

  • High background noise or baseline drift in mass spectrometry.[10]

  • Poor reproducibility of results, especially in sensitive assays.

  • In cell-based assays, unexpected biological effects due to the endocrine-disrupting nature of NPEs.

If you suspect contamination, running a "blank" sample (using only the solvents and consumables without the analyte) through your entire experimental workflow is a critical first step in diagnosis.

Troubleshooting Guide: Identifying and Eliminating NPE Contamination

If you suspect NPE contamination, follow this systematic approach to isolate and eliminate the source.

  • Run a Method Blank: Prepare a blank sample using your standard laboratory water and solvents, processed with the same plasticware (pipette tips, tubes, etc.) as your actual samples. Analyze it using your primary detection method (e.g., LC/MS). The presence of contaminant peaks will confirm a problem.

  • Isolate the Water Source: Obtain a high-purity water sample from a completely different, trusted source. Use this water to prepare a new blank. If the contamination disappears, your laboratory water system is the likely culprit.[8][9] Consider servicing the system or installing point-of-use filters designed to remove organic compounds.[8]

  • Test Laboratory Detergents: Switch to a certified NPE-free laboratory detergent for cleaning glassware.[11][12][13] Meticulously re-wash all glassware according to the protocol outlined below and repeat the blank analysis. If the contamination is resolved, the original detergent was the source.

  • Evaluate Plastic Consumables: This is often the most challenging step. Systematically test each type of plasticware used in your workflow.

    • Conduct a leaching test (see protocol below) on each item (e.g., a specific brand of microcentrifuge tubes, pipette tips).

    • Test one component at a time. For example, prepare a blank using trusted glassware but with the suspect pipette tips. Then, prepare another blank using trusted pipette tips but storing the sample in the suspect tubes.

    • Compare the analytical results to pinpoint the leaching source.

  • Check Solvents and Reagents: If all other sources have been ruled out, obtain new, high-purity solvents and reagents from a different manufacturing lot or supplier. Prepare a final blank to see if the original materials were contaminated.

Quantitative Data on Contamination Sources

While specific data on NPE leaching from laboratory plastics is proprietary and varies by manufacturer, studies on general plastic additives provide insight into the potential magnitude of contamination. The following table summarizes concentrations of common leachables detected from polypropylene (PP) microcentrifuge tubes after incubation with water.

Leachable Compound ClassExample CompoundConcentration Range (µg/L or ppb)Polymer SourcePotential Interference
Antistatic Agents Alkyldimethylamine1,400 - 23,000PolypropyleneCan interfere with MS ionization and cell membrane studies.
Nucleating Agents/Clarifiers Sorbitol derivatives (e.g., Millad 3988)1,400 - 23,000PolypropyleneStrong UV absorbance can interfere with nucleic acid/protein quantification.
General Leachables Phthalic Acid Derivatives~470 (2.1 µM)PolypropyleneCan cause unexpected peaks in chromatography.[14][15][16]

Data synthesized from studies on general plastic leachables.[17][18] Levels of NPEs, when present as additives, could fall within similar ranges.

Experimental Protocols

Protocol 1: Leaching Test for Laboratory Consumables

This protocol is adapted from standard leaching procedures to assess contamination from plasticware.[19][20][21]

Objective: To determine if a specific laboratory consumable (e.g., centrifuge tubes, pipette tips) leaches NPEs into a sample solvent.

Materials:

  • Suspect plasticware (e.g., 10 centrifuge tubes).

  • High-purity, NPE-free water or relevant solvent (e.g., methanol, acetonitrile).

  • Control glassware (e.g., borosilicate glass volumetric flask), pre-cleaned using the protocol below.

  • Analytical instrument (LC/MS recommended).

Procedure:

  • Place a representative amount of the plasticware into the control glassware. For tubes, use 5-10 tubes. For pipette tips, use a full rack.

  • Add a defined volume of high-purity solvent, ensuring the plastic is fully submerged. A standard liquid-to-solid ratio is 10:1 (e.g., 100 mL of solvent for 10g of plastic).

  • Seal the glass container. Prepare a parallel "control" sample containing only the solvent in a separate pre-cleaned glass container.

  • Agitate the samples by gentle rotation or shaking for a defined period (e.g., 24 hours) at a controlled temperature (e.g., 40°C to simulate accelerated conditions).

  • After incubation, carefully transfer the solvent (the "leachate") from both the test and control containers into clean glass autosampler vials.

  • Analyze the leachates by LC/MS or another appropriate sensitive method to detect the presence of NPEs. Compare the chromatogram of the test sample to the control.

Protocol 2: Rigorous Cleaning of Glassware to Remove NPE Residues

This protocol is designed for the scrupulous cleaning of laboratory glassware to remove organic contaminants like NPEs.[22][23][24]

Objective: To eliminate residual NPE contamination from laboratory glassware.

Materials:

  • NPE-free laboratory detergent (e.g., Alconox, Liquinox).[11][23]

  • Hot tap water.

  • High-purity distilled or deionized water.

  • HPLC-grade acetone or methanol.

  • Appropriate personal protective equipment (gloves, safety glasses).

Procedure:

  • Initial Rinse: Immediately after use, rinse glassware with cool tap water to remove gross material.

  • Detergent Wash: Submerge and scrub the glassware thoroughly with a warm solution of an NPE-free detergent. Use appropriate brushes to clean all surfaces.

  • Hot Tap Water Rinse: Rinse the glassware extensively with hot running tap water to remove all detergent. A minimum of 5-7 rinses is recommended.

  • Distilled/Deionized Water Rinse: Rinse the glassware thoroughly with high-purity distilled or deionized water. Perform at least 3-5 rinses to remove any inorganic ions from the tap water.

  • Solvent Rinse (Critical for Organic Contaminants): Rinse the glassware 2-3 times with an HPLC-grade solvent such as acetone or methanol. This step is crucial for removing any remaining trace organic residues.

  • Final High-Purity Water Rinse: Perform a final rinse with high-purity water to remove the solvent.

  • Drying: Allow the glassware to air dry in a clean environment or dry in an oven at 110°C. Ensure the oven is clean and not used for curing polymers or other materials that could re-introduce contamination.

Visual Workflow for Troubleshooting

The following diagram illustrates a logical workflow for identifying the source of suspected NPE contamination.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A Suspected NPE Contamination (e.g., ghost peaks, high background) B Step 1: Analyze Method Blank (Solvent + Consumables) A->B C Contamination Present? B->C D No Contamination Found. Re-evaluate experimental conditions or sample matrix effects. C->D No E Step 2: Isolate Water Source (Use trusted external water for blank) C->E Yes F Contamination Resolved? E->F G Source Identified: Laboratory Water System. Service or replace purification cartridges. F->G Yes H Step 3: Test Detergent (Re-wash all glassware with NPE-free detergent, re-run blank) F->H No I Contamination Resolved? H->I J Source Identified: Previous Laboratory Detergent. Dispose of old stock. I->J Yes K Step 4: Evaluate Consumables (Perform leaching tests on tubes, pipette tips, etc.) I->K No L Leaching Detected? K->L M Source Identified: Plastic Consumables. Switch to a different brand/supplier. L->M Yes N Step 5: Check Solvents/Reagents (Use new lot or supplier) L->N No O Contamination Resolved? N->O P Source Identified: Contaminated Solvents/Reagents. O->P Yes

Caption: Troubleshooting workflow for identifying NPE contamination sources.

References

Validation & Comparative

A Comprehensive Guide to the Validation of an Analytical Method for 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for the validation of an analytical method for the quantitative determination of 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol-13C6, a stable isotope-labeled internal standard often used in pharmacokinetic and bioanalytical studies. The validation process is critical to ensure the reliability, accuracy, and precision of analytical data. This document outlines the key validation parameters, presents hypothetical experimental data for illustrative purposes, and details the methodologies based on the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Comparative Analysis of Analytical Method Performance

The validation of an analytical method for this compound would typically involve assessing its performance against established criteria for accuracy, precision, linearity, and sensitivity. While specific data for this compound is not publicly available, the following table summarizes the expected performance of a well-validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, a common technique for such analyses. For comparative purposes, a hypothetical alternative, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), is also presented to highlight the superior sensitivity and selectivity of the LC-MS/MS approach.

Table 1: Comparison of Analytical Method Performance Parameters

Validation ParameterLC-MS/MS Method (Hypothetical Data)HPLC-UV Method (Hypothetical Data)ICH Acceptance Criteria
Linearity (Correlation Coefficient, r²) > 0.998> 0.995≥ 0.995[1]
Range 1 - 1000 ng/mL50 - 5000 ng/mLTo be defined by the application
Accuracy (% Recovery) 98.5% - 101.2%95.7% - 104.3%Typically 80-120% of the true value[1]
Precision (% RSD)
    - Repeatability (Intra-day)< 2.5%< 4.0%Typically ≤ 2%[3]
    - Intermediate Precision (Inter-day)< 3.0%< 5.0%Typically ≤ 2%[3]
Limit of Detection (LOD) 0.2 ng/mL20 ng/mLSignal-to-Noise ratio ≥ 3
Limit of Quantification (LOQ) 1 ng/mL50 ng/mLSignal-to-Noise ratio ≥ 10
Specificity / Selectivity High (Mass-based detection)Moderate (Chromatographic separation)No interference at the retention time of the analyte
Robustness Insensitive to minor variationsSensitive to mobile phase compositionNo significant impact on results from small, deliberate variations[1]

Experimental Protocols

The following sections detail the hypothetical experimental methodologies for the validation of an LC-MS/MS method for this compound.

Materials and Reagents
  • Reference Standard: this compound (Purity > 99%)

  • Solvents: Acetonitrile, Methanol, Water (all LC-MS grade)

  • Mobile Phase: 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B)

  • Biological Matrix (if applicable): Human plasma, rat plasma, etc.

Instrumentation and Chromatographic Conditions
  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Gradient Elution: A linear gradient from 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for the analyte would be determined through infusion experiments.

Validation Experiments
  • Specificity and Selectivity: Blank matrix samples from at least six different sources are analyzed to ensure no endogenous components interfere with the detection of the analyte.

  • Linearity and Range: A calibration curve is prepared by spiking the blank matrix with known concentrations of the analyte. A minimum of five to eight concentration levels are analyzed, and the linearity is assessed by linear regression analysis.[1]

  • Accuracy and Precision: Quality control (QC) samples at low, medium, and high concentrations are prepared and analyzed in replicate (n=6) on the same day (repeatability) and on three different days (intermediate precision). Accuracy is calculated as the percentage of the nominal concentration, and precision is expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined by analyzing serially diluted solutions of the analyte and are typically defined as the concentrations at which the signal-to-noise ratios are at least 3 and 10, respectively.

  • Robustness: The effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) on the analytical results is evaluated.

Workflow and Pathway Diagrams

The following diagrams illustrate the key processes involved in the validation of the analytical method.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Experimental Execution cluster_analysis 3. Data Analysis & Reporting p1 Define Validation Parameters (ICH) p2 Prepare Validation Protocol p1->p2 p3 Procure Reference Standards & Reagents p2->p3 e1 Specificity & Selectivity Analysis p3->e1 e2 Linearity & Range Determination e1->e2 e3 Accuracy & Precision Studies e2->e3 e4 LOD & LOQ Establishment e3->e4 e5 Robustness Testing e4->e5 d1 Process Chromatographic Data e5->d1 d2 Statistical Analysis of Results d1->d2 d3 Compare Against Acceptance Criteria d2->d3 d4 Generate Validation Report d3->d4 end Validated Method Ready for Use d4->end Method Validated

Caption: Workflow for Analytical Method Validation.

Logical_Relationship_of_Validation_Parameters cluster_core Core Performance Metrics cluster_quantitative Quantitative Limits cluster_reliability Reliability Accuracy Accuracy % Recovery Linearity Linearity Accuracy->Linearity Robustness Robustness Method Insensitivity Accuracy->Robustness Precision Precision % RSD Precision->Linearity Precision->Robustness Specificity Specificity No Interference Specificity->Accuracy Specificity->Robustness Range Range Concentration Span Linearity->Range Linearity->Robustness LOQ LOQ Quantifiable Limit Range->LOQ Range->Robustness LOD LOD Detectable Limit LOQ->LOD LOQ->Robustness LOD->Robustness

Caption: Interrelationship of Validation Parameters.

References

A Guide to Inter-laboratory Comparison of Nonylphenol Ethoxylate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparison of Analytical Methods

The following tables summarize the performance of common analytical methods for the determination of nonylphenol (NP) and nonylphenol ethoxylates (NPEOs). The data is compiled from various scientific publications and method validation reports.

Table 1: Performance of Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

ParameterLC-MS/MS (Triple Quadrupole)UPLC-MS/MSMixed-Mode HPLC-Electrospray Mass Spectrometry
Matrix TextileEnvironmental Samples (Sediment)Wastewater and Sediment
Analytes NPEOsNP, NP1-3EO, NP1-2EC, AEOsNP and NPEOs
Limit of Detection (LOD) -<0.5 ng/g (higher for monoethoxylates)[2]1 to 55 pg injected on column[3]
Limit of Quantitation (LOQ) 0.1 mg/L[4]--
Recovery >90% at 0.1 mg/L[1][4]61-102% (lower for longer AEO ethoxymers)[2]-
Precision (%RSD) <5% at LOQ level[4]--
Key Advantages High sensitivity and selectivity, rapid analysis time.[1][4]Higher sensitivity and faster analysis than conventional HPLC-MS.[2]Efficient separation, reduced band broadening, and high sensitivity.[3]

Table 2: Performance of High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FL)

ParameterHPLC-FL
Matrix Environmental Solid Samples (Soil, Sediment, Compost, Sludge)[5]
Analytes NP and NPEOs[5]
Method Optimization Fortified soil samples (0.1 to 100 µg/g)[5]
Recovery Quantitative recoveries for NP and NPEOs.[5]
Key Advantages Simple and rapid analytical method.[5]
Limitations Less specific than mass spectrometry-based methods.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are summaries of typical experimental protocols for the analysis of NPEOs in different matrices.

Method 1: LC-MS/MS for Textile Samples[1]
  • Sample Preparation:

    • Accurately weigh approximately 1 gram of the textile sample.

    • Add 10 mL of methanol.

    • Ultrasonicate at 70°C.

    • Dilute the extract to minimize matrix effects before injection.

  • Instrumentation:

    • LC System: Agilent 1290 Infinity II UHPLC with a reverse-phase C18 column.

    • Mobile Phase: Gradient of 5 mM ammonium acetate in water (pH 3.6) and acetonitrile.

    • Flow Rate: 0.25 mL/min.

    • Injection Volume: 2 µL.

    • MS System: Agilent 6470 Triple Quadrupole LC/MS/MS with electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

Method 2: HPLC-FL for Environmental Solid Samples[5]
  • Sample Preparation:

    • Place 2 grams of the solid sample in a small glass column.

    • Perform ultrasonic-assisted extraction with a mixture of water and methanol (30/70) at 45°C in two 15-minute steps.

    • Collect the extracts and load them onto a C18 solid-phase extraction (SPE) cartridge.

    • Elute the analytes with methanol and acetonitrile.

    • Evaporate the eluate under a nitrogen stream.

    • Redissolve the residue in a water/acetonitrile mixture (50/50).

    • Filter through a 0.45 µm nylon filter before injection.

  • Instrumentation:

    • HPLC System: High-Performance Liquid Chromatograph.

    • Detector: Fluorescence Detector.

Method 3: SPE and LC/MS/MS for Water Samples[7]
  • Sample Preparation:

    • Acidify water samples to pH <2.

    • Spike with a labeled surrogate solution.

    • Condition an SPE cartridge with dichloromethane (DCM), methanol, and acidified water.

    • Load the sample onto the SPE cartridge.

    • Wash the sorbent bed with a methanol/water solution.

    • Dry the cartridge under vacuum.

    • Elute the analytes with a methanol/DCM solution.

    • Add a labeled internal standard before analysis.

  • Instrumentation:

    • LC/MS/MS: Liquid Chromatograph coupled to a Tandem Mass Spectrometer.

Mandatory Visualization

The following diagram illustrates a generalized workflow for an inter-laboratory comparison study for NPEO analysis.

Interlaboratory_Comparison_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Laboratory Analysis cluster_reporting Phase 3: Data Reporting and Evaluation Coordination Coordinating Laboratory (e.g., JRC) Preparation Preparation & Distribution of Test Materials (Standard Solutions, Spiked Samples) Coordination->Preparation Protocol Development of Standardized Protocol Coordination->Protocol LabA Participant Lab A Preparation->LabA Test Materials LabB Participant Lab B Preparation->LabB Test Materials LabC Participant Lab C Preparation->LabC Test Materials LabN Participant Lab N Preparation->LabN Test Materials Protocol->LabA Analytical Protocol Protocol->LabB Analytical Protocol Protocol->LabC Analytical Protocol Protocol->LabN Analytical Protocol DataSubmission Data Submission to Coordinator LabA->DataSubmission Analytical Results LabB->DataSubmission Analytical Results LabC->DataSubmission Analytical Results LabN->DataSubmission Analytical Results StatisticalAnalysis Statistical Analysis (e.g., Z-scores) DataSubmission->StatisticalAnalysis FinalReport Issuance of Final Report StatisticalAnalysis->FinalReport FinalReport->Coordination

A generalized workflow for an inter-laboratory comparison study of NPEO analysis.

The following diagram illustrates a typical experimental workflow for NPEO analysis in environmental samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Start Sample Collection (Water, Soil, Textile) Extraction Extraction (e.g., Ultrasonic, SPE) Start->Extraction Cleanup Clean-up & Concentration (e.g., SPE, Evaporation) Extraction->Cleanup Separation Chromatographic Separation (HPLC / UPLC) Cleanup->Separation Detection Detection (MS/MS or Fluorescence) Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Reporting Reporting (Concentration of NPEOs) Quantification->Reporting

References

A Comparative Guide to 13C vs. Deuterium Labeled Internal Standards for Nonylphenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of nonylphenol, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. Nonylphenols, a group of organic compounds with widespread industrial applications and environmental persistence, present unique analytical challenges due to their complex isomeric mixtures and presence in diverse matrices. The use of stable isotope-labeled (SIL) internal standards is the gold standard for mitigating analytical variability. This guide provides an objective, data-driven comparison of two common types of SIL internal standards: carbon-13 (¹³C) labeled and deuterium (²H) labeled nonylphenol, to inform the selection of the optimal standard for your analytical needs.

Key Performance Differences: A Head-to-Head Comparison

The fundamental distinctions between ¹³C-labeled and deuterium-labeled internal standards lie in their chromatographic behavior, isotopic stability, and efficacy in compensating for matrix effects. These differences stem from the inherent properties of the isotopes themselves.

Parameter¹³C-Labeled Internal StandardDeuterium-Labeled Internal StandardKey Considerations for Nonylphenol Analysis
Chromatographic Co-elution Typically co-elutes perfectly with the unlabeled analyte.[1][2]Often exhibits a slight retention time shift, typically eluting earlier in reversed-phase chromatography (the "isotope effect").[1][3]Perfect co-elution of ¹³C-nonylphenol ensures that the analyte and internal standard experience the same matrix effects at the point of elution, leading to more accurate quantification.[1] A chromatographic shift with a deuterated standard can lead to differential matrix effects and potentially biased results.[4][5]
Isotopic Stability Highly stable; the ¹³C label is not susceptible to exchange.[3][6]Can be prone to back-exchange (replacement of deuterium with hydrogen from the sample or solvent), especially if the label is on an exchangeable site (e.g., hydroxyl group).[4][7]The phenolic hydroxyl group of nonylphenol is an exchangeable site. While labeling is typically on the alkyl chain or aromatic ring, the potential for instability, though less likely, should be considered with deuterated standards.[7] ¹³C-labeled standards offer superior stability and reliability.[3]
Matrix Effect Compensation More effective at compensating for matrix effects due to perfect co-elution.[1]The chromatographic shift can mean it is not in the same "analytical space" as the analyte during ionization, leading to incomplete compensation for matrix effects.[4][8]In complex matrices such as wastewater, soil, or food, where significant matrix effects are expected, the superior co-elution of ¹³C-nonylphenol provides more robust and accurate results.[9][10]
Cost and Availability Generally more expensive and may be less readily available.[6][11]Often less expensive and more widely available.[6]While cost is a factor, the potential for improved data quality and reduced need for extensive method troubleshooting can offset the higher initial cost of ¹³C-labeled standards.[11]

Experimental Data Summary

MatrixAnalytical MethodInternal StandardRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
Water (Wastewater)SPE-UHPLC-MS/MS¹³C₁-4-(3,6-dimethyl-3-heptyl)phenol83-108<100 ng/gNot Reported[9][10]
Various Packaging MaterialsSoxhlet or solvent extraction, GC-MS¹³C-labeled nonylphenolData available on recoveryData available on LODNot Reported[12]
Food SamplesHPLC-MS/MS¹³C₆–NP112Not explicitly stated, but used for quantification0.5 µg/kg (as lowest concentration detected)Not Reported[13]
Water (Freshwater, Groundwater, Seawater, Wastewater)SPE-LC/MS/MS4-n-NP-¹³C₆ (surrogate)50-140 (as Matrix Spike)Method DependentMethod Dependent[14]
SoilSPE-LC/MS/MS4-n-NP-¹³C₆ (surrogate)70-130 (as Laboratory Control Sample)Method DependentMethod Dependent[15]

Experimental Protocols

Below are representative experimental protocols for the analysis of nonylphenol using a ¹³C-labeled internal standard, synthesized from the reviewed literature.[9][10][13][14]

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples
  • Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) with dichloromethane, followed by methanol and acidified water (pH < 2).[14]

  • Spiking: Spike the water sample with a known concentration of the ¹³C-labeled nonylphenol internal standard solution.[9][14]

  • Loading: Load the spiked sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a methanol/water solution to remove interferences.[14]

  • Drying: Dry the cartridge under vacuum.[14]

  • Elution: Elute the analytes and the internal standard with a suitable solvent mixture, such as methanol/dichloromethane.[14]

  • Reconstitution: Evaporate the eluate to dryness and reconstitute in a solvent compatible with the chromatographic system.

Chromatographic and Mass Spectrometric Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [9][10][13]

  • Column: C18 reversed-phase column (e.g., Phenomenex Luna C18, 3 µm; 150 × 2.0 mm).[13]

  • Mobile Phase: A gradient of methanol and water is commonly used.[13]

  • Flow Rate: 0.2 mL/min.[13]

  • Injection Volume: 5 µL.[13]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typical for nonylphenol.[14]

  • MS/MS Transitions: Monitor specific precursor-to-product ion transitions for both the native nonylphenol and the ¹³C-labeled internal standard. For example, for nonylphenol, transitions could be m/z 219 → 133 and 219 → 147. For a ¹³C₆-labeled internal standard, the corresponding transitions would be m/z 225 → 139 and 225 → 153.[13]

Gas Chromatography-Mass Spectrometry (GC-MS) [12]

  • Derivatization: Derivatization (e.g., with MSTFA) may be required to improve the volatility and chromatographic behavior of nonylphenol.[16]

  • Column: A non-polar or medium-polarity capillary column is typically used.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analysis: Selected Ion Monitoring (SIM) of characteristic ions for both the analyte and the internal standard.

Visualizing the Workflow and Key Concepts

To further clarify the analytical process and the theoretical underpinnings of choosing an internal standard, the following diagrams are provided.

Nonylphenol Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification Sample Sample (Water, Soil, Food) Spike Spike with ¹³C-Nonylphenol IS Sample->Spike Extraction Solid-Phase Extraction (SPE) Spike->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration LCMS LC-MS/MS or GC-MS Concentration->LCMS Data Data Acquisition (Analyte & IS Signals) LCMS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Curve Calibration Curve Ratio->Curve Result Determine Analyte Concentration Curve->Result

Caption: General workflow for nonylphenol analysis using an internal standard.

Internal Standard Comparison cluster_13C ¹³C-Labeled Internal Standard cluster_D Deuterium-Labeled Internal Standard a Co-elution with Analyte High Isotopic Stability Effective Matrix Compensation b Accurate Quantification a->b Leads to c Potential Chromatographic Shift Risk of H/D Back-Exchange Variable Matrix Compensation d Potential for Inaccuracy c->d Can lead to

Caption: Key performance differences between ¹³C and Deuterium labeled standards.

Conclusion

The selection of an internal standard is a critical decision in the development of robust and reliable methods for nonylphenol analysis. While deuterium-labeled standards are often more accessible and less expensive, the scientific literature strongly supports the superiority of ¹³C-labeled internal standards.[1][2][3][6] The key advantages of ¹³C-nonylphenol, including perfect co-elution with the native analyte, high isotopic stability, and more effective compensation for matrix effects, directly translate to higher data accuracy and precision. For researchers aiming for the highest quality quantitative data, especially in complex matrices, the investment in a ¹³C-labeled internal standard is well-justified and highly recommended.

References

The Gold Standard in Quantitative Analysis: A Comparative Guide to 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantification of analytes in complex matrices is paramount. This guide provides an objective comparison of the use of the stable isotope-labeled internal standard, 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol-13C6, against alternative quantification strategies. The evidence overwhelmingly supports the superiority of stable isotope dilution analysis for achieving the highest quality data in bioanalytical and other sensitive applications.

The use of a stable isotopically labeled (SIL) internal standard is widely regarded as the gold standard in quantitative mass spectrometry.[1][2] This is due to its ability to mimic the analyte of interest throughout the entire analytical process, from sample extraction to ionization in the mass spectrometer. By incorporating a known amount of the SIL internal standard into a sample, variations that can occur during sample preparation and analysis are effectively normalized, leading to significantly improved accuracy and precision.[3] this compound is a 13C-labeled version of its parent compound, designed to provide the most reliable quantification.

Comparative Analysis of Quantification Methods

The choice of internal standard is a critical decision in method development. While structural analogues or external calibration methods are sometimes used, they are more susceptible to errors arising from matrix effects, extraction inconsistencies, and instrument variability. The following table summarizes the expected performance of quantification using this compound compared to other common approaches.

Performance Metric This compound (Isotope Dilution) Structural Analogue Internal Standard External Calibration
Accuracy Excellent (typically 95-105% recovery)[3]Good to Fair (can be biased by differential recovery and matrix effects)Fair to Poor (highly susceptible to matrix suppression or enhancement)[4]
Precision (CV%) Excellent (typically <5%)[5]Good to Fair (typically 5-15%)Fair to Poor (can be >15%)
Correction for Matrix Effects Excellent (co-elutes with analyte, experiencing the same ionization effects)[3]Partial (different physicochemical properties can lead to different matrix effects)None
Correction for Extraction In-consistency Excellent (behaves identically to the analyte during extraction)Partial (differences in properties can lead to variable extraction efficiency)None
Robustness & Reliability HighModerateLow

The Principle of Isotope Dilution Mass Spectrometry

The power of using a stable isotope-labeled internal standard lies in the principle of isotope dilution. The SIL standard is chemically identical to the analyte, but with a different mass due to the incorporated heavy isotopes. This allows the mass spectrometer to distinguish between the analyte and the internal standard. Because they are chemically identical, any loss of analyte during sample processing is mirrored by a proportional loss of the internal standard. Therefore, the ratio of the analyte to the internal standard remains constant, leading to a highly accurate and precise measurement.

cluster_sample Biological Sample cluster_is Internal Standard Analyte Analyte Spiking Spiking Analyte->Spiking IS 2-[4-(...)]-13C6 (Known Amount) IS->Spiking SamplePrep Sample Preparation (e.g., LLE, SPE) Spiking->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Data Data Acquisition (Analyte & IS Signals) LCMS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Quant Quantification (vs. Calibration Curve) Ratio->Quant

Figure 1. Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Experimental Protocol: Quantification in Human Plasma

This section outlines a typical experimental protocol for the quantification of 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol in human plasma using this compound as an internal standard via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents

  • 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol (analyte standard)

  • This compound (internal standard)

  • Human plasma (blank)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid

  • Water (LC-MS grade)

2. Sample Preparation

  • Thaw human plasma samples and standards on ice.

  • Spike 50 µL of plasma with 10 µL of internal standard working solution (e.g., 100 ng/mL in methanol).

  • For calibration standards and quality controls, spike with the appropriate concentration of the analyte working solution. For unknown samples, add 10 µL of methanol.

  • Vortex mix for 10 seconds.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

3. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and the 13C-labeled internal standard would be optimized.

4. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.

cluster_workflow Quantification Workflow Start Sample with Analyte & IS Loss Analyte/IS Loss during Sample Preparation Start->Loss MS Mass Spectrometry Measurement Loss->MS Proportional Loss Ratio Constant Ratio of Analyte:IS MS->Ratio Result Accurate Quantification Ratio->Result

Figure 2. Principle of Isotope Dilution for Accurate Quantification.

Conclusion

For researchers requiring the highest level of confidence in their quantitative data, the use of a stable isotope-labeled internal standard such as this compound is the unequivocal choice. This approach effectively mitigates the most common sources of error in quantitative analysis, namely matrix effects and variability in sample recovery. The result is unparalleled accuracy, precision, and data reliability, which are critical for regulated bioanalysis, clinical studies, and all research where definitive quantitative results are essential. While the initial cost of a SIL internal standard may be higher than that of a structural analogue, the long-term benefits of robust and defensible data far outweigh this investment.

References

A Researcher's Guide to Certified Reference Materials for Nonylphenol Ethoxylate Isomer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of nonylphenol ethoxylate (NPEO) analysis, the selection of appropriate certified reference materials (CRMs) is a critical step for ensuring data accuracy and reliability. This guide provides a comparative overview of commercially available CRMs for NPEO isomers, supported by experimental considerations and methodologies.

The environmental and health concerns associated with NPEOs, largely due to their estrogenic activity, have led to stringent regulations and a demand for precise analytical methods to monitor their presence in various matrices. Technical-grade nonylphenol, the precursor to NPEOs, is a complex mixture of numerous branched-chain isomers, with the composition varying between manufacturers.[1] This isomeric complexity, where individual isomers can exhibit different biological activities, necessitates the use of well-characterized CRMs for accurate identification and quantification.

Comparison of Commercially Available Certified Reference Materials

Several reputable suppliers offer a range of CRMs for nonylphenol and its ethoxylates. The selection of a suitable CRM depends on the specific analytical need, whether it is for the identification of a specific isomer, the quantification of total nonylphenols, or as an internal standard. Below is a summary of representative CRMs available from prominent suppliers.

Product DescriptionSupplierCatalog Number (Example)Purity/ConcentrationFormatIsomer Type
4-n-NonylphenolSigma-Aldrich46018Analytical StandardNeatLinear
4-n-NonylphenolMedKoo Biosciences591913>98.0% (HPLC)Solid PowderLinear
4-n-NonylphenolLGC StandardsDRE-C15630000-NeatLinear
4-Nonylphenol (mixture of branched chain isomers)TCI AmericaN0300-LiquidBranched (Mixture)
4-Nonylphenol, 99%, mixture of isomersThermo ScientificAC20724010099%Clear viscous liquidBranched (Mixture)
Nonylphenol (technical mixture)Sigma-Aldrich290858Technical GradeNeatBranched (Mixture)
p-Nonylphenol-technical gradeCambridge Isotope LaboratoriesULM-6560-1.2-100 µg/mL in nonaneBranched (Mixture)
4-Nonylphenol-di-ethoxylateLGC StandardsDRE-C15631010-NeatBranched
Nonylphenol diethoxylateAccuStandardD-7485-032500 µg/mL in Acetonitrile:MeOH (90:10)SolutionTechnical Mixture
Nonylphenol-ethylene oxide condensate (Tech Mix)AccuStandardALR-079S100 µg/mL in MeOHSolutionTechnical Mixture
4-Nonylphenol-2,3,5,6-d4Cayman Chemical37887≥99% deuterated formsLow melting solidLabeled Linear
p-n-Nonylphenol diethoxylate (ring-¹³C₆, 99%)Cambridge Isotope LaboratoriesCLM-4307-M-1.2100 µg/mL in methanolSolutionLabeled Linear

Key Considerations for CRM Selection

When selecting a CRM for NPEO isomer analysis, researchers should consider the following:

  • Isomer Specificity: For isomer-specific quantification, it is crucial to use a CRM of the specific branched or linear isomer of interest. Technical mixtures are suitable for screening purposes or when the analysis of total nonylphenols is required.

  • Purity and Uncertainty: The certificate of analysis (CoA) should be carefully reviewed for the certified purity of the analyte and the associated uncertainty. This information is vital for accurate quantification.

  • Matrix: CRMs are available as neat materials, powders, or in solution. The choice of matrix should be compatible with the analytical method and sample preparation procedure.

  • Labeled vs. Unlabeled: For quantitative analysis using mass spectrometry, the use of isotopically labeled internal standards is highly recommended to correct for matrix effects and variations in instrument response.[2]

Experimental Protocols for NPEO Isomer Analysis

The complex nature of NPEO isomer mixtures requires high-resolution analytical techniques for their separation and identification. Gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), are the most common methods.

Sample Preparation

A critical step in the analysis of NPEOs from environmental or biological matrices is sample preparation, which typically involves extraction and clean-up.

G sample Sample (Water, Soil, Biota) extraction Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) sample->extraction Addition of Internal Standard cleanup Column Chromatography (e.g., Silica Gel) extraction->cleanup concentration Evaporation and Reconstitution cleanup->concentration analysis Instrumental Analysis (GC-MS, LC-MS/MS) concentration->analysis

Figure 1. General workflow for sample preparation in NPEO analysis.

Instrumental Analysis: GC-MS/MS

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a powerful technique for the separation and quantification of derivatized nonylphenols and their shorter-chain ethoxylates.

Protocol:

  • Derivatization: Silylation of the hydroxyl group of nonylphenols is often performed to improve their volatility and chromatographic behavior.

  • GC Separation:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injection: Splitless injection mode.

    • Oven Program: A temperature gradient is used to separate the isomers.

  • MS/MS Detection:

    • Ionization: Electron Ionization (EI).

    • Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each target isomer.

Instrumental Analysis: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is well-suited for the analysis of a wider range of NPEOs, including those with longer ethoxylate chains, without the need for derivatization.

Protocol:

  • LC Separation:

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with an additive like ammonium acetate to promote ionization.

  • MS/MS Detection:

    • Ionization: Electrospray Ionization (ESI) in either positive or negative mode. Positive mode is often used for ethoxylates, while negative mode is suitable for the phenolic nonylphenol.

    • Mode: Multiple Reaction Monitoring (MRM) to monitor specific transitions for each analyte.

Logical Framework for CRM Selection and Method Development

The selection of an appropriate CRM and the development of a suitable analytical method are interconnected processes. The following diagram illustrates the logical flow for this workflow.

G cluster_0 Define Analytical Objective cluster_1 CRM Selection cluster_2 Method Development cluster_3 Method Validation cluster_4 Routine Analysis objective Isomer-specific quantification? Total NPEO concentration? Screening? crm_selection Choose CRM based on: - Isomer type (linear, branched, ethoxylate) - Purity and certified value - Availability of labeled analogs objective->crm_selection method_dev Select analytical technique (GC-MS, LC-MS) Optimize separation and detection parameters crm_selection->method_dev validation Assess: - Linearity - Accuracy - Precision - Limits of Detection/Quantification method_dev->validation analysis Analyze samples with appropriate QC checks validation->analysis

Figure 2. Logical workflow for CRM selection and analytical method development.

Conclusion

The accurate analysis of nonylphenol ethoxylate isomers is a challenging but essential task for environmental monitoring and human health risk assessment. The availability of a variety of certified reference materials from different suppliers provides researchers with the necessary tools to develop and validate robust and reliable analytical methods. By carefully considering the specific analytical objectives and the characteristics of the available CRMs, scientists can ensure the quality and comparability of their data, contributing to a better understanding of the environmental fate and toxicological effects of these complex compounds.

References

Performance evaluation of different LC columns for nonylphenol isomer separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of nonylphenol isomers presents a significant analytical challenge due to their structural similarity. Technical nonylphenol is a complex mixture of various branched-chain isomers, primarily substituted at the para position of the phenol ring. The choice of a liquid chromatography (LC) column is paramount in achieving adequate resolution of these isomers for accurate quantification and toxicological assessment. This guide provides a comparative evaluation of different LC column technologies for the separation of nonylphenol isomers, supported by available experimental data and detailed methodologies.

Principles of Nonylphenol Isomer Separation

The separation of nonylphenol isomers by LC is primarily governed by the subtle differences in their hydrophobicity and shape, which arise from the varied branching of the C9 alkyl chain. Different stationary phases offer distinct separation mechanisms, leading to varied performance.

  • Reversed-Phase Chromatography (RPC): This is the most common approach. Separation is based on hydrophobic interactions between the analytes and the stationary phase.

    • C18 (Octadecyl): The workhorse of RPC, providing good hydrophobic retention. However, its ability to resolve structurally similar isomers can be limited.

    • C30 (Triacontyl): Offers enhanced shape selectivity compared to C18 due to its longer, more ordered alkyl chains. This can be advantageous for resolving branched isomers.[1]

    • Phenyl-Hexyl: Provides alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of nonylphenol, in addition to hydrophobic interactions. This can be particularly effective for separating aromatic isomers.[2][3][4]

    • Polar-Embedded Phases: These phases have a polar group embedded within the alkyl chain, which can offer different selectivity and improved peak shape for polar analytes.[5][6]

  • Normal-Phase Chromatography (NPC): This technique utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase. It is well-suited for isomer separations based on polarity differences.[7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC employs a polar stationary phase with a partially aqueous, high organic content mobile phase. It is an alternative for separating polar compounds. While less common for nonylphenol itself, it could be relevant for more polar metabolites.

  • Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid (typically CO2) as the mobile phase. It can offer fast and efficient separations and is a viable technique for isomer analysis.

Comparative Performance of LC Columns

Table 1: Summary of LC Column Performance for Nonylphenol Isomer Separation

Column TypeStationary PhaseSeparation PrincipleAdvantages for Nonylphenol IsomersPotential Limitations
Reversed-Phase
C18 (Octadecyl)Hydrophobic InteractionGood general retention of nonylphenol.May provide limited resolution of closely related branched isomers.
C30 (Triacontyl)Hydrophobic Interaction & Shape SelectivityEnhanced shape selectivity can improve resolution of branched isomers.[1]Longer retention times compared to C18.
Phenyl-HexylHydrophobic & π-π InteractionsAlternative selectivity for aromatic compounds, potentially resolving isomers that co-elute on C18.[2][3][4]Selectivity can be dependent on the mobile phase composition.
Mixed-Mode C18/SCXHydrophobic & Ion-ExchangeCan provide unique selectivity for complex samples containing both non-polar and ionizable compounds.Method development can be more complex.
Normal-Phase
Silica-C™AdsorptionWell-suited for isomer separations, has demonstrated separation of nonylphenol into a main peak and two smaller isomer peaks.[7]Sensitive to mobile phase water content, which can affect reproducibility.
Specialty
Hypercarb™Hydrophobic & Shape Selectivity (on porous graphitic carbon)Provides unique shape selectivity based on the planar structure of the analytes.Can exhibit strong retention, requiring specific mobile phase conditions.

Experimental Protocols

Detailed experimental conditions are crucial for reproducing and comparing separation performance. The following protocols are based on published methods.

Protocol 1: Reversed-Phase Separation of Alkylphenols using a Mixed-Mode C18/SCX Column

  • Column: Mixed-mode stationary phase (C18/SCX)

  • Mobile Phase: Water:Methanol (15:85, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: Room temperature

  • Detection: Diode Array Detector (DAD) at 279 nm or Fluorescence Detector (FLD) with excitation at 220 nm and emission at 315 nm.

Protocol 2: Normal-Phase Separation of Nonylphenol Isomers using a Silica-C™ Column [7]

  • Column: Cogent Silica-C™, 4µm, 100Å, 4.6 x 100mm

  • Mobile Phase:

    • A: Ethyl Acetate

    • B: Hexane

  • Gradient:

    • 0-4 min: 100% B

    • 4-19 min: 100% to 90% B

    • 19-20 min: 90% to 100% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 277 nm

  • Sample Preparation: Nonylphenol reference standard dissolved in hexane.

Protocol 3: Reversed-Phase Separation of Nonylphenol Ethoxylates using a C18 Column [8]

  • Column: C18

  • Mobile Phase: Gradient of 5 mM ammonium acetate in water (pH 3.6) and acetonitrile

  • Flow Rate: 0.25 mL/min

  • Detection: LC-MS/MS with electrospray ionization (ESI) in positive mode.

Visualizing the Experimental Workflow

A clear understanding of the experimental process is essential for successful implementation. The following diagram illustrates a typical workflow for the analysis of nonylphenol isomers.

experimental_workflow sample_prep Sample Preparation (e.g., Extraction, Concentration) injection Injection sample_prep->injection Prepared Sample lc_system LC System lc_system->injection column_selection Column Selection (e.g., C18, Phenyl-Hexyl, Silica) column_selection->lc_system mobile_phase Mobile Phase Preparation mobile_phase->lc_system separation Chromatographic Separation injection->separation detection Detection (UV, FLD, MS) separation->detection data_analysis Data Analysis (Peak Integration, Quantification) detection->data_analysis

Caption: Experimental workflow for nonylphenol isomer analysis.

Logical Approach to Column Selection

The selection of an appropriate LC column for nonylphenol isomer separation should follow a systematic approach.

column_selection_logic start Start: Separate Nonylphenol Isomers initial_screen Initial Screening: Reversed-Phase (C18) start->initial_screen check_resolution Adequate Resolution? initial_screen->check_resolution alternative_rp Alternative Reversed-Phase: Phenyl-Hexyl or C30 check_resolution->alternative_rp No end_success Method Optimized check_resolution->end_success Yes check_rp_alt Resolution Improved? alternative_rp->check_rp_alt normal_phase Normal-Phase (Silica) check_rp_alt->normal_phase No check_rp_alt->end_success Yes end_further_dev Further Method Development normal_phase->end_further_dev

Caption: Logical workflow for selecting an LC column for nonylphenol isomer separation.

Conclusion

The separation of nonylphenol isomers is a complex task that requires careful consideration of the LC column's stationary phase. While a standard C18 column can provide a starting point, achieving baseline resolution of all isomers often necessitates exploring alternative selectivities. Phenyl-Hexyl and C30 columns offer enhanced shape selectivity and π-π interactions, respectively, which can significantly improve the separation of these structurally similar compounds. For a different approach, normal-phase chromatography on a silica-based column has also shown promise in resolving nonylphenol isomers. The choice of the optimal column will ultimately depend on the specific isomers of interest and the complexity of the sample matrix. A systematic screening approach, starting with a conventional C18 and progressing to alternative stationary phases, is recommended for efficient method development.

References

Comparison of different mass spectrometers for nonylphenol ethoxylate detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of nonylphenol ethoxylates (NPEOs) are critical due to their prevalence as environmental contaminants and potential endocrine-disrupting properties. The choice of mass spectrometer is paramount in achieving reliable and sensitive analysis. This guide provides a detailed comparison of different mass spectrometry platforms for NPEO detection, supported by experimental data and protocols.

Performance Comparison of Mass Spectrometers

The selection of a mass spectrometer for NPEO analysis hinges on the specific requirements of the study, such as the need for high sensitivity for trace-level detection, high resolution for complex matrix analysis, or high throughput for routine screening. The most commonly employed techniques are Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS), particularly with triple quadrupole (QqQ) analyzers, and High-Resolution Mass Spectrometry (HRMS) using Orbitrap or Quadrupole Time-of-Flight (Q-TOF) analyzers. Gas Chromatography-Mass Spectrometry (GC-MS) is also utilized, often for the analysis of the nonylphenol degradation product.

Mass Spectrometer TypeTypical TechniqueLimit of Detection (LOD) / Limit of Quantitation (LOQ)Key StrengthsKey Limitations
Triple Quadrupole (QqQ) LC-MS/MSLOD: as low as 0.1 pg injected; LOQ: 0.1 ppm in textiles[1][2]Excellent sensitivity and selectivity for targeted quantification (MRM mode)[1], robust and reliable for routine analysis.Limited to pre-selected analytes; not suitable for unknown screening.
Orbitrap LC-HRMSLow ng/L range in water samples[3]High mass resolution and accuracy, enabling confident identification and quantification in complex matrices; capable of retrospective data analysis for unknown screening.[4]Generally higher cost of instrumentation and maintenance.
Quadrupole Time-of-Flight (Q-TOF) LC-HRMSComparable to Orbitrap for many applications.High mass accuracy and fast acquisition speeds; suitable for both targeted and non-targeted screening.Resolution is typically lower than that of Orbitrap instruments.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) GC-MS/MSLOD: 0.02 µg/L for nonylphenol in wastewater[5]Excellent for the analysis of volatile and semi-volatile degradation products like nonylphenol; provides good chromatographic separation of isomers.[6][7]Requires derivatization for less volatile NPEOs; not ideal for analyzing the full range of ethoxylates.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the analysis of NPEOs using different mass spectrometry platforms.

LC-MS/MS (Triple Quadrupole) Protocol for NPEOs in Textiles

This protocol is adapted from an application note for the Agilent 6470 LC/MS/MS Triple Quadrupole mass spectrometer.[1]

a) Sample Preparation:

  • Weigh approximately 1 gram of the textile sample.

  • Extract the sample with 10 mL of methanol via ultrasonication at 70°C.

  • Dilute the sample extracts to mitigate matrix effects before injection.

b) Liquid Chromatography (LC) Conditions:

  • Column: Reverse-phase C18 column.

  • Mobile Phase: A gradient of 5 mM ammonium acetate in water (pH 3.6) and acetonitrile.

  • Flow Rate: 0.25 mL/min.

  • Injection Volume: 2 µL.

c) Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • Key Optimization: Ammonium acetate is used in the mobile phase to promote the formation of ammonium adducts [M+NH4]+ for enhanced sensitivity and fragmentation.[1]

LC-HRMS (Orbitrap) Protocol for NPEOs in Water

This protocol is based on a method developed for the analysis of endocrine disruptors in water using a Q Exactive Focus Orbitrap MS.[3]

a) Sample Preparation:

  • For trace analysis, on-line solid-phase extraction (SPE) can be employed to pre-concentrate the sample.

  • Prepare calibration standards in LC-MS grade water with 10% methanol.

b) Liquid Chromatography (LC) Conditions:

  • LC System: Thermo Scientific UltiMate 3000 RSLC.

  • Column: Acclaim Surfactant Plus (3 µm, 2.1 mm x 100 mm).

  • Mobile Phase: A gradient of acetonitrile and water with 10 mM ammonium formate.

  • Run Time: Approximately 10 minutes.

c) Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Heated Electrospray Ionization (HESI) in positive and negative modes.

  • Analysis Mode:

    • NPEOs: Single Ion Monitoring (SIM) at a resolving power of 70,000.

    • Nonylphenol: Parallel Reaction Monitoring (PRM) at a resolving power of 17,500.

GC-MS/MS Protocol for Nonylphenol in Food Contact Packaging

This protocol is derived from a method for analyzing nonylphenols and phthalates using an Agilent 8890 and 7010C GC/TQ system.[2]

a) Sample Preparation:

  • Place 100 mg of the plastic food packaging material in a vial with 10 mL of 4:1 hexane:ethyl acetate solution.

  • Sonicate the vials at 60°C for 30 minutes.

  • Dry the extract under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of fresh solvent, centrifuge, and transfer the supernatant for analysis.

b) Gas Chromatography (GC) Conditions:

  • Column: DB-35ms (20 m x 0.18 mm x 0.18 µm).

  • Inlet: Use a UI low fritted liner to handle high-boiling point analytes.

  • Carrier Gas: Helium.

  • Oven Program: An optimized temperature gradient to ensure separation of isomers.

c) Mass Spectrometry (MS) Conditions:

  • Ion Source: High-efficiency ion source.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • Key Consideration: Chromatographic separation is crucial as MRM transitions may not be unique for all isomers.[2]

Visualizing the Workflow and Decision-Making Process

To aid in understanding the analytical process and selecting the appropriate instrumentation, the following diagrams have been generated using Graphviz.

NPEO Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection (Water, Soil, Biota, etc.) Extraction Extraction (LLE, SPE, QuEChERS) SampleCollection->Extraction Cleanup Clean-up/Fractionation Extraction->Cleanup Concentration Concentration Cleanup->Concentration Chromatography Chromatographic Separation (LC or GC) Concentration->Chromatography MassSpectrometry Mass Spectrometry (QqQ, Orbitrap, Q-TOF, etc.) Chromatography->MassSpectrometry DataAcquisition Data Acquisition MassSpectrometry->DataAcquisition DataProcessing Data Processing (Peak Integration, etc.) DataAcquisition->DataProcessing Quantification Quantification & Identification DataProcessing->Quantification

A typical experimental workflow for the analysis of nonylphenol ethoxylates.

Mass Spectrometer Selection Guide for NPEO Analysis cluster_primary_need Primary Analytical Goal cluster_secondary_considerations Secondary Considerations cluster_recommendation Recommended Mass Spectrometer Start Start: Define Analytical Needs TargetedQuant Targeted Quantification of Known NPEOs Start->TargetedQuant UnknownScreening Screening for Unknown NPEOs & Metabolites Start->UnknownScreening HighSensitivity High Sensitivity Required? TargetedQuant->HighSensitivity ComplexMatrix Complex Matrix? UnknownScreening->ComplexMatrix Budget Budget Constraints? HighSensitivity->Budget No QqQ Triple Quadrupole (LC-MS/MS) HighSensitivity->QqQ Yes ComplexMatrix->Budget No HRMS High-Resolution MS (Orbitrap or Q-TOF) ComplexMatrix->HRMS Yes Budget->QqQ High Budget->HRMS Lower

A logical guide for selecting a mass spectrometer based on research needs for NPEO analysis.

References

A Researcher's Guide to Cross-Validation of Methods for Endocrine Disruptor Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical and Biological Assays for the Detection of Endocrine-Disrupting Chemicals.

Endocrine-disrupting chemicals (EDCs) represent a broad class of exogenous compounds that can interfere with the body's hormonal system, leading to adverse health effects. The accurate and reliable detection of these chemicals in various matrices is paramount for both regulatory assessment and toxicological research. This guide provides a comprehensive comparison of commonly employed analytical and biological methods for endocrine disruptor analysis, supported by quantitative performance data and detailed experimental protocols.

I. Comparison of Analytical Chemistry Methods

The primary analytical chemistry techniques for the quantification of EDCs are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods offer high sensitivity and selectivity, allowing for the detection of trace levels of EDCs in complex environmental and biological samples.[1][2]

Data Presentation: Performance of Analytical Methods

The following tables summarize the quantitative performance of LC-MS/MS and GC-MS for the analysis of common EDCs. Limits of detection (LOD) and quantification (LOQ) are key metrics for comparing the sensitivity of these methods.

Table 1: Comparison of LC-MS/MS and GC-MS for Endocrine Disruptor Analysis in Water Samples

AnalyteMethodSample MatrixLimit of Detection (LOD) (ng/L)Limit of Quantification (LOQ) (ng/L)Reference
Bisphenol A (BPA)LC-MS/MSRiver Water5.7-[3]
4-Nonylphenol (NP)LC-MS/MSRiver Water2.7-[3]
17β-Estradiol (E2)LC-MS/MSRiver Water3.3-[3]
Various EDCsLC-MS/MSWater-1.0 - 10[4]
Various EDCsLC-MS/MSGreywater0.3 - 141-[5]
Various EDCsLC-MS/MSWaterInstrument Detection Limit < 1.0 pg on column, Reporting Limit 1.0 ng/L-[6]
Bisphenol A (BPA)GC-MSWater0.02-[3]
4-Nonylphenol (NP)GC-MSWater0.05-[3]
17β-Estradiol (E2)GC-MSWater0.1-[3]

Table 2: Comparison of LC-MS/MS and GC-MS for Endocrine Disruptor Analysis in Food and Biological Samples

AnalyteMethodSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Bisphenol A (BPA)GC-MSCanned Foods-1 ng/g
Bisphenol A (BPA)GC-MSPlacental Tissue-0.77 ng/g[7]
Bisphenol A (BPA)GC-MSFetal Liver-1.2 ng/g[7]
16 Bisphenol AnaloguesGC-MSCanned Foods0.1 - 0.5 µg/L (in standard solution)-[8]
16 Bisphenol AnaloguesLC-MS/MSCanned Foods--[9]
Bisphenol A (BPA)LC-MS/MSFood Simulants80 µg/L-[10]

II. Comparison of Biological Assays

Biological assays, including in vitro and in vivo methods, are essential for assessing the potential of a chemical to interact with the endocrine system. These assays provide information on the biological activity of a compound, which is complementary to the quantitative data from analytical methods.

Data Presentation: Overview of Common Biological Assays

Table 3: Comparison of In Vitro and In Vivo Assays for Endocrine Disruptor Screening

Assay TypeAssay NamePrincipleEndpointKey FeaturesReference
In Vitro Estrogen Receptor (ER) Transactivation Assay (e.g., OECD 455)Measures the ability of a chemical to bind to and activate the estrogen receptor, leading to the expression of a reporter gene (e.g., luciferase).Reporter gene activity (luminescence)High-throughput, mechanistic information on ER agonistic or antagonistic activity.[11][12][13][14][15]
In Vitro Androgen Receptor (AR) Binding AssayMeasures the ability of a chemical to compete with a radiolabeled androgen for binding to the androgen receptor.Displacement of radiolabeled ligandProvides information on the direct interaction of a chemical with the AR.[16]
In Vivo Uterotrophic Bioassay (e.g., OPPTS 890.1600)Measures the increase in uterine weight in immature or ovariectomized female rodents following exposure to a chemical.Uterine weight (wet and blotted)"Gold standard" for assessing estrogenic activity in a whole organism.[2][17][18][19][20]
In Vivo Hershberger BioassayMeasures the change in weight of androgen-dependent tissues in castrated male rodents following exposure to a chemical.Weight of accessory sex organsAssesses androgenic and anti-androgenic activity.
In Vivo Fish Short-Term Reproduction AssayEvaluates the effects of chemical exposure on fish reproduction over a short period.Fecundity, fertilization success, secondary sex characteristicsProvides data on reproductive toxicity in an aquatic vertebrate model.

III. Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of experimental results. Below are outlines of standard protocols for key analytical and biological assays.

Protocol 1: General Workflow for LC-MS/MS Analysis of EDCs in Water
  • Sample Collection: Collect water samples in pre-cleaned amber glass bottles to prevent photodegradation and contamination.

  • Sample Preservation: Acidify samples to pH < 2 with a suitable acid (e.g., sulfuric acid) to inhibit microbial degradation of analytes.[6] Store samples at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by deionized water.

    • Load a known volume of the water sample (e.g., 1 L) onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analytes with a strong organic solvent (e.g., methanol or acetonitrile).

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

    • Separate the analytes using a suitable C18 column and a gradient elution program with a mobile phase typically consisting of water and methanol or acetonitrile with additives like formic acid or ammonium hydroxide.[6]

    • Detect and quantify the analytes using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Protocol 2: OECD 455 Estrogen Receptor Transactivation Assay
  • Cell Culture: Culture a stable transfected cell line (e.g., hERα-HeLa-9903) containing the human estrogen receptor alpha and a luciferase reporter gene in appropriate cell culture medium.

  • Cell Plating: Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.

  • Chemical Exposure:

    • Prepare a serial dilution of the test chemical and reference standards (e.g., 17β-estradiol as a strong agonist, 17α-estradiol as a weak agonist, and a negative control) in the appropriate solvent.

    • Remove the culture medium from the cells and expose them to the different concentrations of the test and reference chemicals for a defined period (e.g., 20-24 hours).[11]

  • Cell Lysis: After the exposure period, wash the cells with phosphate-buffered saline and then lyse the cells to release the cellular components, including the luciferase enzyme.

  • Luminometry: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

  • Data Analysis: Calculate the transcriptional activation for each concentration of the test chemical relative to the vehicle control and the positive control. A chemical is considered positive if it induces a response that is equal to or exceeds 10% of the response of the positive control.[11]

Protocol 3: US EPA OPPTS 890.1600 Uterotrophic Bioassay
  • Animal Model: Use either immature female rats or ovariectomized adult female rats.[20] The ovariectomized model is often preferred to eliminate the influence of endogenous estrogens.[19]

  • Acclimation: Acclimate the animals to the laboratory conditions for a sufficient period before the start of the study.

  • Dose Administration:

    • Administer the test substance and a positive control (e.g., 17α-ethinyl estradiol) daily for three consecutive days.[18]

    • The route of administration is typically subcutaneous injection or oral gavage.

    • A vehicle control group receiving only the vehicle is also included.

  • Necropsy: Approximately 24 hours after the last dose, euthanize the animals and carefully dissect the uterus.[17]

  • Uterine Weight Measurement:

    • Weigh the intact uterus (wet weight).

    • Blot the uterus to remove luminal fluid and weigh it again (blotted weight).

  • Data Analysis: Compare the mean uterine weights of the treated groups to the vehicle control group. A statistically significant increase in uterine weight indicates a positive estrogenic response.

IV. Mandatory Visualizations

The following diagrams illustrate key signaling pathways involved in endocrine disruption and a typical experimental workflow.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample_Collection Sample Collection (Water, Food, etc.) Extraction Extraction (e.g., SPE) Sample_Collection->Extraction Cleanup Clean-up Extraction->Cleanup Concentration Concentration Cleanup->Concentration Analytical Analytical Methods (LC-MS/MS, GC-MS) Concentration->Analytical Biological Biological Assays (In Vitro, In Vivo) Concentration->Biological Quantification Quantification Analytical->Quantification Activity_Assessment Activity Assessment Biological->Activity_Assessment Data_Integration Data Integration & Risk Assessment Quantification->Data_Integration Activity_Assessment->Data_Integration

Caption: A generalized workflow for the analysis of endocrine-disrupting chemicals.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EDC Endocrine Disruptor (e.g., BPA) ER_HSP ER-HSP Complex EDC->ER_HSP ER Estrogen Receptor (ER) Dimerization Dimerization ER->Dimerization HSP Heat Shock Proteins ER_HSP->ER EDC Binding ERE Estrogen Response Element (ERE) on DNA Dimerization->ERE Translocation Transcription Gene Transcription ERE->Transcription Biological_Response Altered Biological Response Transcription->Biological_Response

Caption: Estrogen receptor signaling pathway disruption by an EDC.

Androgen_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EDC Anti-Androgenic EDC (e.g., Vinclozolin) AR Androgen Receptor (AR) EDC->AR Binding & Inhibition Dimerization Dimerization AR->Dimerization HSP Heat Shock Proteins AR_HSP AR-HSP Complex AR_HSP->AR Androgen Binding ARE Androgen Response Element (ARE) on DNA Dimerization->ARE Translocation Transcription Gene Transcription ARE->Transcription Biological_Response Blocked Biological Response Transcription->Biological_Response Thyroid_Signaling_Pathway cluster_bloodstream Bloodstream cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus T4 Thyroxine (T4) Deiodinase Deiodinase T4->Deiodinase Uptake T3 Triiodothyronine (T3) TR Thyroid Receptor (TR) T3->TR Binding TBG Thyroxine-Binding Globulin (TBG) T4_TBG T4-TBG Complex T4_TBG->T4 Dissociation Deiodinase->T3 Conversion TRE Thyroid Response Element (TRE) on DNA TR->TRE Translocation Transcription Gene Transcription TRE->Transcription Biological_Response Altered Biological Response Transcription->Biological_Response EDC EDC (e.g., PCBs, PBDEs) EDC->TBG Binding Competition EDC->Deiodinase Inhibition EDC->TR Receptor Interaction

References

Unmasking Estrogenic Disruptors: A Comparative Guide to Nonylphenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the estrogenic activity of various nonylphenol isomers. Technical nonylphenol, a widespread environmental contaminant, is a complex mixture of numerous isomers, each exhibiting distinct biological activities. Understanding the estrogenic potential of individual isomers is paramount for accurate risk assessment and the development of effective mitigation strategies.

This guide summarizes key experimental data on the estrogenic potency of different nonylphenol isomers, details the methodologies of the primary in vitro assays used for their characterization, and provides visual representations of the underlying biological pathways and experimental workflows.

Comparative Estrogenic Activity of Nonylphenol Isomers

The estrogenic activity of nonylphenol isomers is primarily attributed to their ability to bind to and activate the estrogen receptor (ER), mimicking the effects of the natural hormone 17β-estradiol (E2). However, the potency of this interaction varies significantly depending on the specific chemical structure of the nonylphenol isomer, particularly the branching of the nine-carbon alkyl chain.

The following table summarizes the relative estrogenic potency of several synthesized para-nonylphenol isomers as determined by two common in vitro assays: the MVLN transcriptional activation cell assay and the E-screen (MCF-7 cell proliferation) assay. The data is primarily drawn from studies on specific, synthesized isomers to provide a clearer understanding of structure-activity relationships.[1]

Isomer/MixtureAssay TypeEC50 (M)Relative Potency (RP) vs. 17β-estradiolReference
Technical Nonylphenol MVLN1.1 x 10⁻⁶1.3 x 10⁻⁵Preuss et al., 2006
E-Screen4.1 x 10⁻⁷4.0 x 10⁻⁵Preuss et al., 2006
p353-NP MVLN1.2 x 10⁻⁶1.2 x 10⁻⁵Preuss et al., 2006
E-Screen4.5 x 10⁻⁷3.6 x 10⁻⁵Preuss et al., 2006
p363-NP MVLN2.5 x 10⁻⁶5.8 x 10⁻⁶Preuss et al., 2006
E-Screen1.1 x 10⁻⁶1.4 x 10⁻⁵Preuss et al., 2006
p33-NP MVLN4.9 x 10⁻⁶3.0 x 10⁻⁶Preuss et al., 2006
p252-NP MVLN7.4 x 10⁻⁶2.0 x 10⁻⁶Preuss et al., 2006
p22-NP MVLN> 1.0 x 10⁻⁵Weak AgonistPreuss et al., 2006
p262-NP MVLN> 1.0 x 10⁻⁵Weak AgonistPreuss et al., 2006
E-ScreenMeasurable Activity-Preuss et al., 2006
4n-NP (linear) MVLN> 1.0 x 10⁻⁵Weak AgonistPreuss et al., 2006
E-ScreenMeasurable Activity-Preuss et al., 2006

Note: The relative potency is calculated as the ratio of the EC50 of 17β-estradiol to the EC50 of the test compound. A smaller relative potency value indicates a weaker estrogenic activity compared to 17β-estradiol. Some isomers, such as p22-NP, p262-NP, and the linear 4n-NP, exhibited very weak responses in the MVLN assay, preventing the calculation of a precise EC50 value.[1] However, p262-NP and 4n-NP did show measurable activity in the more sensitive E-screen assay.[1]

Experimental Protocols

The assessment of estrogenic activity relies on robust and reproducible in vitro bioassays. Below are detailed methodologies for three key assays used to characterize the estrogenic potential of nonylphenol isomers.

MVLN Transcriptional Activation Cell Assay

The MVLN assay utilizes a genetically modified human breast cancer cell line (MCF-7) that contains a luciferase reporter gene under the control of an estrogen-responsive element (ERE).

  • Cell Line: MVLN cells, which are derived from the MCF-7 cell line, are stably transfected with a plasmid containing the firefly luciferase gene downstream of the estrogen-responsive vitellogenin A2 promoter.

  • Principle: When an estrogenic compound binds to the endogenous estrogen receptors in the MVLN cells, the receptor complex binds to the ERE, initiating the transcription of the luciferase gene. The amount of luciferase produced is proportional to the estrogenic activity of the compound.

  • Protocol:

    • Cell Culture: MVLN cells are maintained in a suitable growth medium supplemented with fetal bovine serum. Prior to the assay, cells are cultured in a medium containing charcoal-dextran treated fetal bovine serum to remove any endogenous estrogens.

    • Seeding: Cells are seeded into 96-well plates at an appropriate density.

    • Treatment: After cell attachment, the medium is replaced with a medium containing various concentrations of the test nonylphenol isomers or the positive control (17β-estradiol).

    • Incubation: The plates are incubated for a specific period (e.g., 24-72 hours) to allow for gene transcription and protein expression.

    • Lysis and Luciferase Assay: The cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer.

    • Data Analysis: The luminescence data is used to generate dose-response curves, from which the EC50 (the concentration that produces 50% of the maximal response) and the relative estrogenic potency are calculated.

E-Screen (MCF-7 Cell Proliferation) Assay

The E-Screen assay is based on the estrogen-dependent proliferation of the human breast cancer cell line MCF-7.

  • Cell Line: MCF-7, an estrogen-responsive human breast adenocarcinoma cell line.

  • Principle: MCF-7 cells require estrogens to proliferate. The rate of cell proliferation is directly proportional to the concentration of estrogenic compounds in the culture medium.

  • Protocol:

    • Cell Culture: MCF-7 cells are maintained in a growth medium. Similar to the MVLN assay, cells are stripped of endogenous estrogens by culturing in a medium with charcoal-dextran treated serum before the experiment.

    • Seeding: A defined number of cells are seeded into 96-well plates.

    • Treatment: The medium is replaced with experimental medium containing a range of concentrations of the nonylphenol isomers or 17β-estradiol.

    • Incubation: The cells are incubated for a period of 6-7 days to allow for cell proliferation.

    • Quantification of Cell Proliferation: Cell proliferation can be quantified using various methods, such as the sulforhodamine B (SRB) assay, which stains total cellular protein.

    • Data Analysis: A dose-response curve is generated by plotting the cell number (or a surrogate measure like absorbance) against the concentration of the test compound. The EC50 and the relative proliferative effect (RPE) are then calculated.

Yeast Estrogen Screen (YES) Assay

The YES assay is a cell-based reporter gene assay that uses a genetically modified strain of the yeast Saccharomyces cerevisiae.

  • Yeast Strain: The yeast is transformed with two plasmids: one carrying the human or fish estrogen receptor gene (hERα) and the other containing the lacZ gene (encoding the enzyme β-galactosidase) under the control of an ERE.

  • Principle: When an estrogenic substance enters the yeast cell and binds to the estrogen receptor, the receptor-ligand complex binds to the ERE, activating the transcription of the lacZ gene. The expressed β-galactosidase then cleaves a chromogenic substrate (e.g., CPRG), resulting in a color change that can be quantified.

  • Protocol:

    • Yeast Culture: The recombinant yeast strain is grown in a suitable medium.

    • Assay Setup: A serial dilution of the test nonylphenol isomers and 17β-estradiol is prepared in a 96-well plate.

    • Incubation: The yeast culture and the chromogenic substrate are added to the wells, and the plate is incubated for a defined period (e.g., 2-3 days).

    • Measurement: The color development is measured spectrophotometrically at a specific wavelength.

    • Data Analysis: Dose-response curves are constructed, and the EC50 values and relative potencies are determined.

Visualizing the Mechanisms

To better understand the processes involved in estrogenic activity and its assessment, the following diagrams illustrate the key signaling pathway and a generalized experimental workflow.

Estrogenic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NP Nonylphenol (or Estrogen) ER Estrogen Receptor (ER) NP->ER Binds to ER NP_ER NP-ER Complex (Dimerized) ER->NP_ER Dimerization HSP Heat Shock Proteins ER_HSP ER-HSP Complex ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) NP_ER->ERE Translocation to Nucleus Gene Target Gene ERE->Gene Binds to DNA mRNA mRNA Gene->mRNA Transcription Protein Estrogenic Response Proteins mRNA->Protein Translation

Caption: Estrogenic Signaling Pathway of Nonylphenol.

Experimental_Workflow cluster_preparation Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., MCF-7, MVLN, Yeast) Seeding Seed Cells in Microplate Cell_Culture->Seeding Test_Compounds Prepare Nonylphenol Isomer Solutions Treatment Treat Cells with Compounds & Controls Test_Compounds->Treatment Controls Prepare Controls (17β-estradiol, Vehicle) Controls->Treatment Seeding->Treatment Incubation Incubate for Defined Period Treatment->Incubation Measurement Measure Endpoint (Luminescence, Proliferation, Color Change) Incubation->Measurement Dose_Response Generate Dose-Response Curves Measurement->Dose_Response EC50 Calculate EC50 Values Dose_Response->EC50 RP Determine Relative Potency EC50->RP

Caption: Generalized Workflow for In Vitro Estrogenicity Testing.

References

Comparative analysis of analytical methods for detecting nonylphenol ethoxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the primary analytical methods used for the detection and quantification of nonylphenol ethoxylates (NPEOs). NPEOs are a group of non-ionic surfactants widely used in various industrial and consumer products. Due to their potential environmental and health impacts, including endocrine-disrupting properties, their presence is strictly regulated, necessitating sensitive and reliable analytical methods for their monitoring.[1][2] This document details the experimental protocols and performance characteristics of key analytical techniques to assist researchers in selecting the most appropriate method for their specific needs.

Overview of Analytical Techniques

The detection of NPEOs is predominantly carried out using chromatographic techniques coupled with various detectors. The most established and widely used methods include High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are also employed, particularly for rapid screening purposes. Emerging techniques like Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) offer potential advantages but are less commonly used for routine NPEO analysis.

Quantitative Performance Comparison

The performance of the most common analytical methods for NPEO detection is summarized in the table below. It is important to note that performance characteristics such as the Limit of Detection (LOD) and Limit of Quantification (LOQ) are matrix-dependent and can vary based on the specific instrumentation and experimental conditions.

Analytical MethodPrincipleSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (%RSD)Throughput
LC-MS/MS Chromatographic separation followed by mass analysis of precursor and product ions.Water, Wastewater, Sediment, Textiles1 - 55 pg on column[3][4]0.1 mg/L[1]90[1]< 5[1]High
GC-MS Chromatographic separation of volatile (derivatized) compounds followed by mass analysis.Water, Sludge0.02 - 3.2 µg/L (analyte dependent)2 - 5 µg/g (sludge)> 90~5Moderate
HPLC-FLD Chromatographic separation followed by detection of fluorescent compounds.Soil, Sediment, Compost, Sludge--Quantitative-Moderate
ELISA Immunoassay based on antigen-antibody recognition.Milk, Milk Powder-5 ng/mL[5]--Very High

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols represent typical procedures and may require optimization based on the specific sample matrix and available instrumentation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the quantification of NPEOs.[1] It allows for the separation of different NPEO oligomers and their isomers, followed by specific detection using multiple reaction monitoring (MRM).[1]

Sample Preparation (Textile Samples): [1]

  • Accurately weigh approximately 1 g of the textile sample.

  • Add 10 mL of methanol and sonicate at 70°C.

  • After extraction, dilute the sample extracts to minimize matrix effects before injection.

Instrumentation: [1]

  • Liquid Chromatograph: UHPLC system.

  • Column: C18 reversed-phase column.

  • Mobile Phase: Gradient of 5 mM ammonium acetate in water and acetonitrile.

  • Flow Rate: 0.25 mL/min.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). Ammonium adducts [M+NH4]+ are typically monitored.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used method for NPEO analysis, particularly for environmental samples. As NPEOs are not sufficiently volatile for direct GC analysis, a derivatization step is required to convert the hydroxyl group into a less polar and more volatile functional group. The ISO 18857-2 standard method is based on GC-MS.[1]

Sample Preparation and Derivatization (Water Samples - based on ISO 18857-2): [1]

  • Extract the analytes from an acidified water sample using solid-phase extraction (SPE).

  • Elute the analytes from the SPE cartridge with a suitable solvent.

  • Evaporate the solvent and perform derivatization. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which forms trimethylsilyl (TMS) derivatives.[1]

Instrumentation:

  • Gas Chromatograph: GC system with a split/splitless injector.

  • Column: Apolar fused silica capillary column.

  • Carrier Gas: Helium.

  • Injector Temperature: 280°C.

  • Oven Program: Temperature gradient suitable for the separation of derivatized NPEO oligomers.

  • Mass Spectrometer: Quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Selected Ion Monitoring (SIM) or full scan.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a sensitive method for the detection of NPEOs, which possess native fluorescence. This method is particularly useful when mass spectrometric detection is not available.

Sample Preparation (Solid Samples): [6]

  • Place 2 g of the solid sample (e.g., soil, sediment) in a glass column.

  • Perform ultrasonic-assisted extraction with a mixture of water and methanol (e.g., 30:70 v/v) at 45°C in two consecutive steps of 15 minutes.[6]

  • Collect the extracts and load them onto a C18 SPE cartridge for enrichment and clean-up.[6]

  • Elute the analytes with methanol and acetonitrile.[6]

  • Evaporate the eluate to dryness under a nitrogen stream and reconstitute the residue in a suitable solvent for injection.[6]

Instrumentation:

  • Liquid Chromatograph: HPLC system.

  • Column: C18 reversed-phase column.

  • Mobile Phase: Gradient of water and acetonitrile.

  • Fluorescence Detector: Excitation and emission wavelengths are set to maximize the signal for NPEOs (e.g., Ex: 230 nm, Em: 302 nm).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method based on the specific recognition of NPEOs by antibodies.[5] It is a rapid and cost-effective technique, particularly suitable for analyzing a large number of samples.[5] Commercial ELISA kits are available for the detection of NPEOs in various matrices, such as milk and milk powder.[5]

Principle (Competitive ELISA): [5]

  • Microtiter plate wells are coated with an NPEO-antigen conjugate.

  • The sample containing NPEOs and an enzyme-labeled anti-NPEO antibody are added to the wells.

  • The NPEOs in the sample and the coated NPEO-antigen compete for binding to the antibody.

  • After an incubation period, the unbound reagents are washed away.

  • A substrate is added, which is converted by the enzyme into a colored product.

  • The intensity of the color is inversely proportional to the concentration of NPEOs in the sample.

Limitations: A significant consideration for ELISA is the potential for cross-reactivity with other structurally related compounds, which can lead to an overestimation of the NPEO concentration. The specificity of the antibody used in the kit is a critical factor. While some kits are reported to be highly specific to certain NPEO oligomers (e.g., NPE-7, 8, 9, and 10), detailed quantitative cross-reactivity data for a wide range of related compounds is often limited in publicly available information.[5]

Emerging Analytical Techniques

Supercritical Fluid Chromatography (SFC)
Capillary Electrophoresis (CE)

CE is a separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. While CE is a powerful tool for the analysis of a wide range of compounds, its application to the analysis of neutral and complex mixtures like NPEOs is challenging and often requires specific sample derivatization or the use of pseudo-stationary phases. There is limited literature on validated CE methods for the routine analysis of NPEOs in complex matrices.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Analysis Sampling Sampling Extraction Extraction (e.g., Sonication, SPE) Sampling->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization If required Cleanup Clean-up & Concentration Extraction->Cleanup Derivatization->Cleanup LC_MS LC-MS/MS Cleanup->LC_MS Analysis GC_MS GC-MS Cleanup->GC_MS Analysis HPLC_FLD HPLC-FLD Cleanup->HPLC_FLD Analysis ELISA ELISA Cleanup->ELISA Analysis Quantification Quantification LC_MS->Quantification GC_MS->Quantification HPLC_FLD->Quantification ELISA->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the analysis of nonylphenol ethoxylates.

Analytical_Methods_Relationship cluster_chromatography Chromatographic Methods cluster_detection Detection Techniques cluster_other Other Methods LC Liquid Chromatography (LC) MS_MS Tandem Mass Spectrometry (MS/MS) LC->MS_MS LC-MS/MS FLD Fluorescence Detection (FLD) LC->FLD HPLC-FLD GC Gas Chromatography (GC) MS Mass Spectrometry (MS) GC->MS GC-MS ELISA Immunoassay (ELISA)

Caption: Logical relationship between different analytical methods for NPEO detection.

References

Safety Operating Guide

Safe Disposal of 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol-13C6: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory personnel must handle the disposal of 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol-13C6 with diligence to ensure personnel safety and environmental protection. This isotopically labeled compound shares the same chemical properties as its parent compound, 2-Phenoxyethanol, and thus requires adherence to specific disposal protocols. The following guide provides essential, step-by-step instructions for its proper disposal.

Hazard Profile and Safety Precautions

Before handling, it is crucial to be aware of the hazards associated with this chemical. Personal protective equipment (PPE) must be worn, including safety goggles with side shields, chemical-resistant gloves (e.g., FKM), and a lab coat.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[2]

Key Hazard Information Summary

Hazard ClassificationGHS Hazard Statement
Acute Toxicity (Oral), Category 4H302: Harmful if swallowed[2][3]
Serious Eye Damage, Category 1H318: Causes serious eye damage[1][2]
Specific Target Organ Toxicity (Single Exposure), Category 3H335: May cause respiratory irritation[2]

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for the disposal of this compound.

1. Waste Collection and Storage:

  • Designate a specific, labeled, and sealed container for the chemical waste. The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.
  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[2]
  • Keep the container tightly closed when not in use.

2. Handling and Transfer:

  • When transferring the chemical to the waste container, do so in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
  • Avoid direct contact with skin, eyes, and clothing.[4] In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet (SDS).
  • Do not eat, drink, or smoke when handling this chemical.[2][3]

3. Spill Management:

  • In the event of a small spill, absorb the chemical with an inert material such as dry sand or earth.[4]
  • Place the absorbent material into a designated hazardous waste container for proper disposal.[4]
  • For large spills, evacuate the area and ensure adequate ventilation. Prevent the spill from entering drains or waterways.[1][4]
  • Wear appropriate PPE, including respiratory protection, during cleanup.[1][4]

4. Final Disposal:

  • The primary method for disposal is to transfer the waste to an approved waste disposal plant.[2]
  • Consult with your institution's Environmental Health and Safety (EHS) office to ensure compliance with local, state, and federal regulations.
  • Do not dispose of this chemical down the drain or in the regular trash.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound wear_ppe 1. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->wear_ppe check_spill 2. Is there a spill? wear_ppe->check_spill small_spill 3a. Small Spill: Absorb with inert material. Place in hazardous waste container. check_spill->small_spill Yes (Small) large_spill 3b. Large Spill: Evacuate area, ventilate. Prevent entry to drains. Follow institutional procedures. check_spill->large_spill Yes (Large) collect_waste 4. Collect waste in a labeled, sealed, compatible container. check_spill->collect_waste No small_spill->collect_waste contact_ehs 6. Contact Environmental Health & Safety (EHS) for pickup. large_spill->contact_ehs store_waste 5. Store container in a cool, dry, well-ventilated area. collect_waste->store_waste store_waste->contact_ehs approved_disposal 7. Dispose of contents/container to an approved waste disposal plant. contact_ehs->approved_disposal end End of Disposal Process approved_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol-13C6

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol-13C6. The safety profile of this isotopically labeled compound is considered identical to its parent compound, 2-Phenoxyethanol.

Hazard Identification and Personal Protective Equipment

2-Phenoxyethanol is classified as harmful if swallowed, causes serious eye damage, and may cause respiratory irritation.[1][2][3][4][5] Adherence to the following Personal Protective Equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.

Protection Type Specific PPE Rationale
Eye and Face Protection Chemical safety goggles or a face shield.[6][7]To protect against chemical splashes that can cause serious eye damage.[2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene) and a laboratory coat or disposable gown.[6][8]To prevent skin contact and absorption of potentially harmful amounts of the substance.[9]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or for large spills, a NIOSH-approved respirator with an appropriate chemical cartridge is necessary.[6][7]To avoid inhalation of vapors or mists that may cause respiratory irritation.[2]

Operational and Handling Protocol

Strict adherence to the following procedures is crucial for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated laboratory environment. A chemical fume hood is recommended for all handling procedures.

  • Locate and verify the functionality of the nearest safety shower and eyewash station before beginning work.

  • Prepare all necessary materials and equipment in advance to minimize handling time.

2. Handling the Compound:

  • Wear the appropriate PPE as specified in the table above.

  • Avoid direct contact with the substance.[4]

  • Do not eat, drink, or smoke in the handling area.[8]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[8]

3. In Case of a Spill:

  • For small spills, absorb the substance with an inert material such as sand or vermiculite.[8]

  • For larger spills, evacuate the area and, if safe to do so, contain the spill.

  • Collect the absorbed material and place it into a sealed, labeled container for proper disposal.

  • Ventilate the affected area.

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination.

  • Waste Collection: Collect all waste material, including unused product and contaminated disposables (e.g., gloves, absorbent material), in a designated and clearly labeled hazardous waste container.

  • Disposal Route: Dispose of the chemical waste through an approved waste disposal plant.[10] Do not discharge into drains, surface water, or groundwater.[4][8]

  • Regulatory Compliance: Adhere to all local, state, and federal regulations regarding hazardous waste disposal.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G prep Preparation handling Handling prep->handling Proceed when ready experiment Experimentation handling->experiment Use in experiment waste Waste Collection handling->waste If spill occurs experiment->waste Collect waste cleanup Decontamination & Cleanup experiment->cleanup Post-experiment disposal Disposal waste->disposal Dispose via certified vendor

Chemical Handling Workflow

References

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Feasible Synthetic Routes

Reactant of Route 1
2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol-13C6
Reactant of Route 2
2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol-13C6

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